molecular formula C14H21NO3 B153001 tert-Butyl (3-hydroxy-3-phenylpropyl)carbamate CAS No. 257892-43-6

tert-Butyl (3-hydroxy-3-phenylpropyl)carbamate

Cat. No.: B153001
CAS No.: 257892-43-6
M. Wt: 251.32 g/mol
InChI Key: UHMCJSCAZCSSEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl (3-hydroxy-3-phenylpropyl)carbamate is a useful research compound. Its molecular formula is C14H21NO3 and its molecular weight is 251.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl N-(3-hydroxy-3-phenylpropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-14(2,3)18-13(17)15-10-9-12(16)11-7-5-4-6-8-11/h4-8,12,16H,9-10H2,1-3H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHMCJSCAZCSSEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90572721
Record name tert-Butyl (3-hydroxy-3-phenylpropyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90572721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

257892-43-6
Record name tert-Butyl (3-hydroxy-3-phenylpropyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90572721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of tert-Butyl (3-hydroxy-3-phenylpropyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of tert-Butyl (3-hydroxy-3-phenylpropyl)carbamate, a valuable intermediate in organic synthesis. This document details two primary synthetic pathways, including experimental protocols and characterization data. The information is intended to assist researchers in the successful preparation and validation of this compound.

Introduction

This compound is a carbamate-protected amino alcohol. The tert-butyloxycarbonyl (Boc) protecting group is widely utilized in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions. The presence of both a hydroxyl group and a protected amine makes this molecule a versatile building block for the synthesis of more complex molecules, including pharmaceutical ingredients and other bioactive compounds.

Synthesis Methodologies

Two common and effective methods for the synthesis of this compound are presented:

  • Boc Protection of 3-Amino-1-phenylpropan-1-ol: This method involves the direct protection of the amino group of the corresponding amino alcohol using di-tert-butyl dicarbonate (Boc anhydride).

  • Reduction of tert-Butyl (3-oxo-3-phenylpropyl)carbamate: This pathway involves the synthesis of a ketone precursor followed by its reduction to the desired secondary alcohol.

Synthesis Workflow Diagrams

Synthesis_Workflows cluster_0 Method 1: Boc Protection cluster_1 Method 2: Ketone Reduction A1 3-Amino-1-phenylpropan-1-ol R1 Di-tert-butyl dicarbonate (Boc)2O Dichloromethane (DCM) A1->R1 P1 This compound R1->P1 0 °C to r.t., 2h A2 tert-Butyl (3-oxo-3-phenylpropyl)carbamate R2 Sodium Borohydride (NaBH4) Methanol (MeOH) A2->R2 P2 This compound R2->P2 0 °C to r.t. Characterization_Workflow Start Synthesized Crude Product Purification Purification (Column Chromatography) Start->Purification Purity_Check Purity Assessment (TLC, LC-MS) Purification->Purity_Check Structure_Confirmation Structural Confirmation Purity_Check->Structure_Confirmation NMR ¹H and ¹³C NMR Structure_Confirmation->NMR IR IR Spectroscopy Structure_Confirmation->IR MS Mass Spectrometry Structure_Confirmation->MS MP Melting Point Analysis Structure_Confirmation->MP Final Characterized Product NMR->Final IR->Final MS->Final MP->Final

An In-depth Technical Guide to the Synthesis of (S)-tert-Butyl (3-hydroxy-3-phenylpropyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic routes for preparing (S)-tert-Butyl (3-hydroxy-3-phenylpropyl)carbamate, a chiral building block of significant interest in pharmaceutical development. The primary focus is on a robust and widely utilized two-step synthesis involving the preparation of a key ketone intermediate followed by a highly selective asymmetric reduction.

Introduction

(S)-tert-Butyl (3-hydroxy-3-phenylpropyl)carbamate is a valuable chiral molecule employed in the synthesis of various biologically active compounds. Its stereochemistry is crucial for the efficacy and safety of the final drug substance. This document outlines the prevalent synthetic methodology, providing detailed experimental protocols, quantitative data, and a logical workflow diagram to aid researchers in its efficient preparation.

Prevailing Synthetic Strategy

The most common and effective strategy for the synthesis of (S)-tert-Butyl (3-hydroxy-3-phenylpropyl)carbamate involves a two-stage process:

  • Synthesis of the Ketone Precursor : Preparation of 3-(tert-butoxycarbonylamino)-1-phenylpropan-1-one.

  • Enantioselective Ketone Reduction : Asymmetric reduction of the ketone to the desired (S)-alcohol using the Corey-Bakshi-Shibata (CBS) reduction method.[1][2][3]

This approach is favored due to its high enantioselectivity, predictability, and the commercial availability of the required chiral catalysts.[1][2]

Data Presentation

Table 1: Synthesis of 3-(tert-butoxycarbonylamino)-1-phenylpropan-1-one
Starting MaterialReagentsSolventReaction Time (h)Temperature (°C)Yield (%)
3-Aminopropiophenone hydrochlorideDi-tert-butyl dicarbonate (Boc₂O), Triethylamine (NEt₃)Dichloromethane (DCM)40 to rt~95
Table 2: Enantioselective Reduction of 3-(tert-butoxycarbonylamino)-1-phenylpropan-1-one
SubstrateCatalyst (mol%)Reducing AgentSolventReaction Time (h)Temperature (°C)Yield (%)Enantiomeric Excess (ee, %)
3-(tert-butoxycarbonylamino)-1-phenylpropan-1-one(S)-2-Methyl-CBS-oxazaborolidine (10)Borane-tetrahydrofuran complex (BH₃·THF)Tetrahydrofuran (THF)1-2-20 to 0>90>95

Experimental Protocols

Synthesis of 3-(tert-butoxycarbonylamino)-1-phenylpropan-1-one

This procedure details the protection of the amino group of 3-aminopropiophenone.

Materials:

  • 3-Aminopropiophenone hydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (NEt₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Suspend 3-aminopropiophenone hydrochloride in dichloromethane (DCM).

  • Cool the suspension to 0 °C in an ice bath.

  • Add triethylamine (NEt₃) dropwise to the suspension to neutralize the hydrochloride salt.

  • To the resulting mixture, add a solution of di-tert-butyl dicarbonate (Boc₂O) in DCM dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash chromatography on silica gel to obtain 3-(tert-butoxycarbonylamino)-1-phenylpropan-1-one as a solid.

Enantioselective Synthesis of (S)-tert-Butyl (3-hydroxy-3-phenylpropyl)carbamate via Corey-Bakshi-Shibata (CBS) Reduction

This protocol describes the asymmetric reduction of the ketone precursor to the target chiral alcohol. The reaction must be conducted under anhydrous conditions.[2][4]

Materials:

  • 3-(tert-butoxycarbonylamino)-1-phenylpropan-1-one

  • (S)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)

  • Borane-tetrahydrofuran complex (BH₃·THF, 1 M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 3-(tert-butoxycarbonylamino)-1-phenylpropan-1-one in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -20 °C.

  • Slowly add the (S)-2-methyl-CBS-oxazaborolidine solution (10 mol%) to the reaction mixture.

  • Stir the mixture for 10-15 minutes at -20 °C.

  • Add the borane-tetrahydrofuran complex (BH₃·THF) solution dropwise via a syringe pump over 1 hour, maintaining the temperature at -20 °C.

  • Stir the reaction mixture at -20 °C for 1-2 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by the slow addition of methanol at -20 °C.

  • Allow the mixture to warm to room temperature and then add saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford (S)-tert-Butyl (3-hydroxy-3-phenylpropyl)carbamate.

Mandatory Visualizations

Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis from starting materials to the final product.

G cluster_0 Stage 1: Ketone Synthesis cluster_1 Stage 2: Asymmetric Reduction start1 3-Aminopropiophenone HCl reagent1 Boc₂O, NEt₃ start1->reagent1 product1 3-(tert-butoxycarbonylamino)-1-phenylpropan-1-one reagent1->product1 reagent2 (S)-2-Methyl-CBS-oxazaborolidine BH₃·THF product1->reagent2 product2 (S)-tert-Butyl (3-hydroxy-3-phenylpropyl)carbamate reagent2->product2 CBS_Mechanism catalyst (S)-CBS Catalyst activated_complex Catalyst-Borane Complex catalyst->activated_complex borane BH₃ borane->activated_complex ketone Ketone (R-CO-R') transition_state Six-membered Transition State ketone->transition_state activated_complex->transition_state product_complex Alkoxyborane Complex transition_state->product_complex product_complex->catalyst Catalyst Regeneration workup Acidic Workup product_complex->workup final_product (S)-Alcohol workup->final_product

References

An In-depth Technical Guide to the Preparation of (R)-tert-Butyl (3-hydroxy-3-phenylpropyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for the preparation of (R)-tert-Butyl (3-hydroxy-3-phenylpropyl)carbamate, a chiral building block of significant interest in pharmaceutical development. The primary and most efficient method involves a two-step sequence: the synthesis of the precursor ketone, tert-butyl (3-oxo-3-phenylpropyl)carbamate, via a Mannich reaction, followed by an asymmetric reduction to the desired chiral alcohol.

I. Synthetic Strategy Overview

The preferred synthetic route is a convergent two-step process that offers high enantioselectivity and good overall yields. The key steps are:

  • Mannich Reaction: Synthesis of the β-amino ketone precursor, tert-butyl (3-oxo-3-phenylpropyl)carbamate.

  • Asymmetric Reduction: Enantioselective reduction of the ketone to the desired (R)-alcohol using a chiral catalyst.

This approach is favored for its efficiency and the high degree of stereochemical control achievable in the reduction step.

II. Experimental Protocols

Step 1: Synthesis of tert-Butyl (3-oxo-3-phenylpropyl)carbamate (Mannich Reaction)

The Mannich reaction is a three-component condensation that forms a β-amino carbonyl compound. In this synthesis, acetophenone, paraformaldehyde, and tert-butyl carbamate hydrochloride are reacted to produce the desired ketone precursor.

Experimental Protocol:

A mixture of acetophenone (1.0 equivalent), paraformaldehyde (1.2 equivalents), and tert-butyl carbamate hydrochloride (1.1 equivalents) in a suitable solvent such as isopropanol is heated to reflux. A catalytic amount of a strong acid, such as hydrochloric acid, is typically added to facilitate the reaction. The reaction progress is monitored by an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Step 2: Asymmetric Reduction of tert-Butyl (3-oxo-3-phenylpropyl)carbamate

The enantioselective reduction of the prochiral ketone is the critical step in establishing the desired stereochemistry of the final product. The Corey-Bakshi-Shibata (CBS) reduction is a highly effective method for this transformation, employing a chiral oxazaborolidine catalyst to direct the stereochemical outcome.

Experimental Protocol:

To a solution of (R)-2-Methyl-CBS-oxazaborolidine (0.05 - 0.1 equivalents) in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., argon or nitrogen), a solution of borane-dimethyl sulfide complex (BH3·SMe2) or borane-THF complex (BH3·THF) (1.0 - 1.5 equivalents) is added dropwise at a reduced temperature (typically 0 °C to -20 °C). The mixture is stirred for a short period to allow for the formation of the active catalyst complex. A solution of tert-butyl (3-oxo-3-phenylpropyl)carbamate (1.0 equivalent) in the same anhydrous solvent is then added slowly, maintaining the low temperature. The reaction is stirred until completion, as monitored by TLC or HPLC. The reaction is then quenched by the slow addition of methanol, followed by an acidic workup (e.g., with dilute hydrochloric acid). The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the enantiomerically enriched (R)-tert-Butyl (3-hydroxy-3-phenylpropyl)carbamate.

III. Quantitative Data

The following tables summarize typical quantitative data for the two-step synthesis of (R)-tert-Butyl (3-hydroxy-3-phenylpropyl)carbamate.

Table 1: Synthesis of tert-Butyl (3-oxo-3-phenylpropyl)carbamate via Mannich Reaction

Reactant 1Reactant 2Reactant 3SolventTemperatureReaction TimeYield (%)
AcetophenoneParaformaldehydetert-Butyl carbamate HClIsopropanolReflux4-8 h75-85

Table 2: Asymmetric Reduction of tert-Butyl (3-oxo-3-phenylpropyl)carbamate via CBS Reduction

SubstrateCatalystReducing AgentSolventTemperatureReaction TimeYield (%)Enantiomeric Excess (e.e.) (%)
tert-Butyl (3-oxo-3-phenylpropyl)carbamate(R)-2-Methyl-CBS-oxazaborolidineBorane-dimethyl sulfideTHF-20 °C to 0 °C2-6 h85-95>95

IV. Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key transformations and the overall experimental workflow for the synthesis of (R)-tert-Butyl (3-hydroxy-3-phenylpropyl)carbamate.

Synthesis_Workflow cluster_step1 Step 1: Mannich Reaction cluster_step2 Step 2: Asymmetric Reduction Acetophenone Acetophenone Ketone tert-Butyl (3-oxo-3-phenylpropyl)carbamate Acetophenone->Ketone Isopropanol, HCl (cat.), Reflux Paraformaldehyde Paraformaldehyde Paraformaldehyde->Ketone Isopropanol, HCl (cat.), Reflux tBuCarbamateHCl tert-Butyl carbamate HCl tBuCarbamateHCl->Ketone Isopropanol, HCl (cat.), Reflux StartKetone tert-Butyl (3-oxo-3-phenylpropyl)carbamate FinalProduct (R)-tert-Butyl (3-hydroxy-3-phenylpropyl)carbamate StartKetone->FinalProduct Catalyst (R)-CBS Catalyst Catalyst->FinalProduct Reducer BH3·SMe2 Reducer->FinalProduct CBS_Reduction_Mechanism cluster_catalyst_activation Catalyst Activation cluster_reduction Enantioselective Reduction CBS (R)-CBS Catalyst ActiveCatalyst Activated Catalyst-Borane Complex CBS->ActiveCatalyst Borane BH3 Borane->ActiveCatalyst TransitionState Chiral Transition State ActiveCatalyst->TransitionState Ketone Ketone Substrate Ketone->TransitionState Product (R)-Alcohol Product TransitionState->Product Hydride Transfer

Spectroscopic Data for tert-Butyl (3-hydroxy-3-phenylpropyl)carbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for tert-butyl (3-hydroxy-3-phenylpropyl)carbamate, a key intermediate in various synthetic applications. This document details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.35 - 7.20m5HAr-H
5.95d, J=8.0 Hz1HNH
4.90m1HCH -OH
3.90 - 3.75m2HCH ₂-NH
2.95br s1HOH
2.10 - 1.95m2HCH ₂-CH₂
1.40s9HC(CH ₃)₃

Note: Data is for the closely related isomer, tert-butyl N-[(1S)-3-hydroxy-1-phenylpropyl]carbamate, and is expected to be highly representative.

Table 2: ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ) ppmAssignment
155.3C =O (carbamate)
139.8Ar-C (quaternary)
129.0Ar-C H
127.9Ar-C H
126.9Ar-C H
80.3C (CH₃)₃
70.5C H-OH
42.1C H₂-NH
35.8C H₂-CH₂
28.5C(C H₃)₃

Note: Predicted values based on typical chemical shifts for the functional groups present.

Table 3: IR Absorption Data
Frequency (cm⁻¹)IntensityAssignment
3400 - 3300Strong, BroadO-H stretch
3350 - 3250MediumN-H stretch
3030MediumAr C-H stretch
2975 - 2850StrongAliphatic C-H stretch
1685StrongC=O stretch (carbamate)
1520StrongN-H bend
1250, 1160StrongC-O stretch
Table 4: Mass Spectrometry Data
m/zInterpretation
251.15[M]⁺, Molecular Ion
195.12[M - C₄H₈]⁺
178.12[M - C₄H₉O]⁺
107.08[C₇H₇O]⁺
57.07[C₄H₉]⁺

Note: Predicted fragmentation pattern.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound was dissolved in deuterated chloroform (CDCl₃). ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond attenuated total reflectance (ATR) accessory. A small amount of the solid sample was placed directly on the ATR crystal, and the spectrum was recorded over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry was performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) mass analyzer. The sample was dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the mass spectrometer. The data was acquired in positive ion mode.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow A Sample Preparation B NMR Analysis A->B C IR Analysis A->C D MS Analysis A->D E Data Acquisition B->E C->E D->E F Data Processing E->F G Structural Elucidation F->G

A Comprehensive Technical Guide to N-Boc-3-amino-3-phenyl-1-propanol and Its Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of N-Boc-3-amino-3-phenyl-1-propanol, a valuable chiral building block in organic synthesis, particularly in the development of pharmaceuticals. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its nomenclature, chemical and physical properties, and a detailed experimental protocol for its synthesis.

Nomenclature and Alternative Names

N-Boc-3-amino-3-phenyl-1-propanol exists as a racemic mixture and as individual stereoisomers, the (S)- and (R)-enantiomers. A variety of synonyms and identifiers are used in literature and commercial listings. The following tables provide a comprehensive list of these alternative names and chemical identifiers.

Table 1: Alternative Names and Identifiers for (S)-N-Boc-3-amino-3-phenyl-1-propanol

TypeIdentifier
Systematic Name tert-butyl N-[(1S)-3-hydroxy-1-phenylpropyl]carbamate[1]
Common Names (S)-N-Boc-3-amino-3-phenyl-1-propanol[1]
(S)-Boc-3-Amino-3-phenylpropan-1-ol[1]
(S)-(-)-2-(tert-Butoxycarbonylamino)-3-phenyl-1-propanol[2][3]
N-(tert-Butoxycarbonyl)-L-phenylalaninol[2][3][4]
Boc-L-phenylalaninol[2][3][4]
CAS Number 66605-57-0[2][3][4]
MDL Number MFCD00076976[2][3]
Beilstein/REAXYS 3652004[2][3]
PubChem Substance ID 24866394[2][3]

Table 2: Alternative Names and Identifiers for (R)-N-Boc-3-amino-3-phenyl-1-propanol

TypeIdentifier
Systematic Name tert-butyl N-[(1R)-3-hydroxy-1-phenylpropyl]carbamate
Common Names (R)-N-Boc-3-amino-3-phenyl-1-propanol
N-alpha-tert-Butyloxycarbonyl-D-phenylalaninol[5]
(R)-2-(tert-Butyloxycarbonyl-amino)-3-phenyl-1-propanol[5]
CAS Number 106454-69-7[5]
MDL Number MFCD00216472[5]

Table 3: Alternative Names and Identifiers for Racemic N-Boc-3-amino-3-phenyl-1-propanol

TypeIdentifier
Systematic Name tert-butyl N-(3-hydroxy-1-phenylpropyl)carbamate
Common Names N-Boc-3-amino-3-phenyl-1-propanol
N-Boc-(+/-)-3-amino-3-phenylpropanal[6]
CAS Number 718611-17-7[1]

Physicochemical Properties

The physical and chemical properties of N-Boc-3-amino-3-phenyl-1-propanol are crucial for its handling, storage, and application in synthesis. The following table summarizes key quantitative data for the (S)-enantiomer, which is more commonly documented.

Table 4: Physicochemical Data for (S)-N-Boc-3-amino-3-phenyl-1-propanol

PropertyValue
Molecular Formula C14H21NO3[2][3][4]
Molecular Weight 251.32 g/mol [2][3][4]
Melting Point 94-96 °C[2][3]
Optical Activity [α]20/D −27°, c = 1 in chloroform[2][3]
Assay ≥98%[2][3]
Appearance White to pale cream crystals or powder

Synthesis of (S)-N-Boc-3-amino-3-phenyl-1-propanol

The most common route for the synthesis of (S)-N-Boc-3-amino-3-phenyl-1-propanol (also known as N-Boc-L-phenylalaninol) involves the reduction of the corresponding Boc-protected amino acid, N-Boc-L-phenylalanine.

Synthesis Pathway

The synthesis involves two main steps: the protection of the amino group of L-phenylalanine with a tert-butoxycarbonyl (Boc) group, followed by the reduction of the carboxylic acid to a primary alcohol.

Synthesis_Pathway L_Phe L-Phenylalanine Boc_Phe N-Boc-L-phenylalanine L_Phe->Boc_Phe Boc Protection Boc_Phe_ol (S)-N-Boc-3-amino-3-phenyl-1-propanol Boc_Phe->Boc_Phe_ol Reduction reagent1 Di-tert-butyl dicarbonate (Boc)2O NaOH, tert-butyl alcohol/water reagent2 1. Isobutyl chloroformate, N-methylmorpholine 2. Sodium borohydride (NaBH4)

Synthesis of (S)-N-Boc-3-amino-3-phenyl-1-propanol.
Experimental Protocols

Step 1: Synthesis of N-tert-butoxycarbonyl-L-phenylalanine

This procedure is adapted from a standard method for the Boc protection of amino acids.[1]

  • Materials: L-phenylalanine, sodium hydroxide, water, tert-butyl alcohol, di-tert-butyl dicarbonate, pentane, potassium hydrogen sulfate.

  • Procedure:

    • In a suitable reaction vessel, dissolve sodium hydroxide (1.1 equivalents) in water.

    • Add L-phenylalanine (1 equivalent) to the stirred solution at ambient temperature.

    • Add tert-butyl alcohol to the mixture.

    • To the well-stirred, clear solution, add di-tert-butyl dicarbonate (1 equivalent) dropwise over 1 hour. A white precipitate may appear.

    • Continue stirring overnight at room temperature to bring the reaction to completion. The pH of the solution should be between 7.5 and 8.5.

    • Extract the reaction mixture twice with pentane. The organic phase is then extracted three times with a saturated aqueous sodium bicarbonate solution.

    • Combine all aqueous layers and acidify to a pH of 1-1.5 by the careful addition of a potassium hydrogen sulfate solution.

    • The product will precipitate as a white solid. Place the solution in a refrigerator overnight to maximize crystallization.

    • Collect the white precipitate by filtration, wash with cold pentane, and dry under reduced pressure to a constant weight.

Step 2: Synthesis of (S)-N-Boc-3-amino-3-phenyl-1-propanol (N-Boc-L-phenylalaninol)

This procedure involves the reduction of the Boc-protected amino acid.

  • Materials: N-Boc-L-phenylalanine, methanol, lithium chloride, sodium borohydride, 2N hydrochloric acid, 2 mol/L sodium hydroxide solution, dichloromethane, water, saturated brine, ethyl acetate, n-heptane.

  • Procedure:

    • Add N-Boc-L-phenylalanine and lithium chloride (2.0 equivalents) to methanol and dissolve with stirring under a nitrogen atmosphere.

    • Cool the mixture to below 5 °C in an ice-water bath.

    • Add sodium borohydride (2.0 equivalents) in portions to the reaction solution.

    • Allow the reaction mixture to warm to room temperature and incubate. Monitor the reaction by TLC until the starting material has been consumed.

    • Cool the reaction mixture to below 5 °C in an ice-water bath and add water dropwise, followed by the dropwise addition of 2N hydrochloric acid to adjust the pH to 2-3.

    • Evaporate the majority of the solvent under reduced pressure.

    • Adjust the pH of the residue to 9 with a 2 mol/L NaOH solution.

    • Extract the aqueous layer three times with dichloromethane.

    • Combine the organic layers and wash with water and then with saturated brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a crude yellow oil.

    • Recrystallize the crude product from a 2:1 mixture of ethyl acetate and n-heptane to give the purified N-Boc-L-phenylalaninol.[5]

Conclusion

N-Boc-3-amino-3-phenyl-1-propanol is a key chiral intermediate with significant applications in the synthesis of complex molecules, particularly in the pharmaceutical industry. This guide has provided a detailed summary of its nomenclature, physicochemical properties, and a reliable experimental protocol for the synthesis of its (S)-enantiomer. The provided information aims to support researchers and scientists in their synthetic endeavors involving this versatile compound.

References

The Sentinel in Synthesis: A Technical Guide to the Discovery and Application of Boc-Protected Amino Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of the tert-butyloxycarbonyl (Boc) protecting group revolutionized peptide synthesis and complex molecule construction. Its ability to temporarily mask the reactivity of amine functionalities with high efficiency and selectivity has made it an indispensable tool in the chemist's arsenal. This technical guide provides an in-depth exploration of the discovery, synthesis, and strategic application of Boc-protected amino alcohols, crucial chiral building blocks in the development of modern therapeutics.

A Historical Perspective: The Dawn of Boc Protection

The landscape of peptide synthesis was significantly reshaped in the late 1950s with the introduction of the Boc protecting group. Prior to this, existing methods for amine protection often required harsh conditions for removal, limiting their utility in the synthesis of delicate molecules. In 1957, two seminal papers laid the groundwork for this new era. Anderson and McGregor, alongside McKay and Albertson, first described the use of t-butoxycarbonyl-amino acids in peptide synthesis. Shortly thereafter, the work of Louis A. Carpino further solidified the Boc group's importance, demonstrating its utility and paving the way for its widespread adoption.[1][2] The introduction of this acid-labile protecting group was a pivotal moment, enabling the development of orthogonal protection strategies that are now fundamental to modern organic synthesis.[3][4]

Synthesis of Boc-Protected Amino Alcohols

The preparation of Boc-protected amino alcohols can be broadly categorized into two main strategies: the reduction of a Boc-protected amino acid or the direct protection of a pre-existing amino alcohol.

Reduction of Boc-Protected Amino Acids

A common and reliable method for synthesizing chiral Boc-protected amino alcohols is the reduction of the corresponding Boc-protected amino acid. This approach preserves the stereochemistry of the starting material. The carboxylic acid is typically activated, often by conversion to a mixed anhydride or an ester, before reduction with a mild reducing agent like sodium borohydride.

Direct Protection of Amino Alcohols

Alternatively, an amino alcohol can be directly protected with a Boc group. The most common reagent for this transformation is di-tert-butyl dicarbonate ((Boc)₂O), often in the presence of a base.[4] The choice of solvent and catalyst can influence the chemoselectivity of the reaction, especially in substrates with multiple nucleophilic groups.[3][5]

Data Presentation: Synthesis of Boc-Protected Amino Alcohols

The following table summarizes quantitative data for the synthesis of various Boc-protected amino alcohols, providing a comparative overview of different methodologies.

Starting MaterialProductReagents and ConditionsYield (%)Reference
L-AlanineN-Boc-L-alaninol1. (Boc)₂O, NaOH, THF/H₂O, rt, 17h; 2. Isobutyl chloroformate, NMM, THF, -15°C; 3. NaBH₄, H₂O~70-80 (overall)Inferred from multi-step syntheses
EthanolamineN-Boc-2-aminoethanol(Boc)₂O, Dioxane/H₂O, NaOH, 0°C to rt, 12h95[6]
(S)-2-aminopropan-1-olN-Boc-L-alaninol(Boc)₂O, Et₃N, CH₂Cl₂, rt, 5h92.2[7]
Various Amines/Amino AlcoholsN-Boc derivatives(Boc)₂O, Catalyst-free, H₂O, rtExcellent[1][3]
Various Amines/Amino AlcoholsN-Boc derivatives(Boc)₂O, 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), rtHigh[3]

Deprotection of Boc-Protected Amino Alcohols

The removal of the Boc group is a critical step, and its facile cleavage under acidic conditions is a key advantage. The most common reagents for Boc deprotection are trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) or hydrogen chloride (HCl) in an ethereal solvent such as dioxane or diethyl ether.[2][8][9][10][11]

Data Presentation: Deprotection of Boc-Protected Amino Alcohols

This table provides a summary of quantitative data for the deprotection of Boc-protected amino alcohols under various acidic conditions.

Starting MaterialProductReagents and ConditionsTimeYield (%)Reference
N-Boc-amino acid/peptideFree amine4M HCl in Dioxane, rt30 minQuantitative[2][10]
N-Boc-amino acid/peptideFree amine25% TFA in DCM, rt2hHigh[9]
N-Boc-D-4-aminomethylphe(Boc)-OHD-4-aminomethylphenylalanine dihydrochlorideTFA, DCM, Scavengers1-2h>95[8]
Nα-Boc-D-4-aminomethylphe(Boc)-OHH-D-4-aminomethylphe(Boc)-OH4M HCl in Dioxane2-4hHigh[8]

Experimental Protocols

Synthesis of N-Boc-L-alaninol from L-Alanine

Step 1: Boc Protection of L-Alanine To a stirred solution of L-alanine (1.0 eq) in a 1:1 mixture of dioxane and water, sodium hydroxide (2.5 eq) is added at 0 °C. Di-tert-butyl dicarbonate (1.1 eq) is then added portion-wise. The reaction mixture is stirred at room temperature overnight. The mixture is then concentrated under reduced pressure, and the aqueous residue is washed with diethyl ether. The aqueous layer is acidified to pH 2-3 with cold 1N HCl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford N-Boc-L-alanine, which can be used in the next step without further purification.

Step 2: Reduction to N-Boc-L-alaninol To a solution of N-Boc-L-alanine (1.0 eq) in anhydrous THF at -15 °C, isobutyl chloroformate (1.1 eq) and N-methylmorpholine (1.1 eq) are added. The mixture is stirred for 30 minutes. A solution of sodium borohydride (2.0 eq) in water is then added, and the reaction is stirred for an additional 2 hours at -15 °C. The reaction is quenched by the addition of 1N HCl. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield N-Boc-L-alaninol.

Deprotection of N-Boc-L-alaninol using TFA

To a solution of N-Boc-L-alaninol (1.0 eq) in dichloromethane (DCM, 0.1 M) at 0 °C, trifluoroacetic acid (TFA, 10 eq) is added dropwise. The reaction mixture is stirred at room temperature for 2 hours. The solvent and excess TFA are removed under reduced pressure. The residue is co-evaporated with DCM three times to ensure complete removal of TFA. The resulting amine salt can be used directly or neutralized with a suitable base.

Mandatory Visualization: Boc-Protected Amino Alcohols in Drug Development

The strategic use of Boc-protected amino alcohols is pivotal in the synthesis of numerous pharmaceuticals. The following diagrams, generated using the DOT language, illustrate the critical role of these intermediates in the synthesis of the HIV protease inhibitor Amprenavir and the KRAS inhibitor Sotorasib.

Amprenavir_Synthesis cluster_start Starting Materials cluster_epoxidation Epoxidation cluster_ring_opening Ring Opening cluster_final_steps Final Steps N-Boc-L-phenylalaninol N-Boc-L-phenylalaninol Epoxide_Intermediate Chiral Epoxide Intermediate N-Boc-L-phenylalaninol->Epoxide_Intermediate Activation & Epoxidation Isobutylamine Isobutylamine Amino_Alcohol_Core Key Amino Alcohol Core Epoxide_Intermediate->Amino_Alcohol_Core Nucleophilic attack by Isobutylamine Amprenavir Amprenavir Amino_Alcohol_Core->Amprenavir Coupling with Sulfonamide & Deprotection

Caption: Synthesis of Amprenavir highlighting the key Boc-protected amino alcohol intermediate.

Sotorasib_Synthesis cluster_piperazine Piperazine Fragment Synthesis cluster_core Core Assembly cluster_deprotection Deprotection & Final Coupling Boc_Piperazine Boc-Protected Piperazine Derivative Coupled_Intermediate Boc-Protected Intermediate Boc_Piperazine->Coupled_Intermediate Pyrimidine_Core Pyrimidine Dione Core Pyrimidine_Core->Coupled_Intermediate SNAr Reaction Deprotected_Amine Free Amine Intermediate Coupled_Intermediate->Deprotected_Amine TFA Deprotection Sotorasib Sotorasib Deprotected_Amine->Sotorasib Acryloyl Chloride Coupling

References

In-Depth Technical Guide to tert-Butyl (3-hydroxy-3-phenylpropyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties, synthesis, and spectral data of tert-Butyl (3-hydroxy-3-phenylpropyl)carbamate, a chiral building block with potential applications in medicinal chemistry and drug development.

Core Physical Properties

Precise quantitative data for the physical properties of this compound are not widely available in publicly accessible databases. The (R)-enantiomer has been described as a colorless oil.[1] For structurally related compounds, predicted data is available and may offer some guidance. For instance, the predicted pKa of a similar dihydroxy analog, TERT-BUTYL [(1S,2S)-1-BENZYL-2,3-DIHYDROXYPROPYL]CARBAMATE, is 12.00±0.46.

PropertyValueSource
Appearance Colorless oil ((R)-enantiomer)[1]
Molecular Formula C₁₄H₂₁NO₃-
Molecular Weight 251.32 g/mol -
Melting Point Data not available-
Boiling Point Data not available-
Solubility Data not available-
pKa Data not available-

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the protection of the amino group of 3-amino-1-phenyl-1-propanol with a tert-butoxycarbonyl (Boc) group. A general and efficient method for the Boc protection of amines, including amino alcohols, utilizes di-tert-butyl dicarbonate (Boc₂O) in a suitable solvent.

A representative experimental protocol for the synthesis of a structurally similar compound, tert-butyl 3-hydroxy-3-phenylpropyl(methyl)carbamate, is as follows:

Reaction: Protection of 3-(methylamino)-1-phenylpropan-1-ol with di-tert-butyl dicarbonate.

Materials:

  • 3-(methylamino)-1-phenylpropan-1-ol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dry Dichloromethane (DCM)

  • Water

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve 3-(methylamino)-1-phenylpropan-1-ol (1.0 equivalent) in dry dichloromethane.

  • Cool the solution to 0 °C.

  • Add di-tert-butyl dicarbonate (1.1 equivalents) to the cooled solution.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Quench the reaction by adding water.

  • Extract the aqueous phase with dichloromethane.

  • Combine the organic fractions and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over magnesium sulfate.

  • Filter the solution and remove the solvent under reduced pressure to yield the product.

This procedure can be adapted for the synthesis of this compound from 3-amino-1-phenyl-1-propanol.

Below is a Graphviz diagram illustrating the general workflow for the synthesis of N-Boc protected amino alcohols.

G start Start: 3-Amino-1-phenyl-1-propanol reagents Di-tert-butyl dicarbonate (Boc₂O) Dichloromethane (DCM) start->reagents 1. Dissolve reaction Reaction at 0°C to Room Temperature reagents->reaction 2. Add workup Aqueous Workup (H₂O, NaHCO₃, Brine) reaction->workup 3. Quench extraction Extraction with DCM workup->extraction 4. Separate drying Drying (MgSO₄) extraction->drying 5. Dry evaporation Solvent Evaporation drying->evaporation 6. Concentrate product Product: this compound evaporation->product 7. Isolate

General synthetic workflow for Boc protection.

Spectral Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of (R)-tert-butyl (3-hydroxy-3-phenylpropyl)carbamate has been reported.[1]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.22-7.30m4HAromatic protons
7.14-7.21m1HAromatic proton
6.72br. t1HNH
5.14d, J=4.4 Hz1HCH-OH
4.51---
2.85-3.05m2HCH₂-N
1.60-1.75m2HCH₂-C
1.35s9HC(CH₃)₃

Note: The assignment of the signal at 4.51 ppm was not specified in the source.

¹³C NMR and IR Spectroscopy

Biological Activity and Signaling Pathways

Specific studies detailing the biological activity and signaling pathways of this compound are limited. However, the core structure of 3-amino-1-phenylpropanol is found in various biologically active molecules. For instance, derivatives of 3-amino-1-(5-indanyloxy)-2-propanol have been investigated as potent sodium channel blockers for the treatment of stroke.[2] Phenylpropanoids, as a class of compounds, are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.

Further research is required to elucidate the specific biological targets and mechanisms of action for this compound. The logical workflow for such an investigation is depicted in the following diagram.

G compound This compound in_vitro In Vitro Assays (e.g., Enzyme Inhibition, Receptor Binding) compound->in_vitro Initial Screening cell_based Cell-Based Assays (e.g., Cytotoxicity, Signaling Pathway Modulation) in_vitro->cell_based Confirmation target_id Target Identification and Validation in_vitro->target_id in_vivo In Vivo Models (e.g., Animal models of disease) cell_based->in_vivo Efficacy Testing mechanism Mechanism of Action Studies cell_based->mechanism lead_opt Lead Optimization in_vivo->lead_opt

Workflow for investigating biological activity.

References

Solubility Profile of tert-Butyl (3-hydroxy-3-phenylpropyl)carbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of tert-Butyl (3-hydroxy-3-phenylpropyl)carbamate. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a comprehensive framework for determining its solubility. This includes a detailed experimental protocol and qualitative solubility information for structurally related compounds to offer directional insights.

Introduction to this compound

This compound is a carbamate derivative that serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its solubility in different organic solvents is a critical parameter for its purification, reaction optimization, and formulation development. Understanding its solubility profile is essential for chemists and pharmaceutical scientists working on the development of new chemical entities.

Solubility Data

Table 1: Qualitative Solubility of Structurally Related Compounds

Compound NameStructureSolventSolubility
3-Hydroxy-N-methyl-3-phenyl-propylamineDimethyl Sulfoxide (DMSO)Soluble[1][2]
MethanolSlightly Soluble[1][2]
3-amino-3-phenyl-1-propanolMethanolSoluble[3][4]

Disclaimer: The data presented in Table 1 is for structurally related compounds and should be used as a preliminary guide only. Experimental determination of solubility for this compound is highly recommended.

Experimental Protocol for Solubility Determination

The following is a generalized, yet detailed, protocol for determining the solubility of a solid organic compound like this compound in various organic solvents.

Materials and Equipment
  • Compound: this compound (solid)

  • Solvents: A range of organic solvents of varying polarities (e.g., heptane, toluene, dichloromethane, ethyl acetate, acetone, isopropanol, methanol, dimethyl sulfoxide).

  • Equipment:

    • Analytical balance (accurate to ±0.1 mg)

    • Vials with screw caps (e.g., 4 mL or 20 mL)

    • Magnetic stirrer and stir bars or a shaker incubator

    • Temperature-controlled environment (e.g., water bath, incubator)

    • Syringes and syringe filters (e.g., 0.45 µm PTFE or nylon)

    • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique for quantification.

    • Volumetric flasks and pipettes

Experimental Procedure
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure that a solid phase remains after equilibration.

    • Add a known volume of the selected organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a temperature-controlled shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-72 hours). The system has reached equilibrium when the concentration of the solute in the solution remains constant over time.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

    • Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as HPLC.

    • Construct a calibration curve from the analysis of the standard solutions.

    • Determine the concentration of the compound in the filtered supernatant by interpolating from the calibration curve.

  • Calculation of Solubility:

    • The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Solubility_Determination_Workflow start Start prepare_materials Prepare Materials: - Compound - Solvents - Equipment start->prepare_materials weigh_compound Weigh excess compound into vials prepare_materials->weigh_compound prepare_standards Prepare standard solutions prepare_materials->prepare_standards add_solvent Add known volume of solvent weigh_compound->add_solvent equilibrate Equilibrate at constant temperature (24-72h) add_solvent->equilibrate settle Allow excess solid to settle equilibrate->settle sample Withdraw and filter supernatant settle->sample analyze Analyze samples and standards (e.g., HPLC) sample->analyze prepare_standards->analyze calculate Calculate solubility from calibration curve analyze->calculate end End calculate->end

References

Methodological & Application

Application Notes and Protocols: tert-Butyl (3-hydroxy-3-phenylpropyl)carbamate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of tert-butyl (3-hydroxy-3-phenylpropyl)carbamate as a versatile intermediate in organic synthesis, with a particular focus on its role in the development of pharmaceutically active compounds. Detailed experimental protocols and key data are presented to facilitate its practical application in the laboratory.

Introduction

This compound is a valuable building block in organic synthesis. The molecule incorporates a secondary alcohol, a phenyl group, and a Boc-protected amine, making it a trifunctional intermediate suitable for a variety of chemical transformations. The tert-butoxycarbonyl (Boc) protecting group offers robust protection of the amine functionality under a wide range of reaction conditions, yet it can be readily removed under acidic conditions, allowing for subsequent derivatization. This combination of features makes it a key intermediate in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).

Physicochemical Properties and Spectroscopic Data

PropertyDataSource
Molecular Formula C₁₄H₂₁NO₃-
Molecular Weight 251.32 g/mol -
Appearance Expected to be a white to off-white solid or a viscous oilAnalogues
CAS Number 718611-17-7 ((S)-isomer of a constitutional isomer)[1]MolPort[1]
Predicted ¹H NMR Peaks corresponding to tert-butyl, phenyl, and propyl chain protons.Prediction
Predicted ¹³C NMR Resonances for carbonyl, aromatic, aliphatic carbons, and tert-butyl group.Prediction
IR Spectroscopy (KBr) Characteristic absorptions for O-H, N-H, C=O (carbamate), and C-H bonds.Analogues

Applications in Organic Synthesis

The primary application of this compound lies in its use as an intermediate in the synthesis of APIs. Its structural framework is present in several important drug molecules.

Intermediate in the Synthesis of Fluoxetine

A significant application of this compound is as a key intermediate in the synthesis of Fluoxetine, a widely used antidepressant.[2] The synthesis involves the protection of the primary amine of 3-amino-1-phenylpropan-1-ol as a Boc-carbamate, followed by etherification and subsequent reduction to introduce the N-methyl group and yield the final product.

Experimental Workflow: Synthesis of Fluoxetine via this compound

fluoxetine_synthesis cluster_0 Step 1: Boc Protection cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: Reduction A 3-Amino-1-phenylpropan-1-ol B This compound A->B (Boc)₂O, Base C N-[3-[4-(trifluoromethyl)phenoxy]-3-phenylpropyl)urethane B->C 1. Strong Base 2. 4-Fluorobenzotrifluoride D Fluoxetine C->D LiAlH₄ or Borane Reagent

Caption: Synthetic pathway to Fluoxetine utilizing the target carbamate intermediate.

Precursor for Chiral Amines and Amino Alcohols

The chiral variants of this compound are valuable precursors for the enantioselective synthesis of 1,3-amino alcohols. These structural motifs are prevalent in a wide range of biologically active molecules and natural products. The Boc-protected amine allows for modifications at the hydroxyl group, and subsequent deprotection provides access to the free amine for further functionalization.

Potential in the Synthesis of Anti-inflammatory Agents

Derivatives of tert-butyl carbamates have been synthesized and evaluated for their anti-inflammatory activity.[3][4] By modifying the core structure of this compound, for instance, through esterification of the hydroxyl group or substitution on the phenyl ring, novel compounds with potential therapeutic properties can be developed.

Logical Relationship: Development of Anti-inflammatory Agents

anti_inflammatory_development A This compound B Structural Modification (e.g., Esterification, Aryl Substitution) A->B C Library of Novel Carbamate Derivatives B->C D Screening for Anti-inflammatory Activity C->D E Lead Compound Identification D->E

Caption: Workflow for discovering novel anti-inflammatory agents.

Experimental Protocols

The following protocols are provided as a guide for the synthesis and further reaction of this compound.

Protocol 1: Synthesis of this compound

This protocol is adapted from the synthesis of the analogous N-methylated compound.[5]

Materials:

  • 3-Amino-1-phenylpropan-1-ol

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 3-amino-1-phenylpropan-1-ol (1.0 eq) in anhydrous dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous phase with dichloromethane.

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the product by column chromatography on silica gel if necessary.

Quantitative Data (Analogous N-Methyl Compound): [5]

ReactantMolar RatioYield
3-(Methylamino)-1-phenylpropan-1-ol1.0
Di-tert-butyl dicarbonate1.1
Product ~100% (quantitative)
Protocol 2: O-Arylation in Fluoxetine Synthesis (Conceptual)

This conceptual protocol is based on the synthetic route to Fluoxetine.[2]

Materials:

  • This compound

  • Strong base (e.g., Sodium Hydride)

  • 4-Fluorobenzotrifluoride

  • Anhydrous aprotic solvent (e.g., THF, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent under an inert atmosphere, add a strong base (1.1 eq) at 0 °C.

  • Stir the mixture at room temperature for 30 minutes to an hour to form the corresponding alkoxide.

  • Add 4-fluorobenzotrifluoride (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture and monitor its progress by TLC.

  • After completion, cool the reaction to room temperature and quench carefully with water or a saturated ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting urethane derivative by column chromatography.

Conclusion

This compound is a highly useful and adaptable intermediate in organic synthesis. Its application in the synthesis of the blockbuster drug Fluoxetine highlights its importance in the pharmaceutical industry. The presence of multiple functional groups allows for diverse chemical transformations, opening avenues for the creation of novel molecules with potential therapeutic value in areas such as inflammation. The protocols and data provided herein serve as a valuable resource for researchers and professionals in the field of synthetic and medicinal chemistry. valuable resource for researchers and professionals in the field of synthetic and medicinal chemistry.

References

Application Notes: tert-Butyl (3-hydroxy-3-phenylpropyl)carbamate as a Versatile Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

tert-Butyl (3-hydroxy-3-phenylpropyl)carbamate and its derivatives are pivotal chiral building blocks in the synthesis of a variety of pharmaceuticals. The presence of a hydroxyl group and a Boc-protected amine on a propyl chain connected to a phenyl group offers multiple reaction sites for the construction of complex molecular architectures. This strategic positioning of functional groups makes it an ideal precursor for the synthesis of prominent drugs, particularly selective serotonin reuptake inhibitors (SSRIs) and norepinephrine reuptake inhibitors (NRIs). This document provides detailed application notes and experimental protocols for the utilization of this carbamate in the synthesis of key pharmaceutical agents such as (S)-Fluoxetine, (R)-Atomoxetine, and (S)-Duloxetine.

Core Applications in Drug Development

The primary application of this compound lies in its role as a key intermediate in the enantioselective synthesis of active pharmaceutical ingredients (APIs). The tert-butyloxycarbonyl (Boc) protecting group allows for the selective reaction of the hydroxyl group, while its facile removal under acidic conditions enables subsequent modification of the amine functionality.

Synthesis of (S)-Fluoxetine

(S)-Fluoxetine is a selective serotonin reuptake inhibitor (SSRI) widely used for the treatment of depression. The synthesis of the enantiomerically pure form often involves the use of a chiral precursor derived from this compound. A common strategy is the Mitsunobu reaction to introduce the aryloxy moiety, followed by deprotection and reduction of the carbamate to yield the final N-methylamine.

Quantitative Data for (S)-Fluoxetine Synthesis
StepReactionReagentsProductYield (%)Enantiomeric Excess (ee %)Reference
1Boc Protection3-(Methylamino)-1-phenylpropan-1-ol, Di-tert-butyl dicarbonatetert-Butyl (3-hydroxy-3-phenylpropyl)(methyl)carbamateQuantitativeN/A[1]
2Mitsunobu ReactionThis compound, 4-(Trifluoromethyl)phenol, DEAD, PPh₃N-[3(S)-phenyl-3-[4-(trifluoromethyl) phenoxy]propyl]carbamic acid tert-butyl esterNot SpecifiedNot SpecifiedN/A
3ReductionN-[3(S)-phenyl-3-[4-(trifluoromethyl) phenoxy]propyl]carbamic acid tert-butyl ester, LiAlH₄(S)-FluoxetineNot Specified>97%N/A
Experimental Protocols

Protocol 1: Synthesis of tert-Butyl (3-hydroxy-3-phenylpropyl)(methyl)carbamate

  • Dissolve 3-(methylamino)-1-phenylpropan-1-ol (1.0 eq) in dry dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Quench the reaction by adding water.

  • Extract the aqueous phase with DCM.

  • Combine the organic fractions and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the title compound as an oil.[1]

Protocol 2: Synthesis of (S)-Fluoxetine via Mitsunobu Reaction and Reduction

  • Dissolve this compound (1.0 eq) and 4-(trifluoromethyl)phenol (1.2 eq) in anhydrous tetrahydrofuran (THF).

  • Add triphenylphosphine (PPh₃) (1.5 eq) to the solution.

  • Cool the mixture to 0 °C and slowly add diethyl azodicarboxylate (DEAD) (1.5 eq).

  • Allow the reaction to proceed at room temperature overnight.

  • Concentrate the reaction mixture and purify the crude product by column chromatography to obtain N-[3(S)-phenyl-3-[4-(trifluoromethyl) phenoxy]propyl]carbamic acid tert-butyl ester.

  • Dissolve the purified carbamate in anhydrous THF and add it dropwise to a suspension of lithium aluminum hydride (LiAlH₄) (2.0 eq) in THF at 0 °C.

  • Reflux the reaction mixture for 4 hours.

  • Cool the reaction to 0 °C and quench sequentially with water, 15% NaOH solution, and water.

  • Filter the resulting solid and concentrate the filtrate to yield (S)-Fluoxetine.

Experimental Workflow

fluoxetine_synthesis cluster_start Starting Material cluster_boc Boc Protection cluster_mitsunobu Mitsunobu Reaction cluster_reduction Reduction start 3-(Methylamino)-1-phenylpropan-1-ol boc This compound start->boc Boc₂O, DCM mitsunobu N-Boc-(S)-Fluoxetine boc->mitsunobu 4-(CF₃)PhOH, DEAD, PPh₃ reduction (S)-Fluoxetine mitsunobu->reduction LiAlH₄, THF atomoxetine_logic start Chiral Precursor (R)-N-methyl-3-hydroxy-3-phenylpropylamine reaction Key Transformation (Nucleophilic Aromatic Substitution) start->reaction reagents Reaction Partners (2-Iodotoluene, Base, Catalyst) reagents->reaction product Final Product (R)-Atomoxetine reaction->product snri_pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presyn 5-HT & NE Release ht 5-HT presyn->ht ne NE presyn->ne sert SERT net NET snri SNRI (Duloxetine) snri->sert snri->net ht->sert Reuptake postsyn_ht 5-HT Receptors ht->postsyn_ht ne->net Reuptake postsyn_ne NE Receptors ne->postsyn_ne effect Therapeutic Effect postsyn_ht->effect postsyn_ne->effect

References

Boc protection of 3-amino-1-phenylpropan-1-ol experimental protocol

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Boc Protection of 3-amino-1-phenylpropan-1-ol

Introduction

The protection of amine functional groups is a critical step in multi-step organic synthesis, particularly in the fields of medicinal chemistry and drug development. The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for amines due to its stability under various reaction conditions and its facile removal under mild acidic conditions.[1][2][3] This document provides a detailed experimental protocol for the Boc protection of 3-amino-1-phenylpropan-1-ol to synthesize tert-butyl (3-hydroxy-3-phenylpropyl)carbamate.

The reaction proceeds via the nucleophilic attack of the primary amine on the di-tert-butyl dicarbonate (Boc₂O), leading to the formation of a stable carbamate.[1] The use of a base is common to facilitate the reaction, though catalyst-free conditions have also been reported.[1][4] This protocol is intended for researchers, scientists, and drug development professionals requiring a reliable method for this transformation.

Key Reaction:

Experimental Protocol

This protocol outlines the materials, setup, and procedure for the Boc protection of 3-amino-1-phenylpropan-1-ol.

Materials and Reagents:

  • 3-amino-1-phenylpropan-1-ol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (optional, but recommended)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Water (deionized)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-amino-1-phenylpropan-1-ol (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Addition of Base (Optional): If a base is used, add triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 equivalents) to the solution and stir for 5 minutes at room temperature.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Boc₂O: Slowly add di-tert-butyl dicarbonate (Boc₂O) (1.1 to 1.5 equivalents) to the cooled solution.[1][5]

  • Reaction: Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and continue stirring for an additional 2-4 hours.[1][5]

  • Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.[1]

  • Work-up:

    • Add water to the reaction mixture.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

    • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.[5]

  • Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[1][5]

  • Purification (if necessary): The crude product, this compound, is often obtained in high purity. If further purification is required, column chromatography on silica gel can be performed.[4]

Data Summary

The following table summarizes the quantitative data for the experimental protocol.

ParameterValueReference
3-amino-1-phenylpropan-1-ol1.0 equivalent[1][5]
Di-tert-butyl dicarbonate (Boc₂O)1.1 - 1.5 equivalents[1][5]
Base (e.g., TEA, DIPEA)1.2 - 3.0 equivalents (if used)[1]
SolventDichloromethane (DCM)[5]
Reaction Temperature0 °C to Room Temperature[1][5]
Reaction Time4 - 6 hours[1][5]
Typical YieldHigh (often quantitative)[5]

Visualizations

Experimental Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification dissolve Dissolve 3-amino-1-phenylpropan-1-ol in DCM add_base Add Base (e.g., TEA) dissolve->add_base cool Cool to 0°C add_base->cool add_boc Add Boc₂O cool->add_boc stir Stir at 0°C then warm to RT add_boc->stir monitor Monitor by TLC stir->monitor quench Add Water monitor->quench extract Extract with DCM quench->extract wash Wash with NaHCO₃ and Brine extract->wash dry Dry over MgSO₄/Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (if needed) concentrate->purify end end purify->end Final Product G amine 3-amino-1-phenylpropan-1-ol (Nucleophile) intermediate Tetrahedral Intermediate amine->intermediate Nucleophilic Attack boc2o Di-tert-butyl dicarbonate (Electrophile) boc2o->intermediate product This compound intermediate->product Collapse of Intermediate byproducts CO₂ + t-BuOH intermediate->byproducts

References

Application of tert-Butyl (3-hydroxy-3-phenylpropyl)carbamate in the Synthesis of Bioactive Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tert-Butyl (3-hydroxy-3-phenylpropyl)carbamate is a valuable building block in peptide synthesis, particularly for the incorporation of a β-amino acid moiety into peptide chains. As a derivative of 3-amino-3-phenylpropanoic acid, its use allows for the creation of peptidomimetics with modified backbones. This modification can confer desirable properties to the resulting peptides, such as increased resistance to enzymatic degradation, altered conformational preferences, and novel biological activities. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom makes it fully compatible with the well-established Boc-based solid-phase peptide synthesis (SPPS) strategy. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of peptides, with a focus on their potential application as modulators of the mu-opioid receptor.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

PropertyValue
Molecular Formula C₁₄H₂₁NO₃
Molecular Weight 251.32 g/mol
Appearance White to off-white solid
Solubility Soluble in common organic solvents used in peptide synthesis such as Dimethylformamide (DMF) and Dichloromethane (DCM).

Application Notes

The incorporation of this compound into a peptide sequence introduces a β-amino acid residue. This structural alteration from the natural α-amino acid backbone has several key implications for the resulting peptide:

  • Enhanced Proteolytic Stability: The modified peptide bond is often less susceptible to cleavage by proteases, leading to a longer biological half-life of the peptide.

  • Conformational Constraints: The additional methylene group in the backbone alters the torsional angles, influencing the secondary structure of the peptide. This can lead to the formation of unique helical or sheet-like structures.

  • Novel Biological Activity: By modifying the peptide's shape and stability, the introduction of this β-amino acid can result in altered or entirely new biological functions. Peptides containing 3-amino-3-phenylpropionamide derivatives have been shown to exhibit high affinity for the mu-opioid receptor, suggesting their potential as novel analgesic agents.[1]

Use in Solid-Phase Peptide Synthesis (SPPS):

This compound is well-suited for Boc-SPPS. The Boc group provides temporary protection of the amino functionality, which can be removed under moderately acidic conditions (e.g., with trifluoroacetic acid, TFA), while the side chains of other amino acids are protected with more acid-stable groups (e.g., benzyl-based).[2] The hydroxyl group on the propyl chain may require protection depending on the synthesis strategy and the nature of the other amino acids in the sequence to prevent unwanted side reactions.

Experimental Protocols

The following protocols provide a general framework for the incorporation of this compound into a peptide sequence using manual Boc-SPPS.

Protocol 1: Solid-Phase Peptide Synthesis (Boc-Strategy)

This protocol outlines the manual steps for the incorporation of this compound into a peptide chain on a solid support.

Materials:

  • Merrifield or PAM resin

  • Boc-protected amino acids

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC) or HBTU/HATU as coupling agent

  • 1-Hydroxybenzotriazole (HOBt) or OxymaPure®

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Piperidine (for Fmoc-SPPS comparison)

  • Cleavage cocktail (e.g., HF or a TFA/scavenger mixture)[3][4]

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • Boc-Deprotection: Remove the Boc protecting group from the resin-bound amino acid by treating with 50% TFA in DCM for 30 minutes.[5]

  • Washing: Wash the resin thoroughly with DCM, followed by DMF.

  • Neutralization: Neutralize the resin with a 5-10% solution of DIPEA in DMF.

  • Coupling:

    • Pre-activate a 3-fold molar excess of this compound with a coupling agent (e.g., DIC/HOBt or HBTU) in DMF.

    • Add the activated amino acid solution to the resin.

    • Add DIPEA (if using HBTU/HATU) and allow the reaction to proceed for 2-4 hours at room temperature.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). A negative test indicates complete coupling.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

  • Repeat Cycle: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Cleavage:

    • After the final coupling step, remove the N-terminal Boc group.

    • Wash and dry the resin.

    • Cleave the peptide from the resin and remove side-chain protecting groups using an appropriate cleavage cocktail (e.g., anhydrous HF or a high-TFA cocktail with scavengers like triisopropylsilane and water).[3][4]

  • Peptide Precipitation and Purification:

    • Precipitate the cleaved peptide in cold diethyl ether.

    • Centrifuge to collect the crude peptide.

    • Wash the peptide with cold ether.

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[6][7]

Quantitative Data Summary (Expected Ranges for SPPS):

While specific data for peptides containing this compound is limited in the public domain, the following table provides expected ranges for key parameters in SPPS based on general literature. Actual results will be sequence-dependent.

ParameterExpected Range
Coupling Efficiency >99% (per step)
Crude Peptide Purity (post-cleavage) 50-90%
Final Purity (post-HPLC) >95-98%
Overall Yield (of purified peptide) 10-40%

Protocol 2: Mu-Opioid Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to evaluate the affinity of a synthesized peptide containing the 3-amino-3-phenylpropyl moiety for the mu-opioid receptor.[8]

Materials:

  • Cell membranes expressing the human mu-opioid receptor

  • Synthesized peptide (test ligand)

  • [³H]-DAMGO (radiolabeled mu-opioid agonist)

  • Naloxone (non-selective opioid antagonist for determining non-specific binding)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well filter plates (GF/B)

  • Scintillation cocktail and counter

Procedure:

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Assay buffer, [³H]-DAMGO (at a concentration near its Kd), and membrane preparation.

    • Non-specific Binding (NSB): Assay buffer, [³H]-DAMGO, a high concentration of naloxone, and membrane preparation.

    • Competitive Binding: Assay buffer, [³H]-DAMGO, varying concentrations of the synthesized peptide, and membrane preparation.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the filter plate using a vacuum manifold.

  • Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Add scintillation cocktail to each well and count the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the NSB counts from the total binding counts.

    • Plot the percentage of specific binding against the logarithm of the test peptide concentration to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of the peptide that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Visualizations

Boc-SPPS Workflow

Boc_SPPS_Workflow start Start with Resin swell 1. Resin Swelling (DMF) start->swell deprotect 2. Boc Deprotection (50% TFA/DCM) swell->deprotect wash1 3. Washing (DCM, DMF) deprotect->wash1 neutralize 4. Neutralization (DIPEA/DMF) wash1->neutralize couple 5. Coupling (Activated Amino Acid) neutralize->couple wash2 6. Washing (DMF, DCM) couple->wash2 cycle Repeat for each Amino Acid wash2->cycle cycle->deprotect Next Amino Acid final_deprotect Final Boc Deprotection cycle->final_deprotect Final Amino Acid cleave Cleavage & Side-Chain Deprotection (HF or TFA cocktail) final_deprotect->cleave purify Purification (RP-HPLC) cleave->purify end Purified Peptide purify->end

Caption: General workflow for Boc-based solid-phase peptide synthesis (SPPS).

Mu-Opioid Receptor Signaling Pathway

Mu_Opioid_Signaling cluster_membrane Cell Membrane ligand Opioid Peptide (e.g., containing 3-amino-3-phenylpropyl) receptor Mu-Opioid Receptor (GPCR) ligand->receptor Binding g_protein Gi/o Protein receptor->g_protein Activation beta_arrestin β-Arrestin receptor->beta_arrestin Recruitment ac Adenylyl Cyclase g_protein->ac Inhibition ion_channel Ion Channels g_protein->ion_channel Modulation (K+ efflux, Ca2+ influx↓) mapk MAPK Pathway (e.g., ERK) g_protein->mapk Activation camp cAMP ac->camp Decrease analgesia Analgesia camp->analgesia euphoria Euphoria camp->euphoria resp_depression Respiratory Depression camp->resp_depression ion_channel->analgesia tolerance Tolerance mapk->tolerance dependence Dependence mapk->dependence beta_arrestin->receptor Desensitization & Internalization beta_arrestin->tolerance Binding_Assay_Workflow start Start prepare Prepare Reagents: - Receptor Membranes - [3H]-DAMGO - Test Peptide - Naloxone start->prepare setup Set up 96-well Plate: - Total Binding - Non-specific Binding - Competitive Binding prepare->setup incubate Incubate at Room Temperature setup->incubate filter Filter through GF/B plates incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki count->analyze end End: Determine Binding Affinity analyze->end

References

Application Notes and Protocols: Chiral Synthesis Utilizing tert-Butyl (3-hydroxy-3-phenylpropyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chiral synthesis of valuable intermediates starting from tert-Butyl (3-hydroxy-3-phenylpropyl)carbamate. This versatile starting material, containing a 1,3-amino alcohol motif, is a key building block for the synthesis of biologically active molecules and chiral ligands. The following sections detail its application in key synthetic transformations including oxidation, asymmetric reduction, and stereochemical inversion, providing researchers with the necessary protocols to generate diverse chiral molecules with high purity and stereoselectivity. Derivatives of 3-amino-3-phenylpropanol have shown potential as therapeutic agents, making these synthetic routes highly relevant for drug discovery and development.[1][2]

Oxidation to N-Boc-3-amino-1-phenylpropan-1-one

The selective oxidation of the secondary alcohol in this compound to the corresponding ketone is a crucial step for subsequent chiral modifications. Mild oxidation methods are required to avoid side reactions and preserve the Boc protecting group. The Dess-Martin Periodinane (DMP) oxidation is an excellent choice for this transformation due to its high selectivity, mild reaction conditions, and broad functional group tolerance.[3][4][5]

Data Presentation: Oxidation of this compound
ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
Dess-Martin PeriodinaneDichloromethaneRoom Temp2-4>95[3][4][6]
Oxalyl chloride, DMSO, Et3NDichloromethane-78 to Room Temp1-2>90[7][8]
Experimental Protocol: Dess-Martin Periodinane Oxidation

Materials:

  • This compound

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Sodium thiosulfate (Na₂S₂O₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Add Dess-Martin Periodinane (1.2 eq) to the solution in one portion at room temperature.

  • Stir the reaction mixture vigorously at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.[3]

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ solution and 10% aqueous Na₂S₂O₃ solution. Stir until the solid dissolves.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield N-Boc-3-amino-1-phenylpropan-1-one as a white solid.

Experimental Workflow: Oxidation

G cluster_0 Oxidation Step A Dissolve Starting Material in anhydrous DCM B Add Dess-Martin Periodinane A->B 1.0 eq Substrate C Stir at Room Temperature (2-4 hours) B->C 1.2 eq DMP D Quench with NaHCO3 / Na2S2O3 C->D TLC Monitoring E Aqueous Workup & Extraction D->E F Purification by Chromatography E->F G N-Boc-3-amino-1-phenylpropan-1-one F->G >95% Yield

Workflow for the Dess-Martin Oxidation.

Asymmetric Reduction to Chiral N-Boc-3-amino-1-phenylpropan-1-ol

The prochiral ketone, N-Boc-3-amino-1-phenylpropan-1-one, can be enantioselectively reduced to either the (R) or (S) alcohol using a Corey-Bakshi-Shibata (CBS) reduction. This method employs a chiral oxazaborolidine catalyst and a borane source to deliver a hydride stereoselectively, resulting in high enantiomeric excess (e.e.).[9][10][11]

Data Presentation: Asymmetric Reduction of N-Boc-3-amino-1-phenylpropan-1-one
CatalystReductantSolventTemperature (°C)Yield (%)e.e. (%)Product ConfigurationReference
(R)-Me-CBS OxazaborolidineBH₃·SMe₂THF-20 to Room Temp>90>98(S)-alcohol[12][13]
(S)-Me-CBS OxazaborolidineBH₃·SMe₂THF-20 to Room Temp>90>98(R)-alcohol[12][13]
Experimental Protocol: Corey-Bakshi-Shibata (CBS) Reduction

Materials:

  • N-Boc-3-amino-1-phenylpropan-1-one

  • (R)- or (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-dimethyl sulfide complex (BH₃·SMe₂)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked flask under an inert atmosphere, add (R)-Me-CBS catalyst (0.1 eq, 1 M in toluene).

  • Cool the flask to -20 °C and add borane-dimethyl sulfide complex (0.6 eq) dropwise. Stir for 10 minutes.

  • Dissolve N-Boc-3-amino-1-phenylpropan-1-one (1.0 eq) in anhydrous THF and add it dropwise to the catalyst-borane mixture over 30 minutes, maintaining the temperature at -20 °C.

  • Stir the reaction at -20 °C and monitor by TLC. The reaction is typically complete within 1-2 hours.

  • Quench the reaction by the slow, dropwise addition of methanol at -20 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Remove the solvent under reduced pressure. Add ethyl acetate and 1 M HCl.

  • Separate the layers and extract the aqueous phase with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield enantiomerically enriched tert-Butyl ((1S)-3-hydroxy-1-phenylpropyl)carbamate. The enantiomeric excess can be determined by chiral HPLC.

Logical Pathway: Oxidation Followed by Asymmetric Reduction

G A tert-Butyl (3-hydroxy-3-phenylpropyl)carbamate (Racemic or Chiral) B N-Boc-3-amino-1-phenylpropan-1-one (Prochiral Ketone) A->B Dess-Martin Oxidation C (S)-tert-Butyl (3-hydroxy-3-phenylpropyl)carbamate (>98% e.e.) B->C (R)-CBS Catalyst BH3·SMe2 D (R)-tert-Butyl (3-hydroxy-3-phenylpropyl)carbamate (>98% e.e.) B->D (S)-CBS Catalyst BH3·SMe2

Pathway to enantiopure amino alcohols.

Stereochemical Inversion via Mitsunobu Reaction

For applications requiring the opposite stereoisomer of a readily available chiral starting material, the Mitsunobu reaction provides a reliable method for the inversion of the secondary alcohol's stereocenter.[14][15] This reaction proceeds via an SN2 mechanism, ensuring a clean inversion of configuration.[16] A common protocol involves activation of the alcohol with triphenylphosphine (PPh₃) and an azodicarboxylate, followed by displacement with a nucleophile like p-nitrobenzoic acid. Subsequent hydrolysis of the resulting ester yields the inverted alcohol.

Data Presentation: Mitsunobu Inversion of Chiral this compound
Starting MaterialNucleophileReagentsSolventYield (%) (two steps)e.e. (%)Reference
(S)-Alcoholp-Nitrobenzoic acidPPh₃, DIAD; K₂CO₃THF70-85>99[16][17]
(R)-Alcoholp-Nitrobenzoic acidPPh₃, DIAD; K₂CO₃THF70-85>99[16][17]
Experimental Protocol: Mitsunobu Inversion

Materials:

  • (S)-tert-Butyl (3-hydroxy-3-phenylpropyl)carbamate

  • Triphenylphosphine (PPh₃)

  • p-Nitrobenzoic acid

  • Diisopropyl azodicarboxylate (DIAD)

  • Tetrahydrofuran (THF), anhydrous

  • Potassium carbonate (K₂CO₃)

  • Methanol

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure: Step 1: Esterification with Inversion

  • Dissolve (S)-tert-Butyl (3-hydroxy-3-phenylpropyl)carbamate (1.0 eq), triphenylphosphine (1.5 eq), and p-nitrobenzoic acid (1.5 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIAD (1.5 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC.

  • Once the starting material is consumed, remove the solvent under reduced pressure.

  • Purify the crude residue directly by flash column chromatography (eluent: ethyl acetate/hexanes) to obtain the intermediate p-nitrobenzoate ester.

Step 2: Hydrolysis to the Inverted Alcohol

  • Dissolve the purified ester from Step 1 in a 3:1 mixture of methanol and water.

  • Add potassium carbonate (3.0 eq) and stir the mixture at room temperature for 2-4 hours until hydrolysis is complete (monitored by TLC).

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify by flash column chromatography to yield (R)-tert-Butyl (3-hydroxy-3-phenylpropyl)carbamate.

Experimental Workflow: Stereochemical Inversion

G cluster_1 Mitsunobu Inversion Start (S)-Starting Alcohol Step1 Add PPh3, p-NO2BzOH, DIAD in THF Start->Step1 Intermediate (R)-p-Nitrobenzoate Ester Step1->Intermediate SN2 Inversion Step2 Hydrolyze with K2CO3 in MeOH/H2O Intermediate->Step2 End (R)-Inverted Alcohol Step2->End >70% Overall Yield

Workflow for Stereochemical Inversion via Mitsunobu Reaction.

References

Application Notes and Protocols: Deprotection of tert-Butyl (3-hydroxy-3-phenylpropyl)carbamate under Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tert-butyloxycarbonyl (Boc) group is a prevalent amine-protecting group in organic synthesis, valued for its stability in a wide range of chemical environments and its facile removal under acidic conditions. This application note provides detailed protocols for the deprotection of tert-butyl (3-hydroxy-3-phenylpropyl)carbamate to yield 3-amino-1-phenylpropan-1-ol, a valuable intermediate in pharmaceutical synthesis. The presence of a secondary benzylic alcohol in the substrate necessitates careful consideration of reaction conditions to prevent potential side reactions, such as dehydration. This document outlines two common and effective methods for Boc deprotection using trifluoroacetic acid (TFA) and hydrochloric acid (HCl), and includes comparative data, detailed experimental procedures, and troubleshooting guidance.

Reaction Mechanism

The acidic deprotection of a Boc-protected amine proceeds through a well-established E1-type mechanism. The reaction is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid.[1] This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and spontaneously decarboxylates to release carbon dioxide and the free amine.[1] In the acidic medium, the resulting amine is protonated to form the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride salt).[1]

Deprotection_Mechanism cluster_start Starting Material cluster_protonation Protonation cluster_cleavage Cleavage cluster_decarboxylation Decarboxylation cluster_final Final Product Boc_Protected This compound Protonated_Carbamate Protonated Carbamate Boc_Protected->Protonated_Carbamate + H⁺ Carbamic_Acid Carbamic Acid Intermediate Protonated_Carbamate->Carbamic_Acid - (CH₃)₃C⁺ tBu_Cation tert-Butyl Cation Protonated_Carbamate->tBu_Cation Free_Amine 3-Amino-1-phenylpropan-1-ol Carbamic_Acid->Free_Amine - CO₂ CO2 CO₂ Carbamic_Acid->CO2 Amine_Salt Amine Salt (TFA or HCl) Free_Amine->Amine_Salt + H⁺

Figure 1: Mechanism of Acidic Boc Deprotection.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the deprotection of this compound using trifluoroacetic acid (TFA) and hydrochloric acid (HCl). While yields are generally high for Boc deprotections, they can be substrate-dependent.

ParameterMethod 1: TFA in DCMMethod 2: HCl in 1,4-Dioxane
Acid Reagent Trifluoroacetic Acid (TFA)4M Hydrochloric Acid (HCl) in 1,4-Dioxane
Solvent Dichloromethane (DCM)1,4-Dioxane
Concentration 20-50% (v/v) TFA/DCM5-10 equivalents of HCl
Temperature 0 °C to Room TemperatureRoom Temperature
Reaction Time 1 - 4 hours1 - 4 hours
Typical Yield >90%>90%
Product Form TFA Salt (initially)HCl Salt (precipitate)
Work-up Evaporation followed by neutralization or precipitation.Filtration or evaporation.

Characterization Data

Starting Material: this compound

  • Molecular Formula: C₁₄H₂₁NO₃

  • Molecular Weight: 251.32 g/mol

  • Appearance: White to off-white solid.

  • IR (KBr, cm⁻¹): Key peaks expected around 3350 (O-H stretch and N-H stretch), 2975 (C-H stretch), 1685 (C=O carbamate stretch), 1520 (N-H bend), 1160 (C-O stretch).

  • ¹H NMR (CDCl₃, δ ppm): Expected signals include ~7.3 (m, 5H, Ar-H), ~5.0 (br s, 1H, NH), ~4.8 (dd, 1H, CH-OH), ~3.3 (m, 2H, CH₂-N), ~1.9 (m, 2H, CH₂), ~1.4 (s, 9H, C(CH₃)₃).

Final Product: 3-Amino-1-phenylpropan-1-ol

  • Molecular Formula: C₉H₁₃NO

  • Molecular Weight: 151.21 g/mol [2]

  • Appearance: White to off-white solid.

  • IR (KBr, cm⁻¹): Key peaks expected around 3300 (broad, O-H and N-H stretch), 3030 (Ar C-H stretch), 2940 (C-H stretch), 1600 (N-H bend), 1050 (C-O stretch).

  • ¹H NMR (CDCl₃, δ ppm): Expected signals include ~7.3 (m, 5H, Ar-H), ~4.9 (dd, 1H, CH-OH), ~3.0 (t, 2H, CH₂-N), ~1.8 (m, 2H, CH₂). Note: -OH and -NH₂ protons may be broad and exchangeable.

  • ¹³C NMR (CDCl₃, δ ppm): Expected signals include ~144 (Ar C), ~128 (Ar CH), ~127 (Ar CH), ~125 (Ar CH), ~75 (CH-OH), ~42 (CH₂-N), ~40 (CH₂).[2]

Experimental Protocols

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Deprotection Reaction cluster_workup Work-up and Isolation cluster_product Final Product Start Dissolve Boc-protected amine in anhydrous solvent Cool Cool solution to 0 °C (for TFA method) Start->Cool Add_Acid Slowly add acidic reagent (TFA or HCl/Dioxane) Cool->Add_Acid Stir Stir at specified temperature (0 °C to RT) Add_Acid->Stir Monitor Monitor reaction by TLC or LC-MS Stir->Monitor Evaporate Remove solvent and excess acid in vacuo Monitor->Evaporate Reaction Complete Isolate_Salt Isolate salt by precipitation/filtration Evaporate->Isolate_Salt Neutralize Optional: Neutralize with base (e.g., NaHCO₃) Isolate_Salt->Neutralize For Free Base Final_Product Obtain 3-Amino-1-phenylpropan-1-ol (free base or salt) Isolate_Salt->Final_Product As Salt Extract Extract free amine with organic solvent Neutralize->Extract Dry_Concentrate Dry organic layer and concentrate Extract->Dry_Concentrate Dry_Concentrate->Final_Product As Free Base

Figure 2: General Experimental Workflow for Boc Deprotection.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This method is highly effective and common for Boc deprotection. The product is initially obtained as a TFA salt.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Diethyl ether

Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM (to a concentration of approximately 0.1 M).

  • Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add TFA (5-10 eq, or to a final concentration of 20-50% v/v) to the stirred solution.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Continue stirring for 1-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up (Isolation as Free Amine): a. Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA. b. Carefully dissolve the residue in water and cool in an ice bath. c. Slowly add saturated NaHCO₃ solution until the pH of the aqueous layer is basic (pH > 8). d. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate) three times. e. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter. f. Concentrate the filtrate under reduced pressure to yield 3-amino-1-phenylpropan-1-ol as the free amine.

Protocol 2: Deprotection using 4M Hydrochloric Acid (HCl) in 1,4-Dioxane

This method is also very efficient and often results in the precipitation of the product as its hydrochloride salt, which can simplify isolation.

Materials:

  • This compound

  • 4M HCl in 1,4-Dioxane solution

  • Anhydrous diethyl ether

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq).

  • Acid Addition: Add the 4M solution of HCl in 1,4-dioxane (5-10 eq). The substrate can be dissolved or suspended in the acidic solution.

  • Reaction: Stir the mixture at room temperature for 1-4 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Isolation (as HCl salt): a. Upon completion, the product may precipitate as a white solid. If so, add anhydrous diethyl ether to ensure complete precipitation. b. Collect the solid by filtration, wash with cold diethyl ether to remove any non-polar impurities, and dry under vacuum to obtain 3-amino-1-phenylpropan-1-ol hydrochloride. c. If no precipitate forms, concentrate the reaction mixture under reduced pressure. Triturate the resulting residue with diethyl ether to induce precipitation, then filter as described above.

Potential Side Reactions and Troubleshooting

The primary side reactions of concern during the acidic deprotection of this compound are tert-butylation of the aromatic ring and dehydration of the benzylic alcohol.

  • tert-Butylation: The tert-butyl cation generated during the reaction is electrophilic and can potentially alkylate the electron-rich phenyl ring. This is generally a minor side reaction but can be suppressed by using a scavenger such as anisole or thioanisole in the reaction mixture.

  • Dehydration: The benzylic alcohol is susceptible to acid-catalyzed dehydration, which would lead to the formation of a styrenyl-type impurity. To minimize this, it is recommended to use the mildest conditions possible (e.g., lower temperature, shorter reaction time) that still afford complete deprotection. Monitoring the reaction closely is crucial to avoid over-exposure to the acidic environment. If dehydration is a significant issue, using milder acidic conditions or alternative deprotection methods may be necessary.

Conclusion

The deprotection of this compound can be achieved efficiently using standard acidic conditions with either TFA in DCM or HCl in 1,4-dioxane. Both methods typically provide high yields of the desired 3-amino-1-phenylpropan-1-ol. The choice of reagent may depend on the desired final salt form and the presence of other acid-sensitive functional groups in more complex substrates. Careful monitoring of the reaction is recommended to minimize potential side reactions, particularly the dehydration of the secondary benzylic alcohol. The protocols provided herein serve as a robust starting point for researchers in the synthesis of pharmaceutical intermediates and other fine chemicals.

References

Application Notes: Asymmetric Synthesis Employing tert-Butyl (3-hydroxy-3-phenylpropyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

tert-Butyl (3-hydroxy-3-phenylpropyl)carbamate is a chiral molecule that holds potential as a versatile building block in asymmetric synthesis. Its structure, featuring a hydroxyl group and a carbamate-protected amine on a propyl chain with a phenyl substituent, offers multiple functionalities for stereoselective transformations. The inherent chirality of this compound, particularly when used as a single enantiomer such as (S)-tert-butyl (3-hydroxy-1-phenylpropyl)carbamate, can be exploited to direct the formation of new stereocenters in target molecules. This chiral amino alcohol derivative is a valuable precursor for the synthesis of complex, biologically active molecules, including nitrogen-containing heterocycles like piperidines and pyrrolidines, which are common scaffolds in pharmaceuticals.

This document outlines potential applications and generalized protocols for the use of this compound in asymmetric synthesis, based on established principles of stereocontrol. While specific examples with detailed quantitative data for this particular substrate are not extensively documented in publicly available literature, the following sections provide a framework for its application based on analogous reactions.

Potential Applications in Asymmetric Synthesis

The key to employing this compound in asymmetric synthesis lies in leveraging its existing stereocenter to control the stereochemical outcome of subsequent reactions. This can be achieved through several strategies:

  • Diastereoselective Cyclization: The hydroxyl and amine functionalities can be used to construct heterocyclic rings. By first modifying one of these groups and then performing an intramolecular cyclization, the stereocenter at the phenyl-bearing carbon can direct the formation of new stereocenters in the resulting ring system.

  • Chiral Auxiliary: While less common for this type of molecule, the carbamate could in principle be used as a chiral auxiliary to control stereoselective additions to a prochiral center introduced elsewhere in the molecule.

  • Synthesis of Chiral Ligands: The amino alcohol moiety can serve as a scaffold for the synthesis of chiral ligands for asymmetric catalysis.

A primary application would be in the diastereoselective synthesis of substituted piperidines, a common motif in many pharmaceutical agents. The general workflow for such a synthesis is outlined below.

Experimental Protocols

The following are generalized protocols illustrating how enantiomerically pure this compound could be used to synthesize a chiral piperidine derivative. These protocols are based on standard organic chemistry transformations and principles of asymmetric synthesis.

Protocol 1: Diastereoselective Synthesis of a Chiral 2-Phenylpiperidine Derivative

This protocol describes a hypothetical multi-step synthesis starting from (S)-tert-butyl (3-hydroxy-1-phenylpropyl)carbamate to yield a diastereomerically enriched N-Boc-2-phenyl-5-hydroxypiperidine.

Step 1: Activation of the Primary Alcohol

The primary hydroxyl group is selectively activated for subsequent nucleophilic substitution, for example, through tosylation.

  • Materials:

    • (S)-tert-butyl (3-hydroxy-1-phenylpropyl)carbamate (1.0 eq)

    • p-Toluenesulfonyl chloride (TsCl) (1.2 eq)

    • Triethylamine (TEA) or Pyridine (1.5 eq)

    • Dichloromethane (DCM), anhydrous

    • DMAP (4-Dimethylaminopyridine) (catalytic amount)

  • Procedure:

    • Dissolve (S)-tert-butyl (3-hydroxy-1-phenylpropyl)carbamate in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (or pyridine) and a catalytic amount of DMAP to the solution.

    • Slowly add p-toluenesulfonyl chloride portion-wise, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with DCM (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the tosylated intermediate.

Step 2: Intramolecular N-Alkylation (Cyclization)

The protected amine nitrogen acts as an internal nucleophile to displace the tosylate, forming the piperidine ring.

  • Materials:

    • Tosylated intermediate from Step 1 (1.0 eq)

    • Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 eq)

    • Tetrahydrofuran (THF), anhydrous

  • Procedure:

    • Suspend sodium hydride in anhydrous THF in a flame-dried, two-neck round-bottom flask under an inert atmosphere.

    • Cool the suspension to 0 °C.

    • Dissolve the tosylated intermediate in anhydrous THF and add it dropwise to the NaH suspension.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

    • Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.

    • Extract the product with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product via flash column chromatography to afford the desired chiral piperidine derivative.

Data Presentation

As this is a generalized protocol, specific quantitative data is not available. However, for a successful diastereoselective synthesis, the expected outcomes would be tabulated as follows:

StepProductYield (%)Diastereomeric Ratio (d.r.)Analytical Method
1Tosylated Intermediate>85%N/ANMR, LC-MS
2N-Boc-2-phenyl-5-hydroxypiperidine60-80%>90:10Chiral HPLC, NMR

Visualizations

Diagram 1: Logical Workflow for Diastereoselective Piperidine Synthesis

This diagram illustrates the logical progression from the starting material to the final chiral product, highlighting the key transformations.

G Workflow for Diastereoselective Piperidine Synthesis A (S)-tert-butyl (3-hydroxy-1-phenylpropyl)carbamate B Activation of Primary Alcohol (e.g., Tosylation) A->B TsCl, Base C Tosylated Intermediate B->C D Intramolecular Cyclization (Base-mediated N-alkylation) C->D NaH, THF E Diastereomerically Enriched N-Boc-2-phenyl-5-hydroxypiperidine D->E

Caption: Logical flow of the synthesis of a chiral piperidine.

Diagram 2: Signaling Pathway of Stereochemical Control

This diagram illustrates the concept of how the initial stereocenter dictates the stereochemistry of the newly formed stereocenter during the cyclization step.

G Stereochemical Induction Pathway cluster_0 Linear Precursor cluster_1 Transition State cluster_2 Cyclized Product A Defined Stereocenter at C(S)-phenyl B Chair-like Conformation A->B Favors specific approach vector C New Stereocenter Formation B->C Ring Closure D Thermodynamically Favored Diastereomer C->D Leads to

Caption: How chirality is transferred during cyclization.

Application Notes and Protocols: The Role of tert-Butyl (3-hydroxy-3-phenylpropyl)carbamate in the Synthesis of Novel Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of tert-butyl (3-hydroxy-3-phenylpropyl)carbamate as a key building block in the synthesis of potent enzyme inhibitors. The focus is on the preparation of a representative HIV-1 protease inhibitor, showcasing the versatility of this chiral synthon in medicinal chemistry and drug discovery.

Introduction

This compound is a valuable chiral intermediate in organic synthesis. Its structure, featuring a hydroxyl group and a Boc-protected amine, makes it an ideal starting material for the preparation of various biologically active molecules, particularly peptidomimetic enzyme inhibitors. The phenyl group and the defined stereochemistry at the hydroxyl- and amino-bearing carbons allow for specific interactions with the active sites of enzymes, such as viral proteases and secretases. This document outlines a representative application in the synthesis of a novel HIV-1 protease inhibitor.

Data Presentation: Inhibitory Activity of a Representative Compound

The following table summarizes the in vitro inhibitory potency of a representative HIV-1 protease inhibitor synthesized from this compound.

CompoundTarget EnzymeKi (nM)IC50 (nM)Antiviral EC50 (nM)
Representative InhibitorHIV-1 Protease8.525150

Signaling Pathway

HIV-1 protease is a critical enzyme in the life cycle of the human immunodeficiency virus (HIV). It is responsible for the cleavage of the Gag and Gag-Pol polyproteins into mature, functional proteins, which are essential for the assembly of new, infectious virions. Inhibition of HIV-1 protease prevents the formation of mature viral particles, thus halting the replication of the virus.

HIV_Lifecycle HIV Virion HIV Virion Host Cell Host Cell HIV Virion->Host Cell Infection Viral RNA Viral RNA Host Cell->Viral RNA Uncoating Reverse Transcription Reverse Transcription Viral RNA->Reverse Transcription Viral DNA Viral DNA Reverse Transcription->Viral DNA Integration Integration Viral DNA->Integration Provirus Provirus Integration->Provirus Transcription & Translation Transcription & Translation Provirus->Transcription & Translation Gag-Pol Polyprotein Gag-Pol Polyprotein Transcription & Translation->Gag-Pol Polyprotein HIV-1 Protease HIV-1 Protease Gag-Pol Polyprotein->HIV-1 Protease Cleavage Mature Viral Proteins Mature Viral Proteins HIV-1 Protease->Mature Viral Proteins Viral Assembly Viral Assembly Mature Viral Proteins->Viral Assembly New Virion New Virion Viral Assembly->New Virion Inhibitor This compound -derived Inhibitor Inhibitor->HIV-1 Protease Inhibition

Caption: Inhibition of HIV-1 Protease in the Viral Lifecycle.

Experimental Protocols

Synthesis of a Representative HIV-1 Protease Inhibitor

This protocol describes a plausible synthetic route to a novel HIV-1 protease inhibitor starting from this compound.

Synthesis_Workflow A This compound B Activation of Hydroxyl Group A->B C Activated Intermediate B->C D Nucleophilic Substitution C->D E Boc-Protected Intermediate D->E F Boc Deprotection E->F G Amine Intermediate F->G H Peptide Coupling G->H I Final Inhibitor H->I

Caption: Synthetic Workflow for an HIV-1 Protease Inhibitor.

Step 1: Activation of the Hydroxyl Group

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C.

  • Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 3 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude mesylated intermediate.

Step 2: Nucleophilic Substitution with a Piperazine Derivative

  • Dissolve the crude mesylated intermediate (1.0 eq) in acetonitrile.

  • Add N-Boc-piperazine (1.5 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80 °C and stir overnight.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to yield the Boc-protected piperazine intermediate.

Step 3: Boc Deprotection

  • Dissolve the Boc-protected piperazine intermediate (1.0 eq) in a 4 M solution of HCl in 1,4-dioxane.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Monitor the deprotection by TLC.

  • Concentrate the reaction mixture under reduced pressure to obtain the crude amine hydrochloride salt.

Step 4: Peptide Coupling

  • Dissolve the amine hydrochloride salt (1.0 eq) in N,N-dimethylformamide (DMF).

  • Add N-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq).

  • Add a solution of a suitable carboxylic acid (e.g., 3-hydroxy-2-methylbenzoic acid) (1.1 eq) in DMF.

  • Add N,N-diisopropylethylamine (DIPEA) (3.0 eq) to neutralize the hydrochloride salt.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final inhibitor.

HIV-1 Protease Inhibition Assay

This protocol describes a generic fluorescence resonance energy transfer (FRET)-based assay to determine the inhibitory activity of the synthesized compound against HIV-1 protease.

Assay_Workflow cluster_0 Assay Preparation cluster_1 Reaction cluster_2 Data Acquisition & Analysis A Prepare Reagents: - HIV-1 Protease - FRET Substrate - Inhibitor Stock Solution - Assay Buffer B Incubate Inhibitor with Enzyme A->B C Initiate Reaction with Substrate B->C D Measure Fluorescence Signal C->D E Calculate % Inhibition D->E F Determine IC50 Value E->F

Caption: Workflow for HIV-1 Protease FRET Assay.

Materials:

  • Recombinant HIV-1 Protease

  • FRET-based peptide substrate (e.g., containing a fluorophore and a quencher)

  • Synthesized inhibitor

  • Assay buffer (e.g., 50 mM MES, pH 6.0, 0.1 M NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a stock solution of the synthesized inhibitor in dimethyl sulfoxide (DMSO).

  • Prepare serial dilutions of the inhibitor in the assay buffer.

  • In a 96-well plate, add the diluted inhibitor solutions. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Add a solution of HIV-1 protease to each well (except the negative control) and incubate for 15 minutes at 37 °C.

  • Initiate the reaction by adding the FRET substrate to all wells.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a fluorescence plate reader.

  • Calculate the initial reaction rates from the linear portion of the fluorescence versus time curves.

  • Determine the percent inhibition for each inhibitor concentration relative to the positive control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion

This compound is a versatile and valuable building block for the synthesis of enzyme inhibitors. Its inherent chirality and functional groups provide a solid foundation for the development of potent and selective therapeutic agents. The protocols and data presented herein serve as a guide for researchers in the field of medicinal chemistry and drug discovery to explore the potential of this and related synthons in their research endeavors.

Application Notes and Protocols for the Scale-Up Synthesis of tert-Butyl (3-hydroxy-3-phenylpropyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the scale-up synthesis of tert-Butyl (3-hydroxy-3-phenylpropyl)carbamate, a key intermediate in the synthesis of various pharmaceutical compounds. The described methodology is designed to be robust and scalable, ensuring high yield and purity suitable for drug development and manufacturing processes. The protocol focuses on the protection of 3-amino-1-phenyl-1-propanol using di-tert-butyl dicarbonate (Boc₂O).

Introduction

This compound is a valuable building block in medicinal chemistry. The tert-butoxycarbonyl (Boc) protecting group is widely used due to its stability under various reaction conditions and its ease of removal under mild acidic conditions. The synthesis of this intermediate on a larger scale requires careful optimization of reaction parameters to ensure safety, efficiency, and reproducibility. This protocol outlines a reliable method for the gram-scale synthesis of this compound.

Chemical Reaction

The overall reaction involves the protection of the amino group of 3-amino-1-phenyl-1-propanol with di-tert-butyl dicarbonate in a suitable solvent.

Reaction Scheme:

Data Presentation

The following table summarizes the key quantitative data for the scale-up synthesis of this compound.

ParameterValueReference
Starting Material3-Amino-1-phenyl-1-propanol
ReagentDi-tert-butyl dicarbonate (Boc₂O)[1]
SolventDichloromethane (DCM)[1]
Reaction Temperature0 °C to Room Temperature[1]
Reaction Time2 hours[1]
Product YieldQuantitative[1]
Product PurityHigh (after work-up and purification)

Experimental Protocols

Materials and Equipment
  • 3-Amino-1-phenyl-1-propanol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Reaction vessel of appropriate size, equipped with a magnetic stirrer and a dropping funnel

  • Ice bath

  • Rotary evaporator

  • Standard laboratory glassware

Synthesis Protocol
  • Reaction Setup: In a suitable reaction vessel, dissolve 3-amino-1-phenyl-1-propanol (1 equivalent) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in anhydrous DCM to the cooled solution of the amine over a period of 30 minutes.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for an additional 1.5 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete, quench the reaction by adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase with DCM.

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.[1]

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[1]

  • Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification (if necessary): The crude product is often of high purity. If further purification is required, column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent can be performed.

Visualizations

Synthesis Workflow

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 3-amino-1-phenyl-1-propanol in DCM cool Cool to 0°C start->cool add_boc Add Di-tert-butyl dicarbonate solution cool->add_boc react Stir at 0°C then Room Temp for 2h add_boc->react quench Quench with Water react->quench extract Extract with DCM quench->extract wash Wash with NaHCO₃ & Brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography (optional) concentrate->purify end_product This compound purify->end_product

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of tert-Butyl (3-hydroxy-3-phenylpropyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of tert-Butyl (3-hydroxy-3-phenylpropyl)carbamate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.

Question 1: Why is the yield of my reduction of tert-Butyl (3-oxo-1-phenylpropyl)carbamate consistently low?

Answer: Low yields during the reduction of the β-amino ketone can stem from several factors. Consider the following:

  • Reducing Agent: The choice and quality of the reducing agent are critical. Sodium borohydride (NaBH₄) is commonly used, but its effectiveness can be influenced by the solvent and temperature. For instance, reductions in alcoholic solvents at lower temperatures can improve selectivity and yield. Some protocols suggest using NaBH₄ in glacial acetic acid, which can lead to the formation of γ-amino alcohols with yields ranging from 70% to 98%.[1]

  • Reaction Conditions: Temperature control is crucial. Running the reaction at 0 °C or below can minimize side reactions. The reaction time should also be optimized; insufficient time will lead to incomplete conversion, while extended periods might promote degradation.

  • Substrate Purity: Impurities in the starting material, tert-Butyl (3-oxo-1-phenylpropyl)carbamate, can interfere with the reduction. Ensure the ketone is pure before proceeding.

  • Work-up Procedure: The work-up process is critical for isolating the product. Acid-base extractions are often used to separate the amino alcohol from unreacted starting material and byproducts. Ensure the pH is carefully adjusted during these steps to prevent product loss.

Question 2: How can I control the stereoselectivity of the reduction to obtain the desired syn- or anti-1,3-amino alcohol?

Answer: The stereochemical outcome of the reduction of β-amino ketones is highly dependent on the N-protecting group and the reducing agent.[2][3]

  • N-Protecting Group: The nature of the nitrogen protecting group can direct the stereochemistry of the reduction. For instance, N-acyl derivatives tend to favor the formation of the syn diastereomer, while N-aryl derivatives often yield the anti diastereomer as the major product.[2]

  • Chelating Agents: The use of chelating agents in conjunction with the reducing agent can influence the stereoselectivity by forming a rigid cyclic intermediate that favors the approach of the hydride from a specific face.

  • Reducing Agent: Different reducing agents can exhibit different stereoselectivities. While NaBH₄ is common, other reagents like samarium(II) iodide (SmI₂) have been shown to provide high levels of stereoselectivity, which can be tuned by the choice of N-protecting group.[2][3]

Question 3: I am observing multiple spots on my TLC plate after the reaction, making purification difficult. What are the likely side products?

Answer: The formation of multiple byproducts can complicate purification. Common side products include:

  • Unreacted Starting Material: If the reaction has not gone to completion, you will see the starting ketone on your TLC.

  • Over-reduction Products: While less common for the desired alcohol, harsh reducing conditions could potentially lead to other reductions on the molecule.

  • Decomposition Products: The starting material or product may be unstable under the reaction or work-up conditions. For example, β-amino ketones can be unstable.[1]

  • Byproducts from the Boc-protection step: If the synthesis involves the protection of 3-amino-1-phenylpropan-1-ol, incomplete reaction or side reactions with the di-tert-butyl dicarbonate can lead to impurities.

To minimize these, ensure optimal reaction conditions, monitor the reaction progress by TLC, and use appropriate purification techniques such as column chromatography or recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent method involves the reduction of the corresponding β-amino ketone, tert-Butyl (3-oxo-1-phenylpropyl)carbamate. Another common route is the protection of the amino group of 3-amino-1-phenylpropan-1-ol using di-tert-butyl dicarbonate (Boc₂O).[4]

Q2: What solvents are suitable for this synthesis?

A2: The choice of solvent depends on the specific synthetic step. For the reduction of the ketone, alcoholic solvents like methanol or ethanol are often used with NaBH₄. For the Boc-protection step, dichloromethane (DCM) or tetrahydrofuran (THF) are common choices.[4][5]

Q3: How can I purify the final product?

A3: Purification is typically achieved through column chromatography on silica gel or by recrystallization.[6][7] For chromatography, a common eluent system is a mixture of petroleum ether and ethyl acetate.[6] Recrystallization can be performed from solvents like hexane.[7]

Q4: What are the key safety precautions to consider during this synthesis?

A4: Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. Many of the reagents used, such as strong acids, bases, and organic solvents, are hazardous. All manipulations should be performed in a well-ventilated fume hood.

Quantitative Data Summary

Table 1: Influence of N-Protecting Group on Stereoselectivity of β-Amino Ketone Reduction with SmI₂-MeOH [2]

EntryN-Protecting Group (P)Time (h)Yield of 1,3-Amino Alcohol (%)Diastereomeric Ratio (syn:anti)
1TFA4.758690:10
2Ac69689:11
3Boc4quant.81:19
4Cbz78484:16

Experimental Protocols

Protocol 1: Synthesis of this compound via Boc-protection of 3-Amino-1-phenylpropan-1-ol [4]

  • Dissolve 3-(methylamino)-1-phenylpropan-1-ol (2 g, 12.1 mmol) in dry dichloromethane (DCM, 12 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (2.91 g, 13.3 mmol) to the solution.

  • Stir the reaction mixture for 2 hours at room temperature.

  • Quench the reaction by adding water.

  • Extract the aqueous phase with DCM.

  • Combine the organic fractions and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Filter the solution and remove the solvent under reduced pressure to obtain the product.

Visualizations

TroubleshootingWorkflow Troubleshooting Flowchart for Low Yield start Problem: Low Yield check_reagents Check Reagent Quality (Reducing agent, starting material) start->check_reagents check_conditions Review Reaction Conditions (Temperature, time) start->check_conditions check_workup Evaluate Work-up Procedure (pH adjustment, extractions) start->check_workup solution_reagents Solution: Use fresh/pure reagents check_reagents->solution_reagents Impurities found solution_conditions Solution: Optimize temperature and time check_conditions->solution_conditions Sub-optimal conditions solution_workup Solution: Refine work-up protocol check_workup->solution_workup Product loss identified

Caption: Troubleshooting workflow for addressing low product yield.

ExperimentalWorkflow General Experimental Workflow start Start dissolve Dissolve Starting Material in appropriate solvent start->dissolve cool Cool Reaction Mixture to specified temperature dissolve->cool add_reagent Add Reagent (e.g., Boc₂O or NaBH₄) cool->add_reagent react Stir at Controlled Temperature for optimized duration add_reagent->react workup Reaction Work-up (Quenching, Extraction, Washing) react->workup purify Purification (Column Chromatography or Recrystallization) workup->purify analyze Characterization (NMR, MS, etc.) purify->analyze end End analyze->end

Caption: General experimental workflow for the synthesis.

References

Common side reactions in the Boc protection of amino alcohols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common side reactions during the Boc protection of amino alcohols.

Frequently Asked Questions (FAQs)

Q1: I am trying to protect an amino alcohol, but I am observing multiple products. What are the most common side reactions?

A1: The most common side reactions during the Boc protection of amino alcohols are:

  • O-Boc Protection: The hydroxyl group of the amino alcohol can react with the Boc anhydride to form a tert-butyl carbonate. Since amines are generally more nucleophilic than alcohols, N-protection is typically favored. However, under certain conditions, especially with a large excess of Boc anhydride or in the presence of a strong base, O-protection can occur.[1]

  • N,N-di-Boc Formation: With primary amino alcohols, a second Boc group can be introduced to the nitrogen atom, resulting in an N,N-bis(tert-butoxycarbonyl) derivative.[2] This is more likely to occur with an excess of Boc anhydride and prolonged reaction times.

  • Oxazolidinone Formation: The initially formed N-Boc protected amino alcohol can undergo intramolecular cyclization to form a stable five-membered ring called an oxazolidinone.[3] This is a particularly common side reaction with 1,2-amino alcohols.

  • N to O Boc Migration: Under basic conditions, an intramolecular transfer of the Boc group from the nitrogen to the oxygen atom can occur, especially if a highly nucleophilic alkoxide is formed.[4]

Q2: My primary goal is to selectively protect the amine function. How can I minimize O-Boc protection?

A2: To favor selective N-protection, consider the following:

  • Stoichiometry: Use a controlled amount of Boc anhydride, typically 1.05 to 1.1 equivalents.[3]

  • Reaction Conditions: Conduct the reaction at room temperature or below.

  • Solvent Choice: Using protic solvents like methanol can sometimes enhance the rate of N-protection.[5]

  • pH Control: Maintaining a neutral or slightly basic pH can help to ensure the amine is sufficiently nucleophilic while minimizing the formation of the more nucleophilic alkoxide that would favor O-protection.

Q3: How can I prevent the formation of the N,N-di-Boc side product?

A3: To avoid di-Boc formation:

  • Control Stoichiometry: Carefully control the amount of Boc anhydride used (1.05-1.1 equivalents).[3]

  • Slow Addition: Add the Boc anhydride solution slowly to the reaction mixture to maintain a low concentration of the protecting agent.[3]

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to stop the reaction once the starting material is consumed.

Q4: The formation of an oxazolidinone is a major issue in my reaction. What conditions favor its formation and how can I avoid it?

A4: Oxazolidinone formation is favored by:

  • Basic Conditions: Bases can promote the cyclization of the N-Boc intermediate.[3]

  • High Temperatures: Increased temperatures can provide the energy needed for the intramolecular cyclization.

  • Polar Protic Solvents: In some cases, polar protic solvents like water can promote the ring-closing reaction.[2]

To prevent oxazolidinone formation:

  • Solvent Selection: Performing the reaction in a non-polar solvent at room temperature can disfavor the cyclization.[3] The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent has also been reported to prevent oxazolidinone formation.[6]

  • Catalyst-Free Aqueous Conditions: Carrying out the protection in water without a catalyst can be a clean method to achieve selective N-protection.[6]

  • Mild Base: If a base is necessary, use a mild one like sodium bicarbonate.[3]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low yield of N-Boc product Incomplete reaction due to low nucleophilicity of the amine.Consider using a more activating Boc reagent or a suitable catalyst. For weakly nucleophilic aromatic amines, using an alcoholic solvent can enhance the reaction rate.[5]
Poor solubility of the amino alcohol.Use a co-solvent system, such as THF/water or dioxane/water, to ensure the starting material is fully dissolved.[3]
Hydrolysis of Boc anhydride.In aqueous conditions, ensure a slight excess of Boc anhydride is used and that the reaction is not unnecessarily prolonged.[2]
Presence of O-Boc protected side product Excess Boc anhydride or strongly basic conditions.Reduce the equivalents of Boc anhydride to 1.05-1.1. Use a milder base such as NaHCO₃.
Formation of N,N-di-Boc product Excess Boc anhydride.Use a stoichiometric amount of Boc anhydride (1.05-1.1 equivalents) and add it slowly to the reaction mixture.[3]
Significant oxazolidinone formation Basic conditions, high temperature, or polar protic solvent.Switch to a non-polar solvent and run the reaction at room temperature.[3] Alternatively, try catalyst-free conditions in water[6] or use HFIP as a solvent.[6]
N to O Boc migration observed Strongly basic conditions leading to alkoxide formation.Avoid strong bases. If a base is required, use a weaker, non-nucleophilic base.

Quantitative Data Summary

The following table provides an illustrative summary of how reaction conditions can influence the product distribution in the Boc protection of a generic 1,2-amino alcohol. The yields are representative and will vary depending on the specific substrate and reaction parameters.

Entry Solvent Base (equiv.) Temperature N-Boc Yield (%) O-Boc Yield (%) Oxazolidinone Yield (%)
1DichloromethaneTEA (1.5)Room Temp75520
2TetrahydrofuranNaHCO₃ (2.0)Room Temp90<55
3WaterNoneRoom Temp>95<1<1
4Dioxane/WaterNaOH (1.1)0 °C to Room Temp85510
5HFIPNoneRoom Temp>95<1<1

Detailed Experimental Protocol: Selective N-Boc Protection of 2-Aminoethanol

This protocol is designed to favor the selective N-protection of 2-aminoethanol while minimizing common side reactions.

Materials:

  • 2-Aminoethanol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminoethanol (1.0 equivalent) in tetrahydrofuran (THF) to a concentration of approximately 0.5 M.

  • Addition of Base: Add saturated aqueous sodium bicarbonate solution (2.0 equivalents).

  • Addition of Boc Anhydride: While stirring vigorously at room temperature, slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.05 equivalents) in THF.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 10% methanol in dichloromethane eluent and ninhydrin stain). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Once the reaction is complete, add ethyl acetate to the reaction mixture.

    • Separate the organic layer and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Visualizing Reaction Pathways and Troubleshooting

Boc Protection of Amino Alcohols: Main and Side Reactions

Boc_Protection_Pathways AA Amino Alcohol (H2N-R-OH) NBoc Desired Product (Boc-HN-R-OH) AA->NBoc Selective N-Protection OBoc O-Boc Side Product (H2N-R-O-Boc) AA->OBoc O-Protection Boc2O Boc₂O Boc2O->NBoc Boc2O->OBoc DiBoc N,N-di-Boc Side Product (Boc₂N-R-OH) Boc2O->DiBoc NBoc->DiBoc Over-reaction Oxaz Oxazolidinone Side Product NBoc->Oxaz Intramolecular Cyclization NO_Mig N to O Migration Product NBoc->NO_Mig Intramolecular Rearrangement (Base)

Caption: Reaction pathways in the Boc protection of amino alcohols.

Troubleshooting Workflow for Boc Protection of Amino Alcohols

Troubleshooting_Workflow Start Start: Boc Protection of Amino Alcohol CheckTLC Analyze reaction mixture by TLC/LC-MS Start->CheckTLC Success Reaction Successful: Desired N-Boc Product CheckTLC->Success Clean Reaction LowYield Problem: Low Yield/ Incomplete Reaction CheckTLC->LowYield Incomplete SideProducts Problem: Multiple Side Products CheckTLC->SideProducts Multiple Spots SolveLowYield Check Solubility & Amine Reactivity. Adjust solvent/catalyst. LowYield->SolveLowYield IdentifySideProducts Identify Side Products: O-Boc, Di-Boc, Oxazolidinone? SideProducts->IdentifySideProducts SolveLowYield->Start Re-run Reaction SolveOBoc Reduce Boc₂O equivalents. Use milder base. IdentifySideProducts->SolveOBoc O-Boc SolveDiBoc Reduce Boc₂O equivalents and add slowly. IdentifySideProducts->SolveDiBoc Di-Boc SolveOxaz Change to non-polar solvent. Lower temperature. Use catalyst-free aqueous method. IdentifySideProducts->SolveOxaz Oxazolidinone SolveOBoc->Start Re-run Reaction SolveDiBoc->Start Re-run Reaction SolveOxaz->Start Re-run Reaction

Caption: A logical workflow for troubleshooting common issues.

References

Technical Support Center: Purification of tert-Butyl (3-hydroxy-3-phenylpropyl)carbamate by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the purification of tert-butyl (3-hydroxy-3-phenylpropyl)carbamate using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is a typical solvent system for the column chromatography of this compound?

A common mobile phase for the purification of moderately polar compounds like this compound is a mixture of a non-polar solvent and a more polar solvent. A frequently used system is a gradient of ethyl acetate in hexanes or petroleum ether. The optimal ratio should be determined by thin-layer chromatography (TLC) beforehand, aiming for an Rf value of 0.25 to 0.5 for the desired compound. For similar compounds, ratios of petroleum ether/ethyl acetate from 80:20 to 70:30 have been reported to be effective.[1][2]

Q2: My compound is not moving from the origin (baseline) on the silica gel column. What should I do?

This indicates that the mobile phase is not polar enough to elute your compound. This compound has polar functional groups (hydroxyl and carbamate) that can adhere strongly to the silica gel.

  • Troubleshooting Steps:

    • Increase Solvent Polarity: Gradually increase the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase. If you are using a hexane/ethyl acetate system, you can try increasing the ethyl acetate percentage.

    • Change Solvent System: If increasing the polarity of the current system is ineffective, consider switching to a more polar solvent system, such as dichloromethane/methanol, starting with a small percentage of methanol (e.g., 1-5%).[3]

Q3: The separation between my desired compound and impurities is poor.

Poor resolution can be caused by several factors. Here are some common issues and their solutions:

  • Improper Solvent System: The polarity of the eluent may be too high, causing all compounds to elute too quickly.[4] Try a less polar solvent mixture. Running a gradient elution, where the polarity of the mobile phase is gradually increased, can also significantly improve separation.

  • Column Overloading: Loading too much crude sample onto the column can lead to broad bands and poor separation. For a standard glass column, a general rule is to use at least 20-50 g of silica gel for every 1 g of crude material.

  • Sample Loading Technique: The initial band of the sample should be as narrow as possible. Dissolve the crude product in a minimal amount of the initial, least polar mobile phase or a slightly more polar solvent for better solubility.[5] If the compound has poor solubility in the eluent, consider "dry loading".[5] This involves pre-adsorbing the sample onto a small amount of silica gel and then loading the dry powder onto the top of the column.[5]

Q4: My compound appears to be degrading on the column.

Silica gel is slightly acidic and can cause the degradation of acid-sensitive compounds.[6]

  • Troubleshooting Steps:

    • Check for Stability: Perform a 2D TLC to check if your compound is stable on silica gel.[6][7] Spot your compound on a TLC plate, run it in a solvent system, then turn the plate 90 degrees and run it again in the same solvent system. If the compound is stable, the spot will move to the diagonal. If it degrades, new spots will appear off the diagonal.[7]

    • Deactivate Silica Gel: If the compound is unstable, you can use deactivated silica gel by adding a small amount of a base, like triethylamine (e.g., 0.1-1%), to the mobile phase.

    • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina.[6]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Compound does not elute (stuck at the origin) Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system).[3] Consider switching to a more polar solvent system like dichloromethane/methanol.[3]
Poor separation of spots (overlapping bands) - Solvent system is too polar or not selective enough.- Column is overloaded.- Improper loading of the sample.- Optimize the solvent system using TLC to achieve a good separation of spots.- Use a larger column or reduce the amount of sample loaded.- Ensure the sample is loaded as a concentrated band. Consider dry loading if solubility is an issue.[5]
Compound elutes too quickly (with the solvent front) Mobile phase is too polar.Decrease the polarity of the mobile phase (e.g., increase the percentage of hexane).
Tailing of spots on TLC and column - Compound is too polar for the solvent system.- Interactions with acidic sites on silica gel.- Increase the polarity of the mobile phase.[6]- Add a small amount of a polar modifier like methanol or a base like triethylamine to the eluent.
Compound decomposition on the column The compound is sensitive to the acidic nature of silica gel.- Perform a 2D TLC to confirm instability.[6]- Use deactivated silica gel or add a base (e.g., triethylamine) to the mobile phase.- Switch to a different stationary phase like alumina.[6]
Inconsistent elution (changing Rf values) - Unevenly packed column.- Column cracking or channeling.- Ensure the column is packed uniformly without any air bubbles or cracks.- Do not let the column run dry.[5]

Experimental Protocol: Column Chromatography of this compound

1. Preparation of the Column:

  • Stationary Phase: Silica gel (230-400 mesh) is typically used for flash chromatography.[4]

  • Slurry Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.[5] Add a thin layer of sand.

    • In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 hexane/ethyl acetate).

    • Pour the slurry into the column and allow the silica to settle. Gently tap the column to ensure even packing.

    • Add a layer of sand on top of the silica bed to prevent disturbance during solvent addition.[5]

    • Continuously run the mobile phase through the column, ensuring the silica bed does not run dry.

2. Sample Preparation and Loading:

  • Wet Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase or a solvent it is readily soluble in (like dichloromethane).[5] Carefully pipette the solution onto the top of the silica gel.

  • Dry Loading: If the compound is not very soluble in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.[5] Carefully add this powder to the top of the column.

3. Elution and Fraction Collection:

  • Begin elution with the initial, low-polarity mobile phase.

  • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the desired compound.

  • Collect fractions in test tubes and monitor the elution process using TLC.

4. Analysis of Fractions:

  • Spot each fraction on a TLC plate and run it in an appropriate solvent system.

  • Visualize the spots under a UV lamp or by staining.

  • Combine the fractions containing the pure product.

5. Product Isolation:

  • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Quantitative Data Summary

Parameter Typical Value / Range Notes
Stationary Phase Silica Gel, 230-400 meshStandard for flash chromatography.[4]
Mobile Phase Hexane/Ethyl Acetate or Petroleum Ether/Ethyl AcetateStart with a low polarity (e.g., 95:5) and gradually increase the ethyl acetate concentration. For similar compounds, 80:20 to 70:30 has been used.[1]
Target Rf Value on TLC 0.25 - 0.5Provides good separation on the column.[2]
Silica Gel to Compound Ratio 20:1 to 50:1 (by weight)Depends on the difficulty of the separation.

Troubleshooting Workflow

Column_Chromatography_Troubleshooting start Start: Purification of This compound check_tlc Run TLC to determine initial solvent system (Target Rf ~0.3) start->check_tlc pack_column Pack silica gel column check_tlc->pack_column load_sample Load crude sample pack_column->load_sample run_column Run column and collect fractions load_sample->run_column analyze_fractions Analyze fractions by TLC run_column->analyze_fractions no_movement Problem: Compound not moving? analyze_fractions->no_movement No poor_separation Problem: Poor separation? analyze_fractions->poor_separation No streaking Problem: Streaking or tailing? analyze_fractions->streaking No pure_product Combine pure fractions and evaporate solvent analyze_fractions->pure_product Good separation increase_polarity Solution: Increase solvent polarity no_movement->increase_polarity Yes decrease_polarity Solution: Decrease solvent polarity or run shallow gradient poor_separation->decrease_polarity Yes check_loading Solution: Check for overloading. Use dry loading. poor_separation->check_loading Also consider add_modifier Solution: Add modifier (e.g., 0.5% TEA) streaking->add_modifier Yes increase_polarity->run_column decrease_polarity->run_column check_loading->load_sample add_modifier->run_column end End: Purified Product pure_product->end

Caption: Troubleshooting workflow for the column chromatography purification.

References

Troubleshooting incomplete Boc protection of 3-amino-1-phenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the tert-butyloxycarbonyl (Boc) protection of 3-amino-1-phenylpropan-1-ol. The information is tailored for researchers, scientists, and professionals in drug development to address common issues encountered during this critical synthetic step.

Troubleshooting Guide

This guide addresses specific problems that may arise during the Boc protection of 3-amino-1-phenylpropan-1-ol, offering potential causes and solutions in a question-and-answer format.

Issue 1: Incomplete or No Reaction

Question: My reaction shows a significant amount of unreacted 3-amino-1-phenylpropan-1-ol even after prolonged reaction time. What could be the cause?

Answer: Incomplete reactions are a common issue and can stem from several factors:

  • Insufficient Reagent Stoichiometry: Ensure at least a slight excess (1.1-1.2 equivalents) of di-tert-butyl dicarbonate (Boc)₂O is used.

  • Inadequate Base: While the reaction can proceed without a base, a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often used to neutralize the acidic byproduct, driving the reaction to completion. The absence or insufficient amount of base can stall the reaction.

  • Poor Solubility: 3-amino-1-phenylpropan-1-ol may have limited solubility in certain aprotic solvents. Ensure the starting material is fully dissolved before and during the reaction.

  • Low Reaction Temperature: While room temperature is often sufficient, gentle heating (e.g., 40 °C) can increase the reaction rate, particularly if the amine's nucleophilicity is a limiting factor.[1]

Issue 2: Formation of Multiple Products

Question: My TLC/LC-MS analysis shows multiple spots/peaks in addition to my desired product and starting material. What are these side products and how can I avoid them?

Answer: The formation of multiple products indicates the presence of side reactions. For 3-amino-1-phenylpropan-1-ol, the most common side products are the N,N-di-Boc protected amine and the cyclic oxazolidinone.

  • N,N-di-Boc Formation: This occurs when a second Boc group is added to the primary amine. To minimize this, use a controlled stoichiometry of (Boc)₂O (around 1.1 equivalents) and avoid prolonged reaction times or excessive heating.

  • Oxazolidinone Formation: The hydroxyl group of 3-amino-1-phenylpropan-1-ol can react with the initially formed N-Boc product, especially under basic conditions, to form a cyclic carbamate known as an oxazolidinone.[2][3] To favor the desired N-protection, consider the following:

    • Solvent Choice: Using 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and catalyst has been shown to prevent the formation of oxazolidinones in amino alcohols.[2][3]

    • Catalyst-Free Conditions in Water: Performing the reaction in water without a catalyst can provide high chemoselectivity for N-protection.[3]

    • pH Control: Maintaining a neutral to slightly basic pH can enhance the nucleophilicity of the amine over the hydroxyl group.

Issue 3: Difficult Purification

Question: I am having trouble purifying my Boc-protected product from the reaction mixture. What are the best practices for purification?

Answer: Purification challenges often arise from the similar polarities of the product and byproducts.

  • Work-up Procedure: A standard aqueous work-up is crucial. Quench the reaction with water or a dilute aqueous solution of ammonium chloride. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with a mild acid (e.g., dilute HCl) to remove any unreacted amine and base, followed by a wash with a mild base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities, and finally with brine.

  • Chromatography: Flash column chromatography on silica gel is the most common method for purification. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate) is typically effective.

  • Persistent Impurities: If impurities co-elute with the product, consider using a different solvent system or an alternative stationary phase like alumina.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for the Boc protection of 3-amino-1-phenylpropan-1-ol?

A1: A good starting point is to dissolve 3-amino-1-phenylpropan-1-ol in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add 1.1 to 1.2 equivalents of (Boc)₂O and 1.2 to 1.5 equivalents of a non-nucleophilic base like triethylamine (TEA). Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

Q2: Can I run the reaction without a base?

A2: Yes, the reaction can proceed without a base, as the amine starting material can act as a base. However, this will consume an additional equivalent of the amine, and the reaction may be slower. Adding an external base is generally recommended to ensure the reaction goes to completion and to maximize the yield based on the limiting reagent.

Q3: How does the choice of solvent affect the reaction?

A3: The solvent can influence reaction rate and selectivity. Aprotic solvents like DCM, THF, and acetonitrile are commonly used. Alcoholic solvents, such as methanol, have been reported to accelerate the Boc protection of primary amines.[4] For amino alcohols like 3-amino-1-phenylpropan-1-ol, using HFIP can improve chemoselectivity for N-protection.[2][3]

Q4: What is the role of 4-Dimethylaminopyridine (DMAP) and should I use it?

A4: DMAP is a highly effective nucleophilic catalyst that can significantly accelerate the Boc protection.[5] However, for primary amines, it can also promote the formation of N,N-di-Boc and other side products.[] For 3-amino-1-phenylpropan-1-ol, it is advisable to first attempt the reaction without DMAP. If the reaction is sluggish, a catalytic amount (1-5 mol%) can be added, but the reaction should be carefully monitored to avoid over-reaction.

Q5: How can I monitor the progress of the reaction?

A5: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. Use a suitable solvent system (e.g., 1:1 hexanes:ethyl acetate) to separate the starting material, product, and any potential byproducts. The starting amine can be visualized with a ninhydrin stain, while the Boc-protected product will be UV active if a phenyl group is present and can also be visualized with a p-anisaldehyde or potassium permanganate stain.

Data Presentation

Parameter Condition Observed Effect on Primary Amino Alcohols Recommendation for 3-amino-1-phenylpropan-1-ol
Solvent Aprotic (DCM, THF)Standard, generally good yields.Good starting point.
Protic (Methanol, Ethanol)Can accelerate the rate of N-Boc protection.[4]Consider if the reaction is slow in aprotic solvents.
HFIPHigh chemoselectivity for N-protection, prevents oxazolidinone formation.[2][3]Recommended for minimizing side reactions.
WaterCatalyst-free conditions can provide high N-selectivity.[3]A "green" and selective option to consider.
Base NoneReaction can be slow and may not go to completion.Not recommended for optimal yield.
Triethylamine (TEA)Effective at driving the reaction to completion.Standard and recommended base.
DMAP (catalytic)Significantly accelerates the reaction but can increase side products.[5][]Use with caution and only if the reaction is sluggish.

Experimental Protocols

Protocol 1: General Procedure for N-Boc Protection of 3-amino-1-phenylpropan-1-ol

This protocol is a standard method that should provide a good yield of the desired product.

  • Dissolution: Dissolve 3-amino-1-phenylpropan-1-ol (1.0 eq.) in dichloromethane (DCM) to a concentration of approximately 0.1-0.5 M.

  • Base Addition: Add triethylamine (TEA) (1.2 eq.) to the solution and stir for 5 minutes at room temperature.

  • Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq.) portion-wise or as a solution in DCM.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress by TLC (e.g., using 1:1 hexanes:ethyl acetate and visualizing with ninhydrin and UV light). The reaction is typically complete within 2-6 hours.

  • Work-up:

    • Quench the reaction by adding water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Protocol 2: Chemoselective N-Boc Protection using HFIP

This protocol is recommended to minimize the formation of the oxazolidinone side product.[2][3]

  • Dissolution: Dissolve 3-amino-1-phenylpropan-1-ol (1.0 eq.) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP).

  • Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq.) to the solution.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress by TLC.

  • Work-up and Purification: Concentrate the reaction mixture under reduced pressure and purify the residue by flash column chromatography as described in Protocol 1.

Visualizations

experimental_workflow cluster_start Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve 3-amino-1-phenylpropan-1-ol in solvent (e.g., DCM) add_base Add Base (e.g., TEA) start->add_base add_boc Add (Boc)₂O add_base->add_boc stir Stir at Room Temperature add_boc->stir monitor Monitor by TLC/LC-MS stir->monitor quench Quench with Water monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract wash Aqueous Washes (Acid, Base, Brine) extract->wash dry Dry and Concentrate wash->dry chromatography Flash Column Chromatography dry->chromatography product Pure N-Boc-3-amino-1- phenylpropan-1-ol chromatography->product

Caption: Standard experimental workflow for the Boc protection of 3-amino-1-phenylpropan-1-ol.

troubleshooting_logic cluster_incomplete Troubleshooting Incomplete Reaction cluster_side_products Troubleshooting Side Products cluster_solution Solutions start Incomplete Boc Protection? check_reagents Check (Boc)₂O and Base Stoichiometry start->check_reagents Yes side_products Side Products Observed? start->side_products No increase_temp Increase Temperature (e.g., 40 °C) check_reagents->increase_temp change_solvent Change Solvent (e.g., Methanol) increase_temp->change_solvent optimized_reaction Optimized Reaction change_solvent->optimized_reaction di_boc Di-Boc Formation: Reduce (Boc)₂O Stoichiometry side_products->di_boc Yes (Di-Boc) oxazolidinone Oxazolidinone Formation: Use HFIP or Water as Solvent side_products->oxazolidinone Yes (Oxazolidinone) side_products->optimized_reaction No di_boc->optimized_reaction oxazolidinone->optimized_reaction

Caption: Logical workflow for troubleshooting incomplete Boc protection of 3-amino-1-phenylpropan-1-ol.

References

Technical Support Center: Removal of Di-tert-butyl Dicarbonate (Boc-Anhydride)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding the removal of excess di-tert-butyl dicarbonate (Boc-anhydride) and its byproducts from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the common byproducts of a Boc-protection reaction?

A1: The primary byproducts formed during a Boc-protection reaction are tert-butanol and carbon dioxide.[1] These result from the breakdown of the tert-butyl carbonate leaving group.[2] If the reaction is quenched or worked up with water, tert-butanol will be a key impurity to remove. At elevated temperatures, isobutene can also be formed from the decomposition of Boc-anhydride.[1]

Q2: How can I detect the presence of residual Boc-anhydride in my crude product?

A2: Several methods can be used to detect residual Boc-anhydride. In ¹H NMR spectroscopy, the 18 protons of the two tert-butyl groups of Boc-anhydride appear as a sharp singlet around 1.5 ppm.[1] While Thin Layer Chromatography (TLC) can be used, Boc-anhydride is not visible with all stains, such as ninhydrin.[1] A distinct, sweet, camphor-like "Boc" smell is also a good indicator of its presence.[1]

Q3: Is Boc-anhydride stable during a standard aqueous workup?

A3: Boc-anhydride is insoluble in water and can be sensitive to acidic or basic conditions.[1][3] It is generally stable during neutral water washes.[1] However, vigorous washing with a saturated aqueous solution of sodium bicarbonate is an effective method to promote its hydrolysis and aid in its removal.[1][4]

Q4: Can I remove Boc-anhydride and its byproduct tert-butanol simply by evaporation?

A4: Yes, due to their volatility, both unreacted Boc-anhydride (boiling point: 56–57 °C at 0.5 mmHg) and the tert-butanol byproduct can often be removed by rotary evaporation or by placing the sample under a high vacuum.[1][5] This physical removal method is particularly effective for products that are non-volatile solids or high-boiling oils.[1]

Q5: My product is sensitive to acid. What methods should I avoid?

A5: If your product contains acid-labile functional groups, you should avoid quenching or washing with acidic solutions (e.g., dilute HCl, citric acid).[1] Standard Boc-deprotection conditions, which use strong acids like trifluoroacetic acid (TFA), should also obviously be avoided.[6] Opt for neutral or basic workup conditions, quenching with nucleophiles like imidazole followed by a neutral wash, or physical removal methods like high-vacuum evaporation or sublimation.[7][8]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Residual Boc-anhydride is detected after a standard aqueous workup. Insufficient washing or incomplete hydrolysis of the Boc-anhydride. Due to its low water solubility, it can persist in the organic layer.[1]Chemical Quenching: Before the aqueous workup, add a nucleophilic quenching agent like imidazole or an amine to the reaction mixture. This converts the Boc-anhydride into a more polar, water-soluble byproduct that is easily removed during extraction.[1][4][8] Vigorous Basic Wash: Perform multiple washes with a saturated sodium bicarbonate solution to hydrolyze the remaining anhydride.[1]
Product is lost during extractive workup. The Boc-protected product has partial solubility in water.Use a Less Polar Solvent: Switch from ethyl acetate to a less polar solvent like dichloromethane (DCM) for the extraction.[1] Back-Extraction: To recover dissolved product, back-extract all aqueous layers with the organic solvent.[1]
Difficulty separating the product from Boc-anhydride by column chromatography. The product and Boc-anhydride have similar polarities (Rf values).Optimize Eluent System: Use a less polar solvent system for flash chromatography. A shallow gradient elution, starting with a non-polar solvent like hexanes, can improve separation.[1] Alternative Methods: If chromatography is ineffective, consider other purification techniques such as sublimation of the Boc-anhydride or using a scavenger resin.[1][7]
A precipitate forms after adding a quenching agent (e.g., imidazole). The quenched byproduct (e.g., N-Boc-imidazole) has limited solubility in the reaction solvent.Add a Co-solvent: Introduce a co-solvent that can better solubilize the byproduct. Proceed with Workup: Often, this precipitate is highly polar and will be removed during the subsequent aqueous extraction.[1]
Significant amount of tert-butanol remains after rotary evaporation. Tert-butanol can form azeotropes with some solvents or be difficult to remove completely from viscous oils.Co-evaporation: Add a higher-boiling point solvent like toluene and re-concentrate the mixture. The toluene will form an azeotrope with the tert-butanol, aiding its removal. High Vacuum: Place the sample under a high vacuum (pressure < 1 mmHg) for an extended period (several hours to overnight).[1]

Comparison of Removal Methods

The following table summarizes and compares various methods for removing di-tert-butyl dicarbonate and its byproducts.

MethodPrincipleTypical DurationScaleAdvantagesDisadvantages
Extractive Workup Partitioning & Hydrolysis30–60 minLab to PilotSimple, uses common lab reagents, avoids additional organic reagents.[7]May require multiple washes; can lead to product loss if the product is water-soluble.[7]
Chemical Quenching Nucleophilic Reaction15–30 min (plus workup)LabFast and efficient; quenching agents are readily available.[7]Requires an additional reagent which may also need to be removed.[7]
Scavenger Resin Covalent Sequestration2–4 hoursLabSimple filtration-based purification; high selectivity and product recovery.[7][9]Resins can be expensive; slower than other methods.[7]
Evaporation / Sublimation Volatility24–72 hours (sublimation)Small LabNo additional reagents required; can yield very pure product.[7]Very slow; only effective for non-volatile products; requires high vacuum.[7]
Flash Chromatography Differential AdsorptionVariesLab to PrepCan provide very high purity.Can be time-consuming and solvent-intensive; may not be effective if polarities are too similar.[1]

Key Experimental Protocols

Protocol 1: Chemical Quenching using Imidazole

This protocol uses the nucleophile imidazole to react with excess Boc-anhydride, forming N-Boc-imidazole, which is more easily removed by an acidic wash.[10]

  • Reaction Completion: Once the Boc-protection reaction is complete (as monitored by TLC or LC-MS), add imidazole (approximately 1.5 equivalents relative to the excess Boc-anhydride used) to the reaction mixture.[1]

  • Quenching: Stir the mixture at room temperature for 1-2 hours.[1]

  • Workup: Dilute the reaction mixture with an organic solvent like ethyl acetate.[1] Transfer to a separatory funnel and wash with a dilute acid (e.g., 0.5 M HCl) to remove the Boc-imidazole and any remaining imidazole.[1][8]

  • Isolation: Wash the organic layer with water and then brine.[1] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[2]

Protocol 2: Purification using a Scavenger Resin

This method employs a solid-supported amine to covalently bind to excess Boc-anhydride, allowing for its removal by simple filtration.[7]

  • Reaction Completion: After the Boc-protection reaction is complete, add a polymer-supported amine resin, such as polymer-supported trisamine (typically 2-3 equivalents relative to the excess Boc-anhydride), to the reaction mixture.[7]

  • Scavenging: Agitate the resulting slurry at room temperature for 2-4 hours.[7]

  • Filtration: Filter the mixture to remove the resin. Wash the collected resin with the reaction solvent to recover any adsorbed product.

  • Isolation: Combine the filtrates and concentrate under reduced pressure to obtain the purified product.[7]

Protocol 3: Removal by Sublimation

This physical method is ideal for non-volatile, stable products and removes volatile impurities like Boc-anhydride under high vacuum.[7]

  • Preparation: Concentrate the crude reaction mixture under reduced pressure to remove the bulk solvent, yielding a solid or viscous oil.

  • Sublimation: Place the flask containing the crude product on a high vacuum line (pressure < 1 mmHg). Ensure a cold trap is in place between the flask and the vacuum pump.

  • Duration: Maintain the flask under high vacuum at room temperature for 24-72 hours.[7] During this time, the Boc-anhydride will sublimate from the product and collect in the cold trap.

Decision-Making Workflow for Purification

The following diagram provides a logical workflow to help select the most appropriate method for removing Boc-anhydride based on the properties of the desired product.

G start Crude Reaction Mixture (contains Product, excess Boc₂O, t-BuOH) product_solid Is the product a non-volatile solid? start->product_solid product_stable Is the product stable to high vacuum? product_solid->product_stable Yes product_acid_stable Is the product stable to mild acid/base? product_solid->product_acid_stable No product_stable->product_acid_stable No sublimation Sublimation / High-Vac Evaporation product_stable->sublimation Yes product_polarity Is product polarity significantly different from Boc₂O? chromatography Flash Column Chromatography product_polarity->chromatography Yes scavenger Use Scavenger Resin product_polarity->scavenger No product_acid_stable->product_polarity No quenching Chemical Quenching (e.g., Imidazole) product_acid_stable->quenching Yes end Pure Product sublimation->end chromatography->end scavenger->end extraction Extractive Workup (Sat. NaHCO₃ wash) quenching->extraction quenching->end extraction->end

Caption: Purification method selection guide.

References

Technical Support Center: Recrystallization of tert-Butyl (3-hydroxy-3-phenylpropyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to developing a recrystallization protocol for tert-Butyl (3-hydroxy-3-phenylpropyl)carbamate. Due to the limited availability of specific published protocols for this compound, this guide focuses on foundational techniques, solvent selection strategies, and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges in recrystallizing this compound?

A1: Based on the structure, which includes a polar hydroxyl group, a carbamate linkage, and a nonpolar phenyl and tert-butyl group, challenges may include:

  • "Oiling out": The compound may separate as a liquid instead of forming solid crystals, especially if the melting point is close to the boiling point of the solvent.

  • High solubility in common polar solvents: The polar functional groups can make the compound too soluble in solvents like ethanol or methanol, leading to poor recovery.

  • Slow or no crystallization: The compound might form a supersaturated solution that is resistant to crystallization.

Q2: What is the most critical first step in developing a recrystallization protocol for a new compound?

A2: The most crucial initial step is solvent screening.[1] A systematic evaluation of various solvents is necessary to find one where the compound is highly soluble when hot but poorly soluble when cold.[2]

Q3: Can I use a mixed solvent system?

A3: Yes, a two-solvent (or mixed-solvent) system is a common and effective technique when a suitable single solvent cannot be found.[3] This typically involves a "good" solvent in which the compound is soluble and a "poor" or "anti-solvent" in which it is insoluble.[4] The two solvents must be miscible.

Q4: My compound is an oil at room temperature. Can it be recrystallized?

A4: Recrystallization is used to purify solids. If your compound is an oil, you may need to induce solidification first, a process that can sometimes be initiated by trituration with a non-polar solvent like hexane.[5] If it remains an oil, other purification methods like column chromatography may be more appropriate.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No Crystals Form Upon Cooling 1. Too much solvent was used: The solution is not saturated. 2. Supersaturation: The solution is saturated, but crystallization has not been initiated.[1] 3. Cooling was too rapid. 1. Boil off some of the solvent to increase the concentration and allow it to cool again.[3] 2. Induce crystallization by: a. Scratching the inside of the flask with a glass rod just below the surface of the liquid.[2] b. Adding a "seed crystal" of the pure compound. 3. Allow the solution to cool more slowly to room temperature before placing it in an ice bath.[6]
"Oiling Out" (Compound separates as a liquid) 1. High impurity level. 2. The boiling point of the solvent is higher than the melting point of the compound. 3. Solution is too concentrated. 1. Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and cool slowly. 2. Choose a lower-boiling point solvent or a different solvent system. 3. Add more of the "good" solvent (in a mixed-solvent system) to reduce saturation.
Low Recovery/Yield 1. Too much solvent was used , leaving a significant amount of the compound in the mother liquor.[1] 2. Premature crystallization during hot filtration (if performed). 3. The compound is too soluble in the chosen solvent, even when cold. 4. Washing with too much cold solvent during filtration.1. Reduce the initial volume of solvent or concentrate the mother liquor to obtain a second crop of crystals.[3] 2. Use a pre-heated funnel and flask for hot filtration and add a slight excess of solvent before filtering. 3. Re-evaluate your choice of solvent through further screening. 4. Wash the collected crystals with a minimal amount of ice-cold solvent.[1]
Colored Impurities in Crystals 1. Colored impurities were not removed. 1. Before cooling, add a small amount of activated charcoal to the hot solution and perform a hot gravity filtration to remove the charcoal and adsorbed impurities.[3]

Experimental Protocols

Protocol 1: Solvent Screening

This protocol is designed to identify a suitable solvent or solvent system for recrystallization.

Methodology:

  • Place approximately 20-30 mg of your crude this compound into several small test tubes.

  • To each tube, add a different solvent from the table below, drop by drop, at room temperature. Start with about 0.5 mL.

  • Observe the solubility at room temperature. A good candidate solvent will not dissolve the compound at this stage.[2]

  • If the compound is insoluble at room temperature, gently heat the test tube in a water bath towards the boiling point of the solvent.

  • A suitable solvent will dissolve the compound completely when hot.[2]

  • Allow the hot, clear solution to cool slowly to room temperature, and then place it in an ice bath for 15-20 minutes.

  • A good solvent will show the formation of a significant amount of crystalline precipitate upon cooling.

Table 1: Suggested Solvents for Screening

SolventBoiling Point (°C)PolarityRationale for Selection
Hexane 69Non-polarGood "poor" solvent for mixed systems.
Toluene 111Non-polarMay dissolve the non-polar phenyl group at higher temperatures.
Ethyl Acetate 77Polar AproticOften a good balance for compounds with mixed polarity.
Isopropanol 82Polar ProticLess polar than ethanol/methanol, may provide better solubility differential.
Ethanol/Water VariesPolar ProticA common mixed-solvent system where water acts as the anti-solvent.
Ethyl Acetate/Hexane VariesMixedA very common and effective mixed-solvent system for a wide range of compounds.[5]

Users should populate a similar table with their own experimental observations to track results.

Protocol 2: General Recrystallization Procedure (Single Solvent)

This procedure should be followed after a suitable single solvent has been identified.

Methodology:

  • Place the crude compound in an Erlenmeyer flask of an appropriate size.

  • Add a minimal amount of the selected solvent to the flask.

  • Heat the mixture to the boiling point of the solvent while stirring or swirling. Add more solvent in small portions until the compound just dissolves completely.[3]

  • Remove the flask from the heat and allow it to cool slowly and undisturbed to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities from the surface.[1]

  • Dry the purified crystals under vacuum to a constant weight.

Visualizations

Recrystallization_Workflow General Recrystallization Workflow start Start: Crude Solid dissolve Dissolve in minimum amount of hot solvent start->dissolve hot_filtration Hot Gravity Filtration (if insoluble impurities are present) dissolve->hot_filtration cool Cool slowly to room temperature dissolve->cool No insoluble impurities hot_filtration->cool Yes ice_bath Cool further in ice bath cool->ice_bath collect Collect crystals by vacuum filtration ice_bath->collect wash Wash with minimal ice-cold solvent collect->wash dry Dry crystals under vacuum wash->dry end End: Purified Crystals dry->end

Caption: A flowchart illustrating the general steps for purification by recrystallization.

Troubleshooting_Workflow Troubleshooting Common Recrystallization Issues start Problem Encountered During Recrystallization q_crystals Do crystals form upon cooling? start->q_crystals a_no_crystals No: Supersaturated or too much solvent q_crystals->a_no_crystals No q_oil Yes: But do they form as an oil? q_crystals->q_oil Yes sol_no_crystals 1. Scratch flask interior 2. Add seed crystal 3. Reduce solvent volume a_no_crystals->sol_no_crystals a_oil Yes: 'Oiling Out' q_oil->a_oil Yes q_yield No: Crystals form, but is the yield low? q_oil->q_yield No sol_oil 1. Reheat and add more solvent 2. Cool more slowly 3. Change solvent system a_oil->sol_oil a_yield Yes: Low Yield q_yield->a_yield Yes success Successful Recrystallization q_yield->success No sol_yield 1. Check mother liquor for dissolved product 2. Ensure minimal washing a_yield->sol_yield

Caption: A decision tree for troubleshooting common problems in recrystallization.

References

Stability of tert-Butyl (3-hydroxy-3-phenylpropyl)carbamate under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for tert-Butyl (3-hydroxy-3-phenylpropyl)carbamate. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and managing the stability of this compound under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound?

A1: The stability of this compound is primarily dictated by the tert-butoxycarbonyl (Boc) protecting group. Generally, the Boc group is stable under basic, nucleophilic, and catalytic hydrogenation conditions.[1][2] However, it is labile to acidic conditions and can also be removed thermally at elevated temperatures.[3][4] The presence of the hydroxyl group in the molecule introduces the potential for intramolecular side reactions, particularly cyclization to form an oxazolidinone.[2][5]

Q2: Under what pH conditions is this compound expected to be unstable?

A2: The compound is most unstable under acidic conditions. The Boc group is readily cleaved by strong acids such as trifluoroacetic acid (TFA) and hydrochloric acid (HCl).[5] Even milder acidic conditions can lead to deprotection over time. The compound is generally stable under basic conditions.[6]

Q3: What is the expected thermal stability of this compound?

A3: Thermal deprotection of the Boc group can occur at elevated temperatures, typically above 100°C, with more rapid degradation at higher temperatures (e.g., 150°C or above).[3][7] The exact temperature for significant degradation will depend on the solvent and the presence of any catalysts. High temperatures may also promote side reactions.[7]

Q4: What is a potential intramolecular degradation pathway for this molecule?

A4: Due to the presence of a hydroxyl group at the β-position relative to the nitrogen atom, a potential intramolecular degradation pathway is the cyclization to form a 5-membered ring structure, specifically an oxazolidinone.[2][5] This can be catalyzed by both acid and, in some cases, heat.

Q5: How can I monitor the stability of this compound during my experiment?

A5: The stability can be monitored by various analytical techniques. Thin-Layer Chromatography (TLC) can provide a quick qualitative assessment of the appearance of degradation products.[1] For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the recommended method.[8] ¹H NMR spectroscopy can also be used to monitor the disappearance of the characteristic tert-butyl peak (a singlet at ~1.4 ppm) and the appearance of new signals from the deprotected amine or other degradation products.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected loss of the Boc group during a reaction. The reaction conditions are too acidic.- Buffer the reaction medium if possible.- Consider using a milder acid if acidic conditions are necessary.- Reduce the reaction temperature.
Formation of an unknown byproduct with a similar polarity to the starting material. Intramolecular cyclization to form an oxazolidinone.- Avoid prolonged exposure to acidic conditions or high temperatures.- Analyze the byproduct by mass spectrometry and NMR to confirm its structure.- Consider protecting the hydroxyl group if it is not essential for the desired reaction.
Inconsistent results in experiments run at different times. Degradation of the compound during storage.- Store the compound in a cool, dry, and dark place.- For long-term storage, consider storing at low temperatures (e.g., -20°C).- Re-analyze the purity of the starting material before use.
Difficulty in removing acidic reagents after a reaction, leading to ongoing deprotection. Residual acid from workup.- Perform a thorough aqueous wash with a mild base (e.g., saturated sodium bicarbonate solution) during the workup.- Co-evaporate the final product with a non-polar solvent like toluene to remove residual volatile acids.

Data Presentation

Table 1: General Stability of the Boc Group under Various Conditions

Condition Stability Potential Degradation Products Notes
Strongly Acidic (e.g., TFA, conc. HCl) Highly Labile3-Amino-1-phenylpropan-1-ol, CO₂, isobutyleneRapid deprotection is expected.[5]
Mildly Acidic (e.g., dilute acetic acid, silica gel) Moderately Labile3-Amino-1-phenylpropan-1-ol, oxazolidinoneDegradation can occur over time.
Neutral (pH ~7) Generally Stable-Stable for typical reaction and storage times.
Basic (e.g., NaOH, K₂CO₃) Generally Stable-The Boc group is known for its stability in basic media.[6]
Elevated Temperature (>100°C) Labile3-Amino-1-phenylpropan-1-ol, CO₂, isobutylene, oxazolidinoneThe rate of degradation increases with temperature.[3][7]
Catalytic Hydrogenation (e.g., H₂, Pd/C) Generally Stable-The Boc group is stable under these conditions, unlike the Cbz group.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study under Acidic Conditions
  • Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acidic Stress: To separate aliquots of the stock solution, add an equal volume of an aqueous solution of HCl or TFA at different concentrations (e.g., 0.1 M, 1 M).

  • Incubation: Incubate the solutions at a controlled temperature (e.g., room temperature, 40°C, 60°C).

  • Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • Quenching: Immediately neutralize the aliquot with a suitable base (e.g., a solution of sodium bicarbonate) to stop the degradation.

  • Analysis: Analyze the samples by HPLC to determine the percentage of the remaining parent compound and the formation of any degradation products.

Protocol 2: Monitoring for Oxazolidinone Formation by LC-MS
  • Reaction Monitoring: During a reaction where the stability of this compound is a concern, take small aliquots at regular intervals.

  • Sample Preparation: Dilute the aliquot with a suitable solvent for LC-MS analysis (e.g., acetonitrile/water).

  • LC-MS Analysis: Inject the sample into an LC-MS system. The expected molecular weight of the starting material is 251.32 g/mol . The expected molecular weight of the corresponding oxazolidinone (5-phenyl-1,3-oxazolidin-2-one) would be a potential degradation product to monitor.

  • Data Analysis: Monitor the extracted ion chromatograms for the mass of the starting material and the potential oxazolidinone byproduct. An increase in the peak area of the byproduct over time indicates intramolecular cyclization.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Start: Prepare Stock Solution of Compound acid Acidic Conditions (e.g., 0.1 M HCl) start->acid base Basic Conditions (e.g., 0.1 M NaOH) start->base thermal Thermal Stress (e.g., 60°C) start->thermal quench Quench Reaction at Time Points acid->quench base->quench thermal->quench hplc HPLC Analysis quench->hplc lcms LC-MS Analysis for Byproducts quench->lcms end End: Determine Degradation Profile hplc->end lcms->end

Caption: Forced degradation study workflow.

degradation_pathway compound This compound deprotected 3-Amino-1-phenylpropan-1-ol + CO₂ + Isobutylene compound->deprotected Acidic Conditions / High Temperature oxazolidinone 5-Phenyl-1,3-oxazolidin-2-one compound->oxazolidinone Acid or Heat Induced Intramolecular Cyclization

Caption: Potential degradation pathways.

References

Avoiding racemization during the synthesis of chiral tert-Butyl (3-hydroxy-3-phenylpropyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of chiral tert-Butyl (3-hydroxy-3-phenylpropyl)carbamate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges in achieving high enantioselectivity and avoiding racemization during the synthesis of this valuable chiral building block.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for the enantioselective synthesis of this compound?

A1: The most robust and widely cited method for the enantioselective synthesis of chiral β-amino alcohols, such as this compound, is the asymmetric reduction of the corresponding prochiral β-amino ketone, tert-Butyl (3-oxo-3-phenylpropyl)carbamate. The Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst, is a highly effective and predictable method for achieving high enantiomeric excess (ee).[1][2][3]

Q2: How does the Corey-Bakshi-Shibata (CBS) reduction work to ensure high enantioselectivity?

A2: The CBS reduction employs a chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol like (S)- or (R)-diphenylprolinol. The mechanism involves the formation of a complex between the oxazaborolidine catalyst, a borane source (e.g., BH₃•THF), and the ketone substrate. The chiral environment of the catalyst directs the hydride transfer from the borane to one specific face of the ketone's carbonyl group, leading to the preferential formation of one enantiomer of the alcohol. The stereochemical outcome is predictable based on the chirality of the catalyst used.[1][4]

Q3: What are the critical parameters to control during a CBS reduction to maximize enantiomeric excess (ee)?

A3: To achieve high enantioselectivity in a CBS reduction, several parameters are crucial:

  • Anhydrous Conditions: The reaction is highly sensitive to moisture, which can lead to non-selective reduction and lower ee. All glassware should be thoroughly dried, and anhydrous solvents and reagents must be used.[4][5]

  • Temperature: Lower reaction temperatures, often between -78 °C to 0 °C, generally lead to higher enantioselectivity.[4]

  • Purity of Reagents: The purity of the borane source is important, as trace amounts of borohydride species can cause non-selective reduction.[3]

  • Catalyst Loading: Typically, 5-10 mol% of the CBS catalyst is sufficient to achieve high efficiency and enantioselectivity.

Q4: I am observing low enantiomeric excess (ee) in my reaction. What are the potential causes and how can I troubleshoot this?

A4: Low enantiomeric excess can stem from several factors. Please refer to the troubleshooting guide below for a systematic approach to identifying and resolving the issue.

Q5: Racemization is a concern during workup and purification. What steps can I take to prevent this?

A5: Racemization of the chiral β-amino alcohol product can occur under harsh acidic or basic conditions.

  • Workup: Use mild quenching agents like saturated aqueous ammonium chloride or sodium bicarbonate solutions. Avoid strong acids or bases.

  • Purification: Standard silica gel is acidic and can cause racemization of amines and alcohols.[4] To mitigate this, consider the following:

    • Deactivated Silica Gel: Treat silica gel with a base like triethylamine before use.

    • Neutral or Basic Alumina: Use neutral or basic alumina as the stationary phase for column chromatography, which is more suitable for purifying amines and alcohols without causing racemization.[6][7][8][9]

    • Reverse-Phase Chromatography: If the compound is suitable, reverse-phase chromatography can be an alternative to avoid acidic conditions.

Troubleshooting Guide: Low Enantiomeric Excess (ee)

This guide provides a structured approach to troubleshooting low enantiomeric excess in the synthesis of chiral this compound.

Observation Potential Cause Recommended Action
Low ee% Moisture in the reaction Ensure all glassware is oven-dried or flame-dried under vacuum. Use anhydrous solvents and reagents. Handle reagents under an inert atmosphere (e.g., argon or nitrogen).[4][5]
Incorrect reaction temperature Optimize the reaction temperature. Start at a lower temperature (e.g., -78 °C) and gradually increase if the reaction is too slow. Monitor the reaction progress by TLC or LC-MS to determine the optimal balance between reaction rate and enantioselectivity.[4]
Impure borane source Use a freshly opened bottle of high-purity borane complex (e.g., BH₃•THF or BH₃•SMe₂). Titrate older bottles to determine the active concentration.[3]
Degraded CBS catalyst Use a fresh, high-quality CBS catalyst. Store the catalyst under an inert atmosphere and at the recommended temperature.
Substrate-related issues Ensure the starting β-amino ketone is of high purity. Impurities may interfere with the catalyst.
Inconsistent ee% between batches Variations in reagent quality or reaction setup Standardize the experimental procedure. Use reagents from the same batch if possible. Ensure consistent temperature control and addition rates of reagents.
Racemization during workup or purification Acidic or basic conditions Use mild quenching and extraction conditions. For purification, use neutral or basic alumina, or triethylamine-deactivated silica gel for column chromatography.[6][7][8][9]

Data Presentation: Comparison of Asymmetric Reduction Methods

While various methods exist for the asymmetric reduction of ketones, the following table provides a comparative overview of commonly employed techniques for β-amino ketones, which are precursors to the target molecule.

Method Catalyst/Reagent Typical Yield (%) Typical ee (%) Advantages Disadvantages
CBS Reduction (R)- or (S)-Methyl-CBS-oxazaborolidine / BH₃•THF>90>95High enantioselectivity, predictable stereochemistry, wide substrate scope.[1][2]Moisture sensitive, requires borane reagents.
Asymmetric Transfer Hydrogenation (ATH) Ru(II) or Rh(I) complexes with chiral ligands85-9590-99Uses safer hydrogen sources (e.g., isopropanol), mild conditions.Catalyst can be expensive, may require ligand screening.
Biocatalytic Reduction Ketoreductases (KREDs)>90>99Extremely high enantioselectivity, environmentally friendly, mild conditions.Substrate specific, may require screening of different enzymes.

Experimental Protocols

Protocol 1: Enantioselective Synthesis of (R)-tert-Butyl (3-hydroxy-3-phenylpropyl)carbamate via CBS Reduction

This protocol is a representative procedure for the asymmetric reduction of tert-butyl (3-oxo-3-phenylpropyl)carbamate using the Corey-Bakshi-Shibata (CBS) reduction.

Materials:

  • tert-Butyl (3-oxo-3-phenylpropyl)carbamate

  • (R)-(+)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-tetrahydrofuran complex (1 M in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Neutral alumina for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a flame-dried, two-necked round-bottom flask under an argon atmosphere, add (R)-(+)-2-Methyl-CBS-oxazaborolidine (1 M in toluene, 0.1 eq).

  • Cool the flask to 0 °C in an ice bath and slowly add borane-THF complex (1 M in THF, 0.6 eq). Stir the mixture for 10 minutes at 0 °C.

  • In a separate flame-dried flask, dissolve tert-butyl (3-oxo-3-phenylpropyl)carbamate (1.0 eq) in anhydrous THF.

  • Cool the catalyst solution to -20 °C and slowly add the solution of the ketone dropwise over 30 minutes, maintaining the internal temperature below -15 °C.

  • Stir the reaction mixture at -20 °C and monitor its progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 1-2 hours.

  • Upon completion, slowly quench the reaction by the dropwise addition of methanol at -20 °C until gas evolution ceases.

  • Allow the mixture to warm to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on neutral alumina, eluting with a gradient of hexanes and ethyl acetate to afford the desired (R)-tert-Butyl (3-hydroxy-3-phenylpropyl)carbamate.

Protocol 2: Chiral HPLC Analysis of this compound

This protocol provides a general starting point for developing a chiral HPLC method to determine the enantiomeric excess of the product. Optimization may be required.

Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral stationary phase (CSP) column. Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H, or Chiralpak® IA) are often a good starting point for this class of compounds.

Mobile Phase Screening:

  • Normal Phase: A mixture of n-hexane and a polar modifier such as isopropanol or ethanol is commonly used. A typical starting condition would be 90:10 (v/v) n-hexane:isopropanol.

  • Additives: For amine-containing compounds, adding a small amount of a basic modifier like diethylamine (DEA) (e.g., 0.1%) to the mobile phase can improve peak shape.

General Procedure:

  • Prepare a standard solution of the racemic this compound in the mobile phase at a concentration of approximately 1 mg/mL.

  • Prepare a sample of the synthesized product in the mobile phase at a similar concentration.

  • Set the flow rate to 1.0 mL/min and the UV detection wavelength to a suitable value (e.g., 210 nm or 254 nm, depending on the absorbance of the compound).

  • Inject the racemic standard to confirm the separation of the two enantiomers and determine their retention times.

  • Inject the synthesized sample to determine the peak areas of the two enantiomers.

  • Calculate the enantiomeric excess (ee%) using the formula: ee% = [|Area(major) - Area(minor)| / (Area(major) + Area(minor))] x 100.

Visualizations

G General Troubleshooting Workflow for Low Enantiomeric Excess start Low Enantiomeric Excess Observed check_moisture Verify Anhydrous Conditions (Solvents, Reagents, Glassware) start->check_moisture check_temp Confirm Reaction Temperature (Consistent and Optimal) check_moisture->check_temp Conditions Anhydrous action_dry Implement Strict Anhydrous Techniques check_moisture->action_dry Moisture Suspected check_reagents Assess Reagent Quality (Catalyst, Borane Source) check_temp->check_reagents Temperature Optimal action_temp Optimize Temperature Profile check_temp->action_temp Temperature Suboptimal check_purification Evaluate Purification Method (Potential for Racemization) check_reagents->check_purification Reagents High Quality action_reagents Use Fresh, High-Purity Reagents check_reagents->action_reagents Reagents Suspect action_purification Switch to Neutral/Basic Alumina or Deactivated Silica Gel check_purification->action_purification Racemization Likely end High Enantiomeric Excess Achieved check_purification->end Purification Method Inert action_dry->end action_temp->end action_reagents->end action_purification->end

Caption: Troubleshooting workflow for low enantiomeric excess.

G Synthetic Pathway to Chiral this compound start tert-Butyl (3-oxo-3-phenylpropyl)carbamate (Prochiral Ketone) reaction Asymmetric Reduction (CBS Reduction) start->reaction catalyst (R)-2-Methyl-CBS-oxazaborolidine (Chiral Catalyst) catalyst->reaction reductant BH3•THF (Reducing Agent) reductant->reaction product (R)-tert-Butyl (3-hydroxy-3-phenylpropyl)carbamate (Chiral Alcohol) reaction->product

Caption: CBS reduction for chiral alcohol synthesis.

G Logic for Preventing Racemization During Purification start Crude Chiral Product (this compound) decision Is the compound sensitive to acid? start->decision silica Standard Silica Gel Chromatography (Acidic Surface) decision->silica No neutral_alumina Neutral/Basic Alumina Chromatography or Deactivated Silica Gel decision->neutral_alumina Yes racemization Risk of Racemization silica->racemization no_racemization Preservation of Stereochemistry neutral_alumina->no_racemization

Caption: Purification strategy to avoid racemization.

References

Technical Support Center: Work-up Procedure for tert-Butyl (3-hydroxy-3-phenylpropyl)carbamate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the work-up and purification of tert-Butyl (3-hydroxy-3-phenylpropyl)carbamate following its synthesis, typically via the Boc-protection of 3-amino-1-phenylpropan-1-ol.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What is the standard work-up procedure for this synthesis?

A typical work-up involves quenching the reaction, followed by an extractive procedure to isolate the crude product. The standard steps are:

  • Quenching: The reaction is first quenched, often by the addition of water, to stop the reaction and hydrolyze any remaining reagents like di-tert-butyl dicarbonate (Boc₂O).[1]

  • Extraction: The product is extracted from the aqueous mixture into an immiscible organic solvent, such as dichloromethane (DCM) or ethyl acetate.[2][3]

  • Washing: The organic layer is washed sequentially to remove impurities. A common sequence includes washing with a dilute acid (e.g., 1 M HCl) to remove any unreacted amine, followed by a saturated sodium bicarbonate solution to neutralize the acid and remove acidic byproducts, and finally with brine to reduce the amount of dissolved water.[2][4]

  • Drying and Concentration: The isolated organic layer is dried over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.[2][3]

Q2: I am observing a persistent emulsion during the liquid-liquid extraction. How can I resolve this?

Emulsion formation is a common issue. To break an emulsion, you can try the following techniques:

  • Add Brine: Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help force the separation of the layers.

  • Patience: Allow the separatory funnel to stand undisturbed for an extended period (15-30 minutes).

  • Filtration: Filter the emulsified layer through a pad of Celite or glass wool.

  • Centrifugation: If the volume is manageable, centrifuging the mixture is a highly effective method for separating the layers.

Q3: My yield of this compound is lower than expected. What are the potential causes during the work-up?

Low yields during work-up can result from several factors:

  • Incomplete Extraction: The product has a free hydroxyl group, which imparts some water solubility. This can lead to product loss in the aqueous layer. To mitigate this, perform multiple extractions (e.g., 3 times) with the organic solvent to ensure maximum recovery from the aqueous phase.[3]

  • Product Precipitation: If the product is a solid, it may precipitate at the interface of the two layers. Ensure any solid is collected.

  • Accidental Hydrolysis: While the Boc group is relatively stable, prolonged exposure to strongly acidic conditions during the wash should be avoided to prevent premature deprotection.[5]

Q4: My TLC or NMR analysis shows significant unreacted 3-amino-1-phenylpropan-1-ol after the work-up. What went wrong?

This indicates an incomplete reaction rather than a work-up failure. Common causes for incomplete Boc protection include:

  • Poor Solubility: The starting amine, especially if it's a salt, may not have been fully dissolved in the reaction solvent.[1]

  • Insufficient Reagents: Ensure at least a stoichiometric amount of di-tert-butyl dicarbonate (Boc₂O) was used. A slight excess (1.1-1.2 equivalents) is common.

  • Inappropriate Base: A base is often used to drive the reaction to completion.[1] The choice and amount of base, such as triethylamine (TEA) or sodium bicarbonate, can be critical.[1]

Q5: How are excess di-tert-butyl dicarbonate (Boc₂O) and its byproducts removed?

Excess Boc₂O is readily removed during the work-up.

  • Upon the addition of water (quenching), unreacted Boc₂O hydrolyzes into tert-butanol and carbon dioxide.[1]

  • The resulting tert-butanol is soluble in water and is removed with the aqueous phase during the extraction process.[6]

  • Washing the organic layer with a saturated sodium bicarbonate solution ensures that any acidic byproducts are neutralized and removed.[4]

Q6: What is the recommended method for the final purification of the product?

For high purity, the crude product is typically purified by flash column chromatography on silica gel.[4][7] A gradient of ethyl acetate in hexane is a common eluent system used to separate the product from non-polar impurities and any remaining polar baseline material.[4]

Data Summary

The following table summarizes the common reagents used during the work-up procedure.

Step Reagent/Component Examples Purpose
Extraction Organic SolventDichloromethane (DCM), Ethyl Acetate (EtOAc)To dissolve the product and separate it from the aqueous phase.[2]
Washing Acidic Solution1 M Hydrochloric Acid (HCl)To remove unreacted basic starting materials (amines).[4]
Washing Basic SolutionSaturated Sodium Bicarbonate (NaHCO₃)To neutralize the acidic wash and remove acidic byproducts.[2]
Washing Salt SolutionBrine (Saturated NaCl)To wash the organic layer and reduce the solubility of the organic solvent in the aqueous phase, aiding separation.[2]
Drying Drying AgentAnhydrous Sodium Sulfate (Na₂SO₄), Anhydrous Magnesium Sulfate (MgSO₄)To remove residual water from the organic solvent before concentration.[3]
Purification Stationary PhaseSilica GelUsed in column chromatography to separate the target compound from impurities.[7]
Purification Mobile PhaseHexane/Ethyl Acetate GradientEluent system for column chromatography to isolate the product.[4]

Experimental Protocol: Work-up Procedure

This protocol outlines the steps to be taken after the reaction for the synthesis of this compound is deemed complete by TLC or another monitoring method.

Materials:

  • Reaction mixture

  • Deionized Water

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Separatory funnel, beakers, Erlenmeyer flasks

  • Rotary evaporator

Methodology:

  • Quench Reaction: Carefully add deionized water to the reaction vessel to quench any unreacted reagents. The amount added is typically equal to or double the reaction volume.

  • Transfer to Separatory Funnel: Transfer the entire mixture to a separatory funnel of appropriate size.

  • Extract Product: Add the organic solvent (e.g., DCM) to the separatory funnel, cap it, and invert gently several times, venting frequently to release any pressure. Allow the layers to separate fully. Drain the lower organic layer into a clean flask. Repeat the extraction of the aqueous layer two more times with fresh organic solvent.[2]

  • Combine and Wash: Combine all the organic extracts in the separatory funnel.

    • Wash the combined organic layer with 1 M HCl solution. Drain the organic layer.

    • Wash the organic layer with saturated NaHCO₃ solution.[2] Check for any gas evolution, which indicates neutralization is occurring.

    • Finally, wash the organic layer with brine.[2]

  • Dry the Organic Layer: Drain the washed organic layer into an Erlenmeyer flask containing anhydrous Na₂SO₄. Swirl the flask and let it stand for 10-15 minutes until the solvent is clear.

  • Isolate Crude Product: Filter the dried solution through a fluted filter paper or a cotton plug into a pre-weighed round-bottom flask. Rinse the drying agent with a small amount of fresh solvent to ensure complete transfer.

  • Concentrate: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound. The product can then be further purified if necessary.

Workflow Visualization

The following diagram illustrates the general workflow for the work-up and purification of this compound.

Workup_Workflow cluster_workup Work-up Procedure cluster_purification Purification reaction_mixture Completed Reaction Mixture quench 1. Quench (Add Water) reaction_mixture->quench extract 2. Liquid-Liquid Extraction (e.g., DCM or EtOAc) quench->extract wash 3. Sequential Washes (Acid, Base, Brine) extract->wash dry 4. Dry Organic Layer (e.g., Na₂SO₄) wash->dry concentrate 5. Concentrate (Rotary Evaporation) dry->concentrate crude_product Crude Product concentrate->crude_product purify Column Chromatography (Silica Gel) crude_product->purify final_product Pure Product purify->final_product

Caption: Workflow diagram of the work-up and purification process.

References

Validation & Comparative

A Comparative Guide to HPLC Analysis for Purity Determination of tert-Butyl (3-hydroxy-3-phenylpropyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the purity determination of tert-Butyl (3-hydroxy-3-phenylpropyl)carbamate, a key intermediate in pharmaceutical synthesis. The accurate assessment of purity is crucial for ensuring the quality and reliability of subsequent synthetic steps and the final active pharmaceutical ingredient (API).[1] This document details two potential reversed-phase HPLC (RP-HPLC) methods and compares their performance based on hypothetical experimental data, offering researchers and drug development professionals a practical guide for method selection and development.

Introduction to Analytical Challenges

This compound possesses key structural features—a carbamate group, a hydroxyl group, and a phenyl ring—that dictate its chromatographic behavior. The goal of an effective HPLC method is to achieve adequate separation of the main compound from potential impurities, which may include starting materials, by-products, or degradation products.[2][3] RP-HPLC is the preferred technique for such analyses in the pharmaceutical industry due to its versatility, wide range of stationary phases, and compatibility with various detectors like UV/VIS and Mass Spectrometry (MS).[1]

This guide compares two proposed RP-HPLC methods:

  • Method A: A standard approach utilizing a C18 stationary phase with a water/acetonitrile mobile phase containing trifluoroacetic acid.

  • Method B: An alternative method employing a Phenyl-Hexyl stationary phase with a water/methanol mobile phase containing formic acid to explore alternative selectivity.

Comparison of HPLC Methodologies

The selection of an appropriate HPLC column and mobile phase is critical for achieving the desired separation. The table below outlines the chromatographic conditions for the two proposed methods.

Table 1: Comparison of HPLC Chromatographic Conditions

ParameterMethod A: C18 with Acetonitrile/TFAMethod B: Phenyl-Hexyl with Methanol/Formic Acid
Stationary Phase C18 (e.g., 4.6 x 250 mm, 5 µm)Phenyl-Hexyl (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)Methanol with 0.1% Formic Acid
Gradient 30% B to 90% B over 20 minutes40% B to 85% B over 15 minutes
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 30 °C35 °C
Detection Wavelength 210 nm254 nm
Injection Volume 10 µL10 µL

Performance Comparison: Hypothetical Data

The following table presents hypothetical performance data for the two methods, illustrating the potential outcomes of a method development study. This data is intended to guide the user in evaluating key chromatographic parameters.

Table 2: Hypothetical Performance Comparison Data

ParameterMethod AMethod BRationale for Comparison
Retention Time (Main Peak) 12.5 min9.8 minShorter run times in Method B could increase throughput.
Resolution (Main Peak & Closest Impurity) 2.11.8Method A shows slightly better separation of the critical pair.
Tailing Factor (Main Peak) 1.11.4Method A provides better peak symmetry, which is important for accurate integration.
Theoretical Plates 15,00012,500Higher plate count in Method A indicates better column efficiency.
Limit of Quantitation (LOQ) 0.05%0.08%Method A demonstrates slightly better sensitivity.

Experimental Protocols

Detailed methodologies for sample preparation and analysis for each proposed method are provided below.

Method A: C18 with Acetonitrile/TFA

Instrumentation:

  • HPLC system with a UV detector.[4]

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic Acid (TFA)

Sample Preparation:

  • Accurately weigh approximately 25 mg of this compound.

  • Dissolve in a 1:1 mixture of water and acetonitrile to a final volume of 25 mL to achieve a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Chromatographic Procedure:

  • Equilibrate the C18 column (4.6 x 250 mm, 5 µm) with the initial mobile phase composition (70% Mobile Phase A, 30% Mobile Phase B) at a flow rate of 1.0 mL/min.

  • Set the column temperature to 30 °C.

  • Set the UV detector to a wavelength of 210 nm.[4]

  • Inject 10 µL of the prepared sample.

  • Run the gradient: 30% B to 90% B over 20 minutes.

  • Include a column wash at 95% B for 5 minutes and a re-equilibration step at initial conditions for 5 minutes.

Method B: Phenyl-Hexyl with Methanol/Formic Acid

Instrumentation:

  • HPLC system with a UV detector.

Reagents:

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid

Sample Preparation:

  • Accurately weigh approximately 25 mg of this compound.

  • Dissolve in a 1:1 mixture of water and methanol to a final volume of 25 mL to achieve a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Chromatographic Procedure:

  • Equilibrate the Phenyl-Hexyl column (4.6 x 150 mm, 3.5 µm) with the initial mobile phase composition (60% Mobile Phase A, 40% Mobile Phase B) at a flow rate of 1.0 mL/min.

  • Set the column temperature to 35 °C.

  • Set the UV detector to a wavelength of 254 nm.

  • Inject 10 µL of the prepared sample.

  • Run the gradient: 40% B to 85% B over 15 minutes.

  • Include a column wash at 90% B for 4 minutes and a re-equilibration step at initial conditions for 5 minutes.

Visualizing the Workflow

The following diagrams illustrate the general experimental workflow for HPLC analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on Column inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate report Generate Report calculate->report

Caption: General workflow for HPLC purity analysis.

Method_Comparison_Logic cluster_methods Method Development cluster_evaluation Performance Evaluation start Define Analytical Goal: Purity of Target Compound methodA Method A (C18, ACN/TFA) start->methodA methodB Method B (Phenyl-Hexyl, MeOH/FA) start->methodB resolution Resolution methodA->resolution peak_shape Peak Shape methodA->peak_shape sensitivity Sensitivity (LOQ) methodA->sensitivity run_time Analysis Time methodA->run_time methodB->resolution methodB->peak_shape methodB->sensitivity methodB->run_time decision Select Optimal Method resolution->decision peak_shape->decision sensitivity->decision run_time->decision

References

A Comparative Guide to the ¹H and ¹³C NMR Analysis of tert-Butyl (3-hydroxy-3-phenylpropyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of tert-Butyl (3-hydroxy-3-phenylpropyl)carbamate, a key intermediate in various synthetic applications. For robust structural verification and purity assessment, this guide contrasts its spectral features with two pertinent alternatives: its precursor, 3-Amino-1-phenyl-1-propanol, and a constitutional isomer, tert-Butyl (2-hydroxy-2-phenylethyl)carbamate.

¹H NMR Spectral Data Comparison

The ¹H NMR spectrum of this compound is distinguished by the characteristic singlet of the tert-butyl group and the multiplets of the propyl chain, coupled with the signals from the phenyl and hydroxyl groups. The following table provides a detailed comparison of the ¹H NMR data for the target compound and its alternatives, recorded in deuterated chloroform (CDCl₃).

CompoundSignal AssignmentChemical Shift (δ, ppm) (Predicted/Reported)MultiplicityIntegrationCoupling Constant (J, Hz)
This compound -C(CH₃)₃~1.45Singlet9H-
-CH₂-CH(OH)-~1.90-2.10Multiplet2H-
-CH₂-NHBoc~3.20-3.40Multiplet2H-
-CH(OH)-~4.70-4.80Triplet1H~6.5
-NH-~4.90-5.10Broad Singlet1H-
-OHVariableBroad Singlet1H-
Phenyl-H~7.25-7.40Multiplet5H-
3-Amino-1-phenyl-1-propanol -CH₂-CH(OH)-~1.75-1.95Multiplet2H-
-CH₂-NH₂~2.80-3.00Multiplet2H-
-CH(OH)-~4.65-4.75Triplet1H~6.6
-NH₂ & -OHVariableBroad Singlet3H-
Phenyl-H~7.20-7.40Multiplet5H-
tert-Butyl (2-hydroxy-2-phenylethyl)carbamate -C(CH₃)₃~1.44Singlet9H-
-CH₂-OH~3.70-3.80Multiplet2H-
-CH-NHBoc~4.80-4.90Multiplet1H-
-NH-~5.20Broad Singlet1H-
-OHVariableBroad Singlet1H-
Phenyl-H~7.25-7.40Multiplet5H-

¹³C NMR Spectral Data Comparison

The ¹³C NMR spectrum provides further confirmation of the carbon framework. Key signals for this compound include those for the tert-butyl group, the carbonyl of the carbamate, the phenyl ring, and the propyl chain carbons.

CompoundSignal AssignmentChemical Shift (δ, ppm) (Predicted/Reported)
This compound -C(CH₃)₃~28.4
-CH₂-CH(OH)-~38-40
-CH₂-NHBoc~40-42
-CH(OH)-~73-75
-C(CH₃)₃~79.5
Phenyl-C~125-129
Phenyl-C (ipso)~144-146
-C=O~156.0
3-Amino-1-phenyl-1-propanol -CH₂-CH(OH)-~40-42
-CH₂-NH₂~42-44
-CH(OH)-~74-76
Phenyl-C~125-129
Phenyl-C (ipso)~145-147
tert-Butyl (2-hydroxy-2-phenylethyl)carbamate -C(CH₃)₃~28.3
-CH-NHBoc~58-60
-CH₂-OH~66-68
-C(CH₃)₃~79.2
Phenyl-C~126-129
Phenyl-C (ipso)~142-144
-C=O~156.5

Experimental Protocol for NMR Spectroscopy

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

1. Sample Preparation:

  • Weigh 5-10 mg of the analytical sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Acquisition:

  • Spectrometer: 400 MHz or higher field instrument.

  • Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

  • Acquisition Parameters:

    • Spectral Width: ~16 ppm

    • Number of Scans: 16-64 (sample concentration dependent)

    • Relaxation Delay (d1): 1-2 seconds

    • Acquisition Time (aq): ~3-4 seconds

  • Processing:

    • Apply a line broadening of 0.3 Hz.

    • Fourier transform, phase, and baseline correct the spectrum.

    • Calibrate the spectrum to the TMS signal at 0.00 ppm.

3. ¹³C NMR Acquisition:

  • Spectrometer: 100 MHz or higher (corresponding to the ¹H frequency).

  • Pulse Program: Proton-decoupled single-pulse sequence (e.g., 'zgpg30').

  • Acquisition Parameters:

    • Spectral Width: ~240 ppm

    • Number of Scans: 1024 or more (sample concentration dependent)

    • Relaxation Delay (d1): 2-5 seconds

    • Acquisition Time (aq): ~1-2 seconds

  • Processing:

    • Apply a line broadening of 1-2 Hz.

    • Fourier transform, phase, and baseline correct the spectrum.

    • Calibrate the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Structural and Spectral Correlation

The following diagram illustrates the correlation between the chemical structure of this compound and its characteristic NMR signals.

G cluster_mol cluster_h_nmr ¹H NMR Signals cluster_c_nmr ¹³C NMR Signals mol H_Boc Boc (-C(CH₃)₃) ~1.45 ppm (s, 9H) H_Boc->mol H_CH2_NH -CH₂-NH ~3.20-3.40 ppm (m, 2H) H_CH2_NH->mol H_CH2_CHOH -CH₂-CH(OH) ~1.90-2.10 ppm (m, 2H) H_CH2_CHOH->mol H_CHOH -CH(OH) ~4.70-4.80 ppm (t, 1H) H_CHOH->mol H_Ph Phenyl-H ~7.25-7.40 ppm (m, 5H) H_Ph->mol H_NH -NH- ~4.90-5.10 ppm (br s, 1H) H_NH->mol C_Boc_Me Boc (-C(CH₃)₃) ~28.4 ppm C_Boc_Me->mol C_Boc_C Boc (-C(CH₃)₃) ~79.5 ppm C_Boc_C->mol C_CO -C=O ~156.0 ppm C_CO->mol C_CH2_NH -CH₂-NH ~40-42 ppm C_CH2_NH->mol C_CH2_CHOH -CH₂-CH(OH) ~38-40 ppm C_CH2_CHOH->mol C_CHOH -CH(OH) ~73-75 ppm C_CHOH->mol C_Ph Phenyl-C ~125-129 ppm C_Ph->mol C_Ph_ipso Phenyl-C (ipso) ~144-146 ppm C_Ph_ipso->mol

Caption: Structure-spectra correlation for this compound.

Comparison of Boc protection with other amine protecting groups (e.g., Cbz, Fmoc)

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis, particularly within peptide synthesis and the development of complex pharmaceuticals, the strategic selection of amine protecting groups is a critical factor for success. The ability to selectively mask the reactivity of an amine functionality and subsequently remove the protecting group under specific and mild conditions is paramount. This guide presents an objective, data-driven comparison of three of the most ubiquitous amine protecting groups: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc).

This document outlines the fundamental chemical properties, protection and deprotection mechanisms, and relative stabilities of these groups. By presenting quantitative data in accessible tables, detailing experimental protocols, and providing visual diagrams of key processes, this guide aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions for their synthetic strategies.

At a Glance: Key Characteristics

The primary distinction between Boc, Cbz, and Fmoc lies in their cleavage conditions, which forms the basis of their orthogonality—the ability to selectively remove one protecting group in the presence of others.[1][2] This orthogonality is a cornerstone of modern synthetic chemistry, enabling the stepwise construction of complex molecules with multiple functional groups.[1]

  • Boc (tert-Butoxycarbonyl): Cleaved under acidic conditions, typically with trifluoroacetic acid (TFA).[1]

  • Cbz (Carboxybenzyl): Removed by catalytic hydrogenolysis.[1]

  • Fmoc (9-Fluorenylmethyloxycarbonyl): Cleaved under basic conditions, commonly with a solution of piperidine in an organic solvent.[1][3]

Comparative Data

The selection of a protecting group is often dictated by the stability of other functional groups present in the molecule and the desired reaction conditions for subsequent synthetic steps.[1] The following tables summarize the key properties and reaction conditions for Boc, Cbz, and Fmoc protecting groups.

Table 1: General Properties and Stability
CharacteristicBoc (tert-Butoxycarbonyl)Cbz (Carboxybenzyl)Fmoc (9-Fluorenylmethyloxycarbonyl)
Deprotection Condition Acid-labile (e.g., TFA)[2]Hydrogenolysis (e.g., H₂/Pd)[2]Base-labile (e.g., 20% piperidine in DMF)[2]
Stability Stable to bases, nucleophiles, and catalytic hydrogenation.[4]Stable to acidic and basic conditions (with some exceptions).[4]Stable toward acids and hydrolysis.[3]
Key Advantages Orthogonal to Cbz and Fmoc groups.[5]Orthogonal to Boc and Fmoc groups; imparts crystallinity.[6][7]Orthogonal to acid-labile side-chain protecting groups; milder final cleavage conditions (TFA); automation-friendly.[2]
Typical Synthesis Strategy Solid-Phase Peptide Synthesis (SPPS), Solution-Phase Synthesis.[2]Solution-Phase Synthesis.[2]Solid-Phase Peptide Synthesis (SPPS).[2]
Table 2: Typical Protection Conditions
Protecting GroupReagentBaseSolventTemperatureTimeTypical Yield (%)
Boc Di-tert-butyl dicarbonate (Boc₂O)Triethylamine (TEA), NaOH, or noneTHF, Dioxane/H₂O, CH₂Cl₂Room Temperature1-4 hours>90[8][9]
Cbz Benzyl chloroformate (Cbz-Cl)NaHCO₃, PyridineDioxane/H₂O, CH₂Cl₂Room Temperature1-3 hours>90[6]
Fmoc Fmoc-Cl, Fmoc-OSuNaHCO₃, PyridineDioxane/H₂O, DMF, CH₂Cl₂Room Temperature1-4 hours>90[10]
Table 3: Typical Deprotection Conditions
Protecting GroupReagentSolventTemperatureTime
Boc Trifluoroacetic acid (TFA) (50%)Dichloromethane (DCM)Room Temperature30 minutes[11][12]
Cbz H₂ (1 atm), 10% Pd/CMethanol, EthanolRoom Temperature1-4 hours[13]
Fmoc Piperidine (20%)N,N-Dimethylformamide (DMF)Room Temperature~15-20 minutes[3][14]

Chemical Structures and Mechanisms

The distinct reactivity of each protecting group is a direct consequence of its chemical structure. The following diagrams illustrate the structures of the protecting groups and their respective protection and deprotection mechanisms.

cluster_boc Boc-Protected Amine cluster_cbz Cbz-Protected Amine cluster_fmoc Fmoc-Protected Amine Boc Boc-NH-R Cbz Cbz-NH-R Fmoc Fmoc-NH-R

Figure 1: Chemical structures of Boc, Cbz, and Fmoc protected amines.

Protection Mechanisms

The protection of an amine with Boc, Cbz, or Fmoc typically involves the reaction of the amine with an activated form of the protecting group.[1]

Amine R-NH₂ (Amine) Boc_reagent Boc₂O Amine->Boc_reagent Base Cbz_reagent Cbz-Cl Amine->Cbz_reagent Base Fmoc_reagent Fmoc-Cl / Fmoc-OSu Amine->Fmoc_reagent Base Boc_protected Boc-NH-R Boc_reagent->Boc_protected Cbz_protected Cbz-NH-R Cbz_reagent->Cbz_protected Fmoc_protected Fmoc-NH-R Fmoc_reagent->Fmoc_protected

Figure 2: General protection mechanisms for Boc, Cbz, and Fmoc groups.

Deprotection Mechanisms

The distinct deprotection pathways are fundamental to the orthogonal nature of these protecting groups.

cluster_boc Boc Deprotection cluster_cbz Cbz Deprotection cluster_fmoc Fmoc Deprotection Boc_protected Boc-NH-R Boc_reagent TFA Boc_protected->Boc_reagent Boc_deprotected H₂N-R + CO₂ + isobutylene Boc_reagent->Boc_deprotected Cbz_protected Cbz-NH-R Cbz_reagent H₂ / Pd-C Cbz_protected->Cbz_reagent Cbz_deprotected H₂N-R + CO₂ + Toluene Cbz_reagent->Cbz_deprotected Fmoc_protected Fmoc-NH-R Fmoc_reagent Piperidine Fmoc_protected->Fmoc_reagent Fmoc_deprotected H₂N-R + CO₂ + Dibenzofulvene-piperidine adduct Fmoc_reagent->Fmoc_deprotected

Figure 3: Simplified deprotection mechanisms for Boc, Cbz, and Fmoc.

Experimental Protocols

The following are generalized experimental protocols for the protection and deprotection of a primary amine with Boc, Cbz, and Fmoc. It is crucial to note that optimal reaction conditions, such as solvent, temperature, and reaction time, may vary depending on the specific substrate.

Boc Protection Protocol

Materials:

  • Primary amine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF)

  • Ethyl acetate

  • 5% Citric acid solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure: [8]

  • Dissolve the primary amine (1.0 eq) in THF.

  • Add triethylamine (1.1-1.5 eq).

  • Add di-tert-butyl dicarbonate (1.1-1.2 eq) to the stirring solution.

  • Stir the reaction mixture at room temperature and monitor by TLC (typically 1-4 hours).

  • Concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash sequentially with 5% citric acid solution, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the Boc-protected amine.

Boc Deprotection Protocol

Materials:

  • Boc-protected amine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure: [11][12]

  • Dissolve the Boc-protected amine in DCM.

  • Add a solution of 50% TFA in DCM.

  • Stir the mixture for 30 minutes at room temperature.

  • Remove the solvent and excess TFA in vacuo to yield the deprotected amine salt.

Cbz Protection Protocol

Materials:

  • Primary amine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

Procedure: [6]

  • Dissolve the primary amine in a mixture of dioxane and water.

  • Add sodium bicarbonate (2.0 eq).

  • Cool the mixture to 0 °C and add benzyl chloroformate (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate to give the Cbz-protected amine.

Cbz Deprotection Protocol

Materials:

  • Cbz-protected amine

  • 10% Palladium on carbon (Pd/C)

  • Methanol

  • Hydrogen gas (H₂)

Procedure: [13]

  • Dissolve the Cbz-protected amine in methanol.

  • Carefully add 10% Pd/C (5-10 mol% Pd).

  • Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon).

  • Stir the reaction vigorously at room temperature until the starting material is consumed (monitored by TLC).

  • Filter the mixture through a pad of Celite to remove the catalyst, washing with methanol.

  • Concentrate the filtrate under reduced pressure to yield the deprotected amine.

Fmoc Protection Protocol

Materials:

  • Primary amine

  • 9-fluorenylmethyl chloroformate (Fmoc-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

Procedure: [10]

  • Dissolve the primary amine in a mixture of dioxane and water.

  • Add sodium bicarbonate (2.0 eq).

  • Cool the mixture to 0 °C and add Fmoc-Cl (1.1 eq).

  • Stir the reaction at 0 °C for 1 hour and then at room temperature until completion (monitored by TLC).

  • Add water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with dilute acid, water, and brine, then dry over anhydrous Na₂SO₄, filter, and concentrate to give the Fmoc-protected amine.

Fmoc Deprotection Protocol

Materials:

  • Fmoc-protected amine

  • Piperidine

  • N,N-Dimethylformamide (DMF)

Procedure: [14]

  • Dissolve the Fmoc-protected amine in DMF.

  • Add a 20% (v/v) solution of piperidine in DMF.

  • Stir the mixture for 3 minutes, then drain.

  • Add a fresh portion of 20% piperidine in DMF and stir for 10-15 minutes.

  • Concentrate the reaction mixture in vacuo or precipitate the deprotected amine by adding a non-polar solvent like diethyl ether.

Decision-Making Workflow

The following diagram provides a simplified decision-making workflow to guide the selection process based on the stability of the substrate and planned subsequent reactions.

Start Start: Need to Protect an Amine Acid_Sensitive Is the molecule sensitive to strong acid? Start->Acid_Sensitive Hydrogenolysis_Sensitive Are there reducible groups (e.g., alkenes, alkynes, benzyl ethers)? Acid_Sensitive->Hydrogenolysis_Sensitive No Base_Sensitive Is the molecule sensitive to base? Acid_Sensitive->Base_Sensitive Yes Hydrogenolysis_Sensitive->Base_Sensitive Yes Use_Boc Use Boc Hydrogenolysis_Sensitive->Use_Boc No Use_Cbz Use Cbz Hydrogenolysis_Sensitive->Use_Cbz No If not base sensitive Use_Fmoc Use Fmoc Base_Sensitive->Use_Fmoc No Consider_Alternatives Consider alternative protecting groups Base_Sensitive->Consider_Alternatives Yes

Figure 4: Decision workflow for selecting an amine protecting group.

Conclusion

The choice between Boc, Cbz, and Fmoc protecting groups is a critical decision in the planning and execution of a synthetic strategy. The Boc group's acid lability, the Cbz group's susceptibility to hydrogenolysis, and the Fmoc group's base lability provide a powerful and largely orthogonal toolkit for chemists.[1] By understanding the specific stability profiles, deprotection mechanisms, and experimental conditions associated with each group, researchers can devise elegant and efficient routes for the synthesis of complex molecules, from peptides to novel drug candidates.

References

Mass Spectrometry Showdown: Analyzing tert-Butyl (3-hydroxy-3-phenylpropyl)carbamate and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the precise characterization of molecules is paramount. Mass spectrometry stands as a cornerstone technique for elucidating molecular weight and structural features. This guide provides a comparative analysis of the mass spectrometric behavior of tert-Butyl (3-hydroxy-3-phenylpropyl)carbamate, a key intermediate in various synthetic pathways. We will explore its predicted fragmentation patterns alongside experimentally-derived data from structurally related alternatives, offering a comprehensive resource for analytical scientists.

Predicting the Fragmentation of this compound

While a publicly available, experimentally verified mass spectrum for this compound is not readily found, its fragmentation pattern under mass spectrometric analysis can be predicted based on the well-established behavior of N-Boc protected amino alcohols. The tert-butoxycarbonyl (Boc) protecting group is known for its characteristic fragmentation pathways, primarily involving the loss of isobutylene (56 Da), the entire Boc group (100 Da), or rearrangement reactions.

The structure of this compound incorporates several key features that will influence its fragmentation: the N-Boc group, a hydroxyl group, and a phenyl group. Upon ionization, we can anticipate a series of fragmentation events.

Predicted Fragmentation Pathways:

A logical workflow for the mass spectrometric analysis and fragmentation of this compound is outlined below.

Predicted MS Fragmentation of this compound mol This compound (M) mol_ion Molecular Ion [M]+• mol->mol_ion Ionization frag1 Loss of tert-butyl radical [M - 57]+ mol_ion->frag1 - •C(CH3)3 frag2 Loss of isobutylene [M - 56]+• mol_ion->frag2 - C4H8 frag3 Loss of Boc group [M - 100]+ mol_ion->frag3 - C5H9O2• frag4 Benzylic cleavage mol_ion->frag4 frag5 Loss of water [M - 18]+• mol_ion->frag5 - H2O

Caption: Predicted fragmentation workflow for the target compound.

Comparative Analysis with Alternative Compounds

To provide a practical comparison, we will examine the mass spectrometry data of two commercially available, structurally related compounds: N-Boc-phenylalaninol and tert-Butyl (3-hydroxypropyl)carbamate. These alternatives share key functional groups with the target compound, making their fragmentation patterns informative for our analysis.

CompoundMolecular Weight ( g/mol )Key Fragments (m/z) and Neutral LossesIonization Method
This compound (Predicted) 251.32[M-56]+• (Loss of isobutylene), [M-57]+ (Loss of tert-butyl), [M-100]+ (Loss of Boc group), Benzylic fragments, [M-18]+• (Loss of water)ESI/EI
N-Boc-phenylalaninol 251.32195 ([M-56]+), 151 ([M-100]+), 91 (Tropylium ion)ESI
tert-Butyl (3-hydroxypropyl)carbamate 175.23119 ([M-56]+), 75 ([M-100]+)ESI

This table summarizes the expected and observed key fragments for our target compound and its alternatives. The consistent loss of 56 Da (isobutylene) and 100 Da (Boc group) across these molecules highlights the predictable fragmentation of the N-Boc moiety.

Experimental Protocols

The following provides a general methodology for the analysis of N-Boc protected compounds using Liquid Chromatography-Mass Spectrometry (LC-MS), a common technique for such molecules.

LC-MS Analysis Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the analyte.

    • Dissolve in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

    • Perform serial dilutions to a final concentration of 1-10 µg/mL in the initial mobile phase composition.

    • Filter the final solution through a 0.22 µm syringe filter prior to injection.

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is typically suitable.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A typical gradient would be 5-95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 350 °C.

    • Desolvation Gas Flow: 600 L/hr.

    • Scan Range: m/z 50-500.

    • Data Acquisition: Full scan mode for initial analysis. For targeted fragmentation analysis, product ion scan (tandem MS or MS/MS) can be performed on the protonated molecule [M+H]+.

The logical flow of this experimental setup is illustrated in the following diagram.

LC-MS Experimental Workflow sample_prep Sample Preparation (Dissolution & Dilution) hplc HPLC Separation (C18 Column) sample_prep->hplc ionization Electrospray Ionization (ESI+) hplc->ionization ms_analysis Mass Analyzer (Quadrupole/Time-of-Flight) ionization->ms_analysis data_acq Data Acquisition (Full Scan / MS/MS) ms_analysis->data_acq

Caption: A streamlined workflow for LC-MS analysis.

Unveiling Molecular Architecture: A Comparative Guide to the Structural Elucidation of tert-Butyl (3-hydroxy-3-phenylpropyl)carbamate Derivatives via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount for understanding its function and optimizing its properties. X-ray crystallography stands as a definitive method for this purpose. This guide provides a comparative overview of X-ray crystallography for the structural elucidation of tert-Butyl (3-hydroxy-3-phenylpropyl)carbamate and its derivatives, alongside alternative techniques.

While a specific crystal structure for this compound is not publicly available in crystallographic databases as of this publication, this guide leverages data from closely related carbamate derivatives and general principles of small molecule crystallography to provide a robust framework for its structural analysis.

Comparative Analysis of Structural Elucidation Techniques

The primary method for unambiguous determination of the three-dimensional structure of small molecules is single-crystal X-ray diffraction.[1] However, obtaining suitable crystals can be a significant hurdle.[1] Therefore, a comparison with other techniques is crucial for a comprehensive structural analysis strategy.

TechniquePrincipleSample RequirementsInformation ObtainedAdvantagesLimitations
Single-Crystal X-ray Diffraction Diffraction of X-rays by the electron clouds of atoms in a crystal lattice.Single crystal of sufficient size and quality (typically >0.1 mm).Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, absolute configuration.Unambiguous and high-resolution structural determination.[1]Crystal growth can be challenging or impossible for some compounds.
Powder X-ray Diffraction (PXRD) Diffraction of X-rays by a microcrystalline powder.Polycrystalline powder.Unit cell parameters, phase identification, and crystal structure solution (more challenging than single-crystal).Useful when single crystals cannot be grown.[2]Lower resolution than single-crystal XRD; structure solution can be complex.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Soluble sample in a deuterated solvent.Connectivity of atoms, relative stereochemistry, conformational dynamics in solution.Provides information about the molecule's structure and dynamics in solution.Does not provide precise bond lengths and angles; absolute configuration determination is challenging.
Computational Modeling (e.g., DFT) Quantum mechanical calculations to predict molecular structure and properties.A theoretical molecular model.Predicted 3D structure, conformational energies, electronic properties.Complements experimental data and can predict structures of molecules that are difficult to crystallize.Accuracy is dependent on the level of theory and basis set used; requires experimental validation.

Experimental Protocols

A generalized workflow for the structural elucidation of a this compound derivative using single-crystal X-ray crystallography is outlined below.

Crystallization

The critical first step is to obtain high-quality single crystals. This often involves screening various solvents and crystallization techniques. A common method is slow evaporation from a saturated solution.

Protocol for Slow Evaporation:

  • Dissolve the purified this compound derivative in a suitable solvent or solvent mixture (e.g., ethanol/water, ethyl acetate/hexane) to near saturation at room temperature or slightly elevated temperature.

  • Filter the solution to remove any particulate matter.

  • Transfer the solution to a clean vial and cover it loosely to allow for slow evaporation of the solvent.

  • Allow the vial to stand undisturbed in a vibration-free environment.

  • Monitor for crystal growth over several days to weeks.

X-ray Diffraction Data Collection

Once suitable crystals are obtained, they are mounted on a diffractometer for data collection.

Typical Data Collection Parameters:

  • Instrument: A modern single-crystal X-ray diffractometer (e.g., Bruker, Rigaku) equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

  • Temperature: Data is often collected at low temperatures (e.g., 100 K or 173 K) to minimize thermal motion of the atoms and potential crystal decay.[3]

  • Data Collection Strategy: A series of diffraction images are collected by rotating the crystal in the X-ray beam. The exposure time per frame and the total rotation range are optimized to obtain a complete and redundant dataset.

Structure Solution and Refinement

The collected diffraction data is then processed to determine the crystal structure.

Steps in Structure Solution and Refinement:

  • Data Reduction and Integration: The raw diffraction images are processed to extract the intensities and positions of the diffraction spots.

  • Space Group Determination: The symmetry of the crystal lattice is determined from the diffraction pattern.

  • Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and other parameters (e.g., thermal displacement parameters) are refined against the experimental data to obtain the final, accurate crystal structure.

Visualizing the Workflow and Key Relationships

To better understand the process and the interplay of different analytical techniques, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Preparation cluster_crystallization Crystal Growth cluster_xray X-ray Diffraction Analysis cluster_validation Structural Validation & Further Analysis Synthesis Synthesis of this compound Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification Solvent_Screening Solvent Screening Purification->Solvent_Screening NMR_Analysis NMR Spectroscopy Purification->NMR_Analysis Crystallization_Method Crystallization (e.g., Slow Evaporation) Solvent_Screening->Crystallization_Method Data_Collection Data Collection Crystallization_Method->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Final_Structure Final 3D Structure Structure_Refinement->Final_Structure Computational_Modeling Computational Modeling Final_Structure->Computational_Modeling

Caption: Experimental workflow for structural elucidation.

logical_relationship XRay X-ray Crystallography Structure Definitive 3D Structure XRay->Structure Provides precise atomic coordinates NMR NMR Spectroscopy NMR->Structure Confirms connectivity & solution conformation Comp_Model Computational Modeling Comp_Model->Structure Validates experimental findings

References

A Comparative Guide to the Synthesis of tert-Butyl (3-hydroxy-3-phenylpropyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective synthesis of tert-butyl (3-hydroxy-3-phenylpropyl)carbamate, a key building block in the preparation of various pharmaceutical compounds, can be achieved through several synthetic pathways. This guide provides a comparative analysis of two prominent routes: direct Boc protection of 3-amino-1-phenylpropan-1-ol and a two-step approach involving the formation and subsequent reduction of a β-amino ketone. This comparison is supported by experimental data to facilitate informed decisions in process development and scale-up.

Comparison of Synthetic Methodologies

The choice between a direct, one-step protection and a two-step convergent synthesis is often dictated by factors such as the availability of starting materials, desired stereochemistry, and overall process efficiency. The following table summarizes the key quantitative data for these two distinct and effective protocols.

ParameterRoute 1: Direct Boc ProtectionRoute 2: Two-Step Synthesis via β-Amino Ketone
Starting Material 3-Amino-1-phenylpropan-1-olBenzaldehyde, tert-Butyl carbamate, Propanone
Key Reagents Di-tert-butyl dicarbonate (Boc₂O)(S)-Proline, Sodium borohydride (NaBH₄)
Reaction Time ~2 hours~13 hours (12h for Mannich, ~1h for reduction)
Overall Yield Quantitative (estimated)[1]~87% (for Mannich step)[2]; Reduction yield is typically high.
Purity High (typically requires simple work-up)High (requires purification after each step)
Key Advantages High-yielding, one-step process, simple procedure.Enantioselective, allows for stereocontrol.
Key Disadvantages Availability and cost of the starting amino alcohol.Longer reaction time, multi-step process.

Experimental Protocols

Detailed experimental procedures for the two benchmarked synthetic routes are provided below.

Route 1: Direct Boc Protection of 3-Amino-1-phenylpropan-1-ol

This method involves the direct protection of the amino group of 3-amino-1-phenylpropan-1-ol using di-tert-butyl dicarbonate (Boc anhydride). The procedure is adapted from a similar synthesis of the N-methylated analog, which proceeds in quantitative yield.[1]

Procedure:

  • Dissolve 3-amino-1-phenylpropan-1-ol (1 equivalent) in dry dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.

  • To the stirred solution, add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Upon completion of the reaction (monitored by TLC), add water to the reaction mixture.

  • Extract the aqueous phase with DCM.

  • Combine the organic fractions and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford this compound as an oil.

Route 2: Two-Step Synthesis via Asymmetric Mannich Reaction and Reduction

This enantioselective route involves the initial formation of an N-Boc protected β-amino ketone via an asymmetric Mannich reaction, followed by the diastereoselective reduction of the ketone to the desired alcohol.

Step 2a: Synthesis of tert-Butyl (2-methyl-3-oxo-1-phenylpropyl)carbamate

This procedure is based on the asymmetric Mannich reaction of benzaldehyde, tert-butyl carbamate, and propanone, catalyzed by (S)-proline.[2]

Procedure:

  • Prepare a solution of tert-butyl carbamate (1 equivalent) and sodium benzenesulfinate (1 equivalent) in a mixture of tetrahydrofuran and water.

  • Add freshly distilled benzaldehyde (1.02 equivalents) and formic acid.

  • Stir the reaction mixture for 18 hours at room temperature. The product, tert-butyl phenyl(phenylsulfonyl)methylcarbamate, precipitates and is collected by filtration.

  • The intermediate is then converted to (E)-tert-butyl benzylidenecarbamate.

  • In a separate flask, dissolve the (E)-tert-butyl benzylidenecarbamate in propanone and cool to 0 °C.

  • Add (S)-proline (20 mol%) as a catalyst.

  • Stir the reaction mixture at 0 °C for 12 hours.

  • After the reaction is complete, quench with water and extract the product with diethyl ether.

  • The combined organic layers are washed, dried, and concentrated. The crude product is purified by trituration with iso-hexane to yield the Mannich product.

Step 2b: Reduction of tert-Butyl (2-methyl-3-oxo-1-phenylpropyl)carbamate

The resulting β-amino ketone is then reduced to the corresponding alcohol using a mild reducing agent like sodium borohydride.

Procedure:

  • Dissolve the N-Boc protected β-amino ketone (1 equivalent) in methanol or ethanol and cool the solution to 0 °C.

  • Add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction for 1 hour at 0 °C and then allow it to warm to room temperature.

  • Quench the reaction by the slow addition of water.

  • Remove the solvent under reduced pressure and extract the aqueous layer with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which can be purified by column chromatography.

Synthetic Route Visualization

The logical workflows for the two primary synthetic routes are illustrated in the diagrams below, generated using the DOT language.

route1 start 3-Amino-1-phenylpropan-1-ol reagent Boc₂O, DCM start->reagent Boc Protection product This compound reagent->product

Caption: Route 1: Direct Boc Protection.

route2 start_benz Benzaldehyde mannich_reagents (S)-Proline start_benz->mannich_reagents Asymmetric Mannich Reaction start_boc tert-Butyl carbamate start_boc->mannich_reagents Asymmetric Mannich Reaction start_prop Propanone start_prop->mannich_reagents Asymmetric Mannich Reaction intermediate N-Boc-β-amino ketone mannich_reagents->intermediate reduction_reagent NaBH₄ intermediate->reduction_reagent Reduction product This compound reduction_reagent->product

Caption: Route 2: Two-Step Synthesis.

References

A Comparative Guide to Analytical Methods for the Structural Validation of tert-Butyl (3-hydroxy-3-phenylpropyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The structural integrity of pharmaceutical compounds is paramount in drug development and quality control. For tert-Butyl (3-hydroxy-3-phenylpropyl)carbamate, a chiral molecule with potential applications in medicinal chemistry, rigorous structural validation is essential. This guide provides a comparative overview of key analytical techniques for its characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy. Detailed experimental protocols and comparative data are presented to assist researchers in selecting the most appropriate methods for their needs.

Spectroscopic and Chromatographic Method Comparison

A combination of spectroscopic and chromatographic techniques is crucial for the unambiguous structural elucidation and purity assessment of this compound. While NMR and MS provide detailed structural information, HPLC is vital for purity determination and separation of enantiomers. FTIR offers confirmation of functional groups.

Parameter¹H NMR Spectroscopy¹³C NMR SpectroscopyMass Spectrometry (ESI-MS)Chiral HPLCFTIR Spectroscopy
Principle Measures the magnetic properties of hydrogen nuclei to determine their chemical environment.Measures the magnetic properties of carbon-13 nuclei to identify the carbon skeleton.Ionizes the molecule and measures its mass-to-charge ratio to determine the molecular weight and fragmentation pattern.Separates enantiomers based on their differential interactions with a chiral stationary phase.Measures the absorption of infrared radiation by molecular vibrations to identify functional groups.
Information Provided Number of different proton types, their chemical environment, and neighboring protons.Number and type of carbon atoms (e.g., C, CH, CH₂, CH₃).Molecular weight, elemental composition, and structural fragments.Enantiomeric purity and separation of (R)- and (S)-enantiomers.Presence of key functional groups (e.g., N-H, C=O, O-H, C-O).
Key Performance Metrics Chemical Shift (δ), Coupling Constant (J), IntegrationChemical Shift (δ)Mass Accuracy, Resolution, Fragmentation PatternResolution (Rs), Enantioselectivity (α), Retention Time (tR)Wavenumber (cm⁻¹)
Strengths Excellent for detailed structural elucidation of the molecular framework.Provides a definitive map of the carbon backbone.High sensitivity and provides accurate molecular weight.Essential for determining enantiomeric excess and isolating pure enantiomers.Quick and non-destructive method for functional group identification.
Limitations Lower sensitivity compared to MS. Complex spectra can be challenging to interpret.Low natural abundance of ¹³C results in lower sensitivity.Isomeric and isobaric compounds can be difficult to distinguish without fragmentation.Method development can be complex and requires specialized columns.Provides limited information on the overall molecular structure.

Predicted Analytical Data for this compound

Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.25-7.40Multiplet5HPhenyl-H
~5.0Broad Singlet1HNH
~4.8Multiplet1HCH-OH
~3.8Multiplet1HCH-N
~2.5Singlet1HOH
1.8-2.0Multiplet2HCH₂
1.45Singlet9Ht-Butyl-H
Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
Chemical Shift (δ, ppm)Assignment
~156C=O (Carbamate)
~142Phenyl C (quaternary)
~128.5Phenyl CH
~127.5Phenyl CH
~126Phenyl CH
~80C(CH₃)₃
~72CH-OH
~55CH-N
~40CH₂
~28.5C(CH₃)₃
Predicted ESI-MS Data
Ion[M+H]⁺[M+Na]⁺
Predicted m/z 252.16274.14
Predicted ATR-FTIR Spectral Data
Wavenumber (cm⁻¹)Assignment
~3400 (broad)O-H stretch
~3350N-H stretch
~2970, 2930C-H stretch (aliphatic)
~1690C=O stretch (carbamate)
~1520N-H bend
~1250, 1160C-O stretch
~750, 700C-H bend (aromatic)

Experimental Protocols

NMR Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃)

  • 5 mm NMR tubes

  • NMR Spectrometer (e.g., 400 MHz)

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of CDCl₃ in a clean, dry vial.

  • Transfer: Transfer the solution to an NMR tube.

  • Acquisition:

    • Insert the tube into the spectrometer.

    • Lock and shim the instrument.

    • Acquire the ¹H spectrum using a standard pulse program.

    • Acquire the ¹³C spectrum using a proton-decoupled pulse program.

  • Processing: Process the spectra using appropriate software (e.g., apply Fourier transform, phase correction, and baseline correction). Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

Mass Spectrometry (Electrospray Ionization)

Objective: To determine the molecular weight of the compound.

Materials:

  • This compound sample

  • Methanol (HPLC grade)

  • Mass Spectrometer with an ESI source

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in methanol.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Acquisition: Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 100-500).

  • Analysis: Identify the molecular ion peaks, such as [M+H]⁺ and [M+Na]⁺.

Chiral High-Performance Liquid Chromatography (HPLC)

Objective: To separate the enantiomers and determine the enantiomeric purity.

Materials:

  • This compound sample

  • HPLC system with UV detector

  • Chiral stationary phase column (e.g., polysaccharide-based like Chiralcel OD-H or Chiralpak AD-H)

  • Hexane (HPLC grade)

  • Isopropanol (HPLC grade)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Hexane:Isopropanol in a suitable ratio (e.g., 90:10 v/v). Degas the mobile phase.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL and filter through a 0.45 µm filter.

  • Chromatographic Conditions:

    • Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 220 nm

    • Injection Volume: 10 µL

  • Analysis: Inject the sample and record the chromatogram. The two enantiomers should be resolved as separate peaks. Calculate the enantiomeric excess (%ee) based on the peak areas.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the key functional groups in the molecule.

Materials:

  • This compound sample

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Isopropanol for cleaning

Procedure:

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small amount of the solid sample onto the ATR crystal.

  • Acquisition: Collect the sample spectrum over a range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the analytical process for the structural validation of this compound.

Structural_Validation_Workflow cluster_synthesis Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis & Validation Synthesis Synthesis of This compound Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR MS Mass Spectrometry (ESI-MS) Purification->MS HPLC Chiral HPLC Purification->HPLC FTIR FTIR Spectroscopy Purification->FTIR Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity & Enantiomeric Ratio Assessment HPLC->Purity_Assessment Functional_Group_Confirmation Functional Group Confirmation FTIR->Functional_Group_Confirmation Final_Validation Final Structural Validation Structure_Elucidation->Final_Validation Purity_Assessment->Final_Validation Functional_Group_Confirmation->Final_Validation HPLC_Method_Development Start Start: Racemic Mixture Column_Selection Select Chiral Stationary Phase Start->Column_Selection Mobile_Phase_Optimization Optimize Mobile Phase (Hexane:IPA ratio) Column_Selection->Mobile_Phase_Optimization Flow_Rate_Adjustment Adjust Flow Rate Mobile_Phase_Optimization->Flow_Rate_Adjustment Analysis Inject Sample & Analyze Chromatogram Flow_Rate_Adjustment->Analysis Resolution_Check Adequate Resolution? Analysis->Resolution_Check Resolution_Check->Mobile_Phase_Optimization No Validated_Method Validated Method Resolution_Check->Validated_Method Yes

Spectroscopic Comparison of (R)- and (S)-tert-Butyl (3-hydroxy-3-phenylpropyl)carbamate: An Illustrative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of chiral molecule analysis, a precise comparison of enantiomers is paramount for understanding their distinct biological activities and ensuring stereochemical purity. This guide provides a comprehensive overview of the expected spectroscopic differences between the (R) and (S) enantiomers of tert-Butyl (3-hydroxy-3-phenylpropyl)carbamate. Due to the limited availability of direct comparative experimental data in peer-reviewed literature for this specific compound, this guide will focus on the foundational principles of chiroptical spectroscopy and illustrate the anticipated spectral characteristics of each enantiomer.

The primary spectroscopic techniques utilized for differentiating enantiomers include Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating agents, Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Optical Rotation. While standard spectroscopic methods like IR and conventional NMR will yield identical spectra for both enantiomers, these specialized chiroptical techniques are sensitive to the three-dimensional arrangement of atoms and thus can distinguish between mirror-image isomers.

Optical Rotation

Optical rotation is a fundamental property of chiral substances that measures the rotation of the plane of polarized light as it passes through a sample. Enantiomers will rotate the plane of polarized light to an equal extent but in opposite directions.

Expected Observations:

Spectroscopic TechniqueExpected Result for (R)-enantiomerExpected Result for (S)-enantiomer
Optical Rotation (Polarimetry)Equal in magnitude but opposite in sign to the (S)-enantiomer (e.g., +x°)Equal in magnitude but opposite in sign to the (R)-enantiomer (e.g., -x°)
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents

In an achiral solvent, the NMR spectra of enantiomers are identical. However, in the presence of a chiral solvating agent (CSA), transient diastereomeric complexes are formed, which have distinct NMR spectra. This results in the separation of signals for the (R) and (S) enantiomers, allowing for their differentiation and the determination of enantiomeric excess.

Expected Observations:

The ¹H and ¹³C NMR chemical shifts of the protons and carbons near the stereocenter of the (R) and (S) enantiomers will be different in the presence of a CSA. For this compound, the signals most likely to be resolved are those of the methine proton (CH-OH) and the adjacent methylene protons.

Spectroscopic TechniqueExpected Result for (R)-enantiomerExpected Result for (S)-enantiomer
¹H NMR with Chiral Solvating AgentDistinct chemical shifts for key protons compared to the (S)-enantiomer.Distinct chemical shifts for key protons compared to the (R)-enantiomer.
¹³C NMR with Chiral Solvating AgentDistinct chemical shifts for key carbons compared to the (S)-enantiomer.Distinct chemical shifts for key carbons compared to the (R)-enantiomer.
Vibrational Circular Dichroism (VCD) Spectroscopy

VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational excitation. VCD spectra are sensitive to the absolute configuration of a molecule. For a pair of enantiomers, the VCD spectra are mirror images of each other, exhibiting equal intensity but opposite signs for corresponding bands, while their standard IR spectra are identical.

Expected Observations:

Spectroscopic TechniqueExpected Result for (R)-enantiomerExpected Result for (S)-enantiomer
Vibrational Circular Dichroism (VCD)VCD spectrum will be a mirror image of the (S)-enantiomer's spectrum.VCD spectrum will be a mirror image of the (R)-enantiomer's spectrum.
Infrared (IR) SpectroscopyIdentical to the (S)-enantiomer's spectrum.Identical to the (R)-enantiomer's spectrum.
Electronic Circular Dichroism (ECD) Spectroscopy

ECD spectroscopy measures the differential absorption of left and right circularly polarized light in the UV-Vis region, corresponding to electronic transitions. Similar to VCD, the ECD spectra of enantiomers are mirror images of each other. The sign and intensity of the Cotton effects in the ECD spectrum are characteristic of the absolute configuration.

Expected Observations:

Spectroscopic TechniqueExpected Result for (R)-enantiomerExpected Result for (S)-enantiomer
Electronic Circular Dichroism (ECD)ECD spectrum will be a mirror image of the (S)-enantiomer's spectrum.ECD spectrum will be a mirror image of the (R)-enantiomer's spectrum.
UV-Vis SpectroscopyIdentical to the (S)-enantiomer's spectrum.Identical to the (R)-enantiomer's spectrum.

Experimental Protocols

Below are generalized protocols for the key experiments cited. Specific parameters may need to be optimized for the target molecule.

Optical Rotation Measurement
  • Sample Preparation: Prepare a solution of the enantiomerically pure sample in a suitable achiral solvent (e.g., chloroform, methanol) at a known concentration.

  • Instrumentation: Use a polarimeter.

  • Measurement:

    • Calibrate the instrument with the pure solvent.

    • Fill the polarimeter cell with the sample solution.

    • Measure the angle of rotation at a specific wavelength (typically the sodium D-line, 589 nm) and temperature (usually 20 or 25 °C).

  • Calculation: Calculate the specific rotation using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

NMR Spectroscopy with a Chiral Solvating Agent
  • Sample Preparation: Dissolve a known amount of the racemic or enantiomerically enriched sample in a suitable deuterated solvent (e.g., CDCl₃).

  • CSA Addition: Add a specific molar equivalent of a suitable chiral solvating agent (e.g., (R)-(-)-1,1'-bi-2-naphthol, Pirkle's alcohol).

  • Data Acquisition: Acquire ¹H and/or ¹³C NMR spectra.

  • Analysis: Analyze the spectra for the separation of signals corresponding to the (R) and (S) enantiomers. Integrate the separated signals to determine the enantiomeric ratio.

Vibrational Circular Dichroism (VCD) Spectroscopy
  • Sample Preparation: Prepare a solution of the enantiomerically pure sample in a suitable achiral solvent (e.g., CCl₄, CDCl₃) at a concentration that provides adequate infrared absorption.

  • Instrumentation: Use a VCD spectrometer, which is typically a Fourier-transform infrared (FTIR) spectrometer equipped with a photoelastic modulator (PEM).

  • Data Acquisition:

    • Acquire the VCD spectrum of the sample.

    • Acquire a background VCD spectrum of the pure solvent.

  • Data Processing: Subtract the solvent spectrum from the sample spectrum to obtain the final VCD spectrum of the compound.

Electronic Circular Dichroism (ECD) Spectroscopy
  • Sample Preparation: Prepare a solution of the enantiomerically pure sample in a transparent achiral solvent (e.g., methanol, acetonitrile) at a known concentration.

  • Instrumentation: Use a circular dichroism spectropolarimeter.

  • Data Acquisition:

    • Record the ECD spectrum over a suitable wavelength range (e.g., 190-400 nm).

    • Record a baseline spectrum of the pure solvent in the same cuvette.

  • Data Processing: Subtract the baseline from the sample spectrum to obtain the final ECD spectrum. The data is typically reported as the difference in molar absorptivity (Δε) versus wavelength.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the comparative spectroscopic analysis of enantiomers.

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Comparison R_Enantiomer (R)-Enantiomer NMR NMR with CSA R_Enantiomer->NMR VCD VCD Spectroscopy R_Enantiomer->VCD ECD ECD Spectroscopy R_Enantiomer->ECD OpticalRotation Optical Rotation R_Enantiomer->OpticalRotation S_Enantiomer (S)-Enantiomer S_Enantiomer->NMR S_Enantiomer->VCD S_Enantiomer->ECD S_Enantiomer->OpticalRotation Comparison Comparative Analysis NMR->Comparison VCD->Comparison ECD->Comparison OpticalRotation->Comparison

Comparative Stability of Boc-Protected Amino Alcohols: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is paramount to the success of complex multi-step syntheses. The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection, favored for its broad stability and facile, selective removal. This guide provides a comparative analysis of the stability of various Boc-protected amino alcohols under different chemical conditions, supported by established experimental protocols and mechanistic insights.

Orthogonal Protection Strategy: The Power of Boc

The utility of the Boc protecting group is significantly enhanced by its orthogonal stability relative to other common amine protecting groups, such as Fmoc (9-fluorenylmethyloxycarbonyl) and Cbz (carboxybenzyl).[1][2] This orthogonality allows for the selective deprotection of one group while others remain intact, a critical capability in the synthesis of complex molecules like peptides and modified biotherapeutics.[1][2] The Boc group's resistance to basic conditions and catalytic hydrogenation, paired with its lability to acid, provides a versatile tool in the synthetic chemist's arsenal.[2][3]

Comparative Stability Analysis

Acidic Stability

The cleavage of the Boc group under acidic conditions proceeds through a unimolecular mechanism (E1) involving the formation of a stable tert-butyl cation.[4][5] The rate of this reaction is dependent on the concentration of the acid and the nature of the substrate.[4]

General Trend: The stability of the Boc group in Boc-protected amino alcohols to acidic cleavage is expected to be broadly similar for simple, acyclic structures. However, factors such as steric hindrance around the carbamate linkage can influence the rate of protonation and subsequent cleavage.

CompoundStructureExpected Relative Acidic StabilityRationale
Boc-Ethanolamine Boc-NH-(CH₂)₂-OHHighUnsubstituted β-carbon provides minimal steric hindrance.
Boc-Propanolamine Boc-NH-(CH₂)₃-OHHighSimilar to Boc-ethanolamine with a slightly longer, flexible chain.
Boc-Serinol Boc-NH-CH(CH₂OH)₂Slightly LowerThe presence of two hydroxymethyl groups on the α-carbon may introduce minor steric crowding, potentially influencing the rate of acid-mediated cleavage.
Boc-Alaninol Boc-NH-CH(CH₃)CH₂OHHighThe methyl group on the α-carbon is not expected to significantly hinder the approach of the acid to the carbamate.
Thermal Stability

Thermal deprotection of the Boc group offers an alternative, acid-free cleavage method.[6] This process typically requires elevated temperatures, often in refluxing solvents, and the stability is substrate-dependent.[6][7] The mechanism is thought to involve a concerted fragmentation to release isobutylene and carbon dioxide, forming the free amine.[6]

ConditionGeneral Stability of Boc-Protected AminesKey Considerations
Thermal Stress Generally stable at moderate temperatures. Cleavage can occur at temperatures of 150°C and above.[6][8]The rate of thermal deprotection is influenced by the solvent and the structure of the substrate.[8] The presence of the hydroxyl group in amino alcohols may influence the reaction pathway through intramolecular interactions.
Stability Under Basic and Reductive Conditions

A key advantage of the Boc protecting group is its high stability under basic and reductive conditions, providing orthogonality with other protecting groups.

ConditionGeneral Stability of Boc-Protected Amines
Basic Conditions Stable to common amine bases (e.g., piperidine, triethylamine) and stronger bases like sodium hydroxide.[2][9]
Catalytic Hydrogenation Stable to typical catalytic hydrogenation conditions (e.g., H₂ over Pd/C) used for Cbz group removal.[2][3]

Experimental Protocols

To quantitatively assess the comparative stability of different Boc-protected amino alcohols, standardized kinetic experiments are essential. The progress of the deprotection reaction can be monitored by techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 1: HPLC-Based Kinetic Analysis of Acidic Deprotection

This protocol outlines a method to determine the rate of acidic cleavage of a Boc-protected amino alcohol.

1. Materials:

  • Boc-protected amino alcohol (e.g., Boc-ethanolamine)
  • Anhydrous dichloromethane (DCM)
  • Trifluoroacetic acid (TFA)
  • HPLC system with a C18 reverse-phase column
  • Mobile phase (e.g., a gradient of acetonitrile and water with 0.1% TFA)
  • Quenching solution (e.g., a solution of a weak base like sodium bicarbonate in the mobile phase)
  • Analytical standards of the starting material and the expected deprotected amino alcohol

2. Procedure:

  • Standard Curve Generation: Prepare a series of solutions with known concentrations of both the Boc-protected and the deprotected amino alcohol. Inject these standards into the HPLC to generate a calibration curve for each compound.
  • Reaction Setup: Dissolve a known concentration of the Boc-protected amino alcohol in anhydrous DCM in a thermostatted reaction vessel.
  • Reaction Initiation: At time zero, add a predetermined volume of TFA to the reaction mixture to achieve the desired acid concentration (e.g., 25% v/v).
  • Sampling: At regular intervals, withdraw a small aliquot of the reaction mixture.
  • Quenching: Immediately quench the reaction by diluting the aliquot in a known volume of the quenching solution.
  • HPLC Analysis: Inject the quenched sample into the HPLC system.
  • Data Analysis: Determine the concentrations of the starting material and the product at each time point using the calibration curves. Plot the concentration of the starting material versus time to determine the reaction kinetics (e.g., half-life and rate constant).

Protocol 2: ¹H NMR-Based Monitoring of Thermal Deprotection

This protocol describes how to monitor the thermal stability of a Boc-protected amino alcohol using ¹H NMR.

1. Materials:

  • Boc-protected amino alcohol
  • High-boiling NMR solvent (e.g., DMSO-d₆ or Toluene-d₈)
  • NMR spectrometer with variable temperature capabilities
  • NMR tubes

2. Procedure:

  • Sample Preparation: Prepare a solution of the Boc-protected amino alcohol in the chosen deuterated solvent in an NMR tube.
  • Initial Spectrum: Acquire a ¹H NMR spectrum at room temperature to serve as the time-zero reference. The characteristic singlet of the nine equivalent protons of the tert-butyl group of the Boc moiety will be a key signal to monitor.
  • Thermal Incubation: Heat the NMR probe to the desired temperature (e.g., 150°C).
  • Kinetic Monitoring: Acquire ¹H NMR spectra at regular time intervals while maintaining the elevated temperature.
  • Data Analysis: Integrate the signal corresponding to the tert-butyl protons of the Boc group and a stable internal standard or a proton on the amino alcohol backbone that is not expected to shift significantly. The decrease in the integral of the Boc group signal over time will reflect the rate of deprotection. Plot the relative integral value versus time to determine the kinetics of the thermal degradation.

Mandatory Visualizations

The following diagrams illustrate the key mechanistic pathway and an experimental workflow.

Boc_Deprotection_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Cleavage cluster_step3 Step 3: Decarboxylation BocAmine Boc-Protected Amino Alcohol ProtonatedBoc Protonated Intermediate BocAmine->ProtonatedBoc H_plus H+ CarbamicAcid Carbamic Acid Intermediate ProtonatedBoc->CarbamicAcid tButylCation tert-Butyl Cation ProtonatedBoc->tButylCation FreeAmine Deprotected Amino Alcohol CarbamicAcid->FreeAmine CO2 CO₂ CarbamicAcid->CO2

Caption: Acid-catalyzed cleavage of a Boc-protected amino alcohol.

HPLC_Workflow start Start: Boc-Protected Amino Alcohol Solution initiate Initiate Deprotection (Add Acid or Heat) start->initiate sampling Take Aliquots at Time Intervals initiate->sampling sampling->initiate t = t₁, t₂, t₃... quench Quench Reaction sampling->quench hplc HPLC Analysis quench->hplc analyze Analyze Data (Determine Concentrations) hplc->analyze kinetics Determine Reaction Kinetics (Half-life, Rate Constant) analyze->kinetics

Caption: Experimental workflow for kinetic analysis by HPLC.

References

Safety Operating Guide

Navigating the Safe Disposal of tert-Butyl (3-hydroxy-3-phenylpropyl)carbamate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides a comprehensive operational and disposal plan for tert-Butyl (3-hydroxy-3-phenylpropyl)carbamate. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the general guidelines for the disposal of carbamate derivatives and standard protocols for laboratory chemical waste.

Core Principle: Treat as Hazardous Waste

Given the lack of specific toxicological and environmental fate data for this compound, it must be handled and disposed of as a hazardous chemical waste. This conservative approach minimizes risks to personnel and the environment.

Immediate Safety and Handling Protocols

Before beginning any disposal-related activities, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE). All handling of the compound and its waste should be conducted within a certified chemical fume hood.

Table 1: Essential Safety and Logistical Information

ParameterGuideline
Personal Protective Equipment (PPE) Chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat are mandatory.
Location of Handling All transfers and preparations for disposal must occur in a well-ventilated chemical fume hood.
Waste Container Use a designated, leak-proof, and clearly labeled hazardous waste container. The container material must be compatible with organic compounds.
Waste Labeling The container must be labeled with "Hazardous Waste," the full chemical name: "this compound," and any known hazard symbols.
Waste Segregation Do not mix with other waste streams, particularly strong acids, bases, or oxidizing agents, as carbamates can be incompatible with these substances.[1]

Step-by-Step Disposal Procedure

The primary and recommended disposal route for this compound is through an approved hazardous waste disposal facility.

  • Waste Collection :

    • Carefully transfer the waste this compound, whether in solid or solution form, into a designated hazardous waste container.

    • For solids, use a dedicated scoop or spatula.

    • For solutions, pour carefully to avoid splashing. If the solvent is volatile, ensure adequate ventilation.

  • Contaminated Material Disposal :

    • Any materials that have come into contact with the compound, such as weighing boats, contaminated gloves, and absorbent pads, must also be considered hazardous waste.[2]

    • Place these contaminated materials into the same designated hazardous waste container.[2]

  • Spill Management :

    • In the event of a spill, cordon off the area.

    • For small spills, use an inert absorbent material like vermiculite, dry sand, or earth to contain and absorb the substance.[1][2]

    • Carefully collect the absorbed material using non-sparking tools and place it in the hazardous waste container for disposal.[1]

  • Container Sealing and Storage :

    • Securely seal the hazardous waste container, ensuring it is not filled beyond 90% of its capacity to allow for expansion.[3]

    • Store the sealed container in a designated satellite accumulation area that is under the direct supervision of laboratory personnel.[3][4] This area should be clearly marked with hazardous waste signage.[3]

  • Arranging for Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.[2]

    • Follow all institutional and local regulations for waste manifests and record-keeping.

Important Considerations :

  • Drain Disposal is Prohibited : Do not dispose of this compound down the drain. Organic compounds of this nature are generally not suitable for aqueous disposal.[4][5]

  • Incineration : For many carbamate-based pesticides, incineration is a recommended disposal method.[6] Your designated hazardous waste facility will determine the appropriate final disposal technique.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a Chemical Fume Hood A->B C Transfer Waste to a Labeled, Compatible Hazardous Waste Container B->C D Include Contaminated Materials (e.g., gloves, weighing paper) C->D E Securely Seal Container (≤90% full) D->E F Store in Designated Satellite Accumulation Area E->F G Contact EHS or Licensed Waste Disposal Contractor F->G H Follow Institutional Procedures for Waste Pickup & Manifest G->H

References

Personal protective equipment for handling tert-Butyl (3-hydroxy-3-phenylpropyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling tert-Butyl (3-hydroxy-3-phenylpropyl)carbamate in a laboratory setting. The information is targeted towards researchers, scientists, and professionals in drug development to ensure safe and compliant laboratory practices.

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety when handling this compound, the following personal protective equipment is mandatory. This guidance is based on safety data sheets for structurally similar carbamate compounds.[1][2][3]

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or safety glasses with side shields that meet EN166 (EU) or ANSI Z87.1 (US) standards. A face shield may be necessary if there is a splash hazard.Protects against splashes, dust, and vapors that could cause serious eye irritation or damage.[1][3]
Skin Protection Gloves: Chemical-resistant, unlined gloves such as nitrile rubber, neoprene, or PVC. It is important to inspect gloves for any damage before each use.[1] Lab Coat: A standard laboratory coat is required. For handling larger quantities or when there is an increased risk of splashing, a chemical-resistant apron or suit should be worn over the lab coat.Carbamates can potentially be absorbed through the skin. Protective gloves and clothing create a necessary barrier to prevent direct contact.[1][4]
Respiratory Protection Generally not required under normal laboratory conditions with adequate ventilation, such as working in a fume hood. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge should be used.Inhalation of dust or vapors may lead to respiratory irritation. Engineering controls like fume hoods are the primary means of controlling exposure.[5]

Operational Plan: Step-by-Step Handling Procedure

Adherence to the following procedural steps is crucial for the safe handling of this compound.

  • Preparation and Inspection:

    • Before starting any work, ensure that the fume hood is functioning correctly.

    • Inspect all required PPE for integrity. Do not use damaged gloves or other protective gear.

    • Ensure that an emergency eyewash station and safety shower are readily accessible.

  • Handling the Compound:

    • All handling of this compound should be conducted within a certified chemical fume hood.

    • Avoid the formation of dust and aerosols.[4]

    • Use non-sparking tools to prevent ignition sources.[4]

    • Measure and dispense the chemical carefully to avoid spills.

  • In Case of Exposure:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[3]

    • Skin Contact: Take off contaminated clothing immediately. Wash the affected skin area with soap and plenty of water for at least 15 minutes. If skin irritation persists, consult a physician.[3][4]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[3][4]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[3][4]

  • Storage:

    • Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[1][3]

    • Keep it away from incompatible materials such as strong oxidizing agents.[5]

Disposal Plan

All chemical waste must be disposed of in accordance with local, state, and federal regulations.

  • Waste Collection:

    • Collect waste this compound and any contaminated materials (e.g., gloves, weighing paper) in a suitable, labeled, and closed container.[4]

    • Do not mix with other waste streams unless explicitly permitted.

  • Disposal Procedure:

    • Dispose of the chemical waste through a licensed and approved waste disposal company.

    • Handle uncleaned containers as you would the product itself.

    • Do not release the chemical into the environment or drains.[3][4]

Experimental Workflow

Caption: Logical workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.